Xalacom
Description
Properties
CAS No. |
852336-82-4 |
|---|---|
Molecular Formula |
C39H64N4O8S |
Molecular Weight |
749 g/mol |
IUPAC Name |
(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5.C13H24N4O3S/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20;1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3;10,14,18H,4-9H2,1-3H3/b8-3-;/t21-,22+,23+,24-,25+;10-/m00/s1 |
InChI Key |
OKKZZTWDFXEJAH-LRWPTBCASA-N |
SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O.CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O |
Synonyms |
Xalacom |
Origin of Product |
United States |
Foundational & Exploratory
Xalacom's Dual-Pronged Approach in Glaucoma: An In-depth Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Xalacom, a fixed-combination ophthalmic solution of latanoprost and timolol, represents a cornerstone in the management of glaucoma. Its efficacy stems from a synergistic mechanism of action that targets two critical aspects of aqueous humor dynamics: increasing its outflow and reducing its production. This technical guide provides a comprehensive overview of the core mechanisms of this compound's components in established glaucoma models, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action: A Two-Fold Strategy
This compound's potent intraocular pressure (IOP)-lowering effect is achieved through the complementary actions of its two active ingredients: the prostaglandin F2α analogue, latanoprost, and the non-selective β-adrenergic antagonist, timolol.[1] Latanoprost primarily enhances the uveoscleral outflow of aqueous humor, while timolol curtails its production by the ciliary body.[1] This dual mechanism results in a more significant IOP reduction than can be achieved with either agent alone.[1]
Latanoprost: Enhancing Aqueous Humor Outflow
Latanoprost is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the cornea. Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor.[2] Its primary mechanism of action involves remodeling the extracellular matrix of the ciliary muscle and trabecular meshwork, leading to reduced hydraulic resistance and increased aqueous humor outflow.
Signaling Pathway of Latanoprost
Activation of the FP receptor by latanoprost acid initiates a cascade of intracellular events, culminating in the upregulation of matrix metalloproteinases (MMPs). These enzymes are crucial for the degradation and remodeling of the extracellular matrix.
References
- 1. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel fixed-combination timolol-netarsudil-latanoprost ophthalmic solution for the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Combined Pharmacological Effects of Latanoprost and Timolol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pharmacological effects of the fixed combination of latanoprost and timolol, a widely prescribed treatment for open-angle glaucoma and ocular hypertension. This document delves into the synergistic mechanisms of action, presents quantitative clinical efficacy data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1] The primary therapeutic goal in managing glaucoma is the reduction of IOP to mitigate further optic nerve damage.[1] The fixed combination of latanoprost 0.005% and timolol 0.5% offers a dual-pronged approach to IOP reduction by leveraging two distinct pharmacological pathways, leading to enhanced efficacy and potentially improved patient compliance compared to monotherapy regimens.[1][2]
Mechanisms of Action
The enhanced efficacy of the latanoprost and timolol fixed combination stems from their complementary mechanisms for lowering intraocular pressure.[1][2]
2.1 Latanoprost: Enhancing Aqueous Humor Outflow
Latanoprost, a prostaglandin F2α analogue, is a selective prostanoid FP receptor agonist.[2][3] Its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor.[1][4] Upon topical administration, latanoprost, an isopropyl ester prodrug, is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[5][6] Latanoprost acid then binds to FP receptors located in the ciliary muscle and other tissues of the uveoscleral pathway.[3][7] This receptor activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle, reducing hydraulic resistance and facilitating the outflow of aqueous humor.[8]
2.2 Timolol: Suppressing Aqueous Humor Production
Timolol is a non-selective beta-adrenergic receptor antagonist.[9][10] Its primary mechanism for lowering IOP is the reduction of aqueous humor production by the ciliary body.[11][12] By blocking beta-adrenergic receptors (primarily β2) in the ciliary epithelium, timolol is thought to decrease the formation of aqueous humor, although the exact downstream signaling pathway is not fully elucidated.[9][13] This reduction in aqueous humor inflow contributes significantly to the overall decrease in intraocular pressure.[11]
2.3 Synergistic Effect
The combination of latanoprost and timolol results in a greater IOP reduction than either agent used as monotherapy.[1][14] This synergistic effect is achieved by simultaneously targeting two different components of aqueous humor dynamics: latanoprost enhances its outflow, while timolol curtails its production.[1] This dual mechanism provides a more comprehensive control of IOP.[2]
Signaling Pathways
The distinct mechanisms of action of latanoprost and timolol are mediated by separate intracellular signaling pathways.
3.1 Latanoprost Signaling Pathway
3.2 Timolol Signaling Pathway
Clinical Efficacy
Numerous clinical trials have demonstrated the superior IOP-lowering effect of the latanoprost/timolol fixed combination (FCLT) compared to monotherapy with either agent alone.
Table 1: Comparison of Mean Diurnal Intraocular Pressure (IOP) Reduction
| Study | Treatment Groups | Baseline Mean Diurnal IOP (mmHg) | Week 26 Mean Diurnal IOP (mmHg) | Mean Change from Baseline (mmHg) |
| Higginbotham et al. (2002)[14][15] | FCLT (once daily) | ~25.0 | 19.9 ± 3.4 | Greater than monotherapy (p<0.01) |
| Latanoprost (once daily) | ~25.0 | 20.8 ± 4.6 | - | |
| Timolol (twice daily) | ~25.0 | 23.4 ± 5.4 | - |
Table 2: Superiority of FCLT in IOP Reduction at Various Time Points
| Study | Comparison | Time Points | Mean IOP Difference (FCLT vs. Monotherapy) (mmHg) | Statistical Significance |
| Higginbotham et al. (2010)[16][17] | FCLT vs. Latanoprost | Weeks 2, 6, 12 (8 am, 10 am, 4 pm) | -0.54 to -1.52 | Superior at 7 of 9 time points |
| FCLT vs. Timolol | Weeks 2, 6, 12 (8 am, 10 am, 4 pm) | -2.14 to -3.79 | Superior at all 9 time points |
Table 3: Percentage of Patients Achieving ≥30% Diurnal IOP Reduction at Week 12
| Study | FCLT | Latanoprost | Timolol |
| Higginbotham et al. (2010)[16][18] | 73.5% | 57.5% | 32.8% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of latanoprost and timolol.
5.1 Measurement of Intraocular Pressure in Rabbits
This protocol outlines the general procedure for measuring IOP in a rabbit model, often used in preclinical ophthalmic research.[1]
-
Animal Model: New Zealand White rabbits are commonly used due to the anatomical and physiological similarities of their eyes to human eyes.[1]
-
Acclimatization: House rabbits individually in a controlled environment with a regular light-dark cycle for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.[1]
-
Baseline IOP Measurement:
-
Drug Administration:
-
Administer a single drop of the test substance (e.g., latanoprost, timolol, or the fixed combination) or vehicle control into one eye. The contralateral eye can serve as a control.
-
-
Post-Dose IOP Measurement:
-
Measure IOP at predetermined time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Follow the same procedure as the baseline measurement.
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each treatment group at each time point.
-
Determine the change in IOP from baseline for each eye.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the IOP changes between the treated and control groups.[1]
-
5.2 Measurement of Aqueous Humor Dynamics by Fluorophotometry
Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.[4][19]
-
Principle: A fluorescent tracer (e.g., fluorescein) is introduced into the anterior chamber. The rate at which the tracer is diluted and cleared from the anterior chamber by the aqueous humor flow is measured by a fluorophotometer.[4]
-
Procedure (adapted for rodents):
-
Anesthetize the animal (e.g., with isoflurane).[19]
-
Instill a topical solution of fluorescein sodium onto the cornea.[19]
-
After a loading period (e.g., 2 hours), place the animal's eye in alignment with the fluorophotometer.[19]
-
Perform serial scans of the anterior chamber at regular intervals (e.g., every 10 minutes for 2 hours) to measure the decay of fluorescein concentration.[19]
-
-
Data Analysis:
5.3 Clinical Trial Methodology for Fixed-Dose Combination
The following is a representative workflow for a randomized, double-masked clinical trial comparing a fixed-dose combination to its individual components.[13][14][17]
Safety and Tolerability
The fixed combination of latanoprost and timolol is generally well-tolerated, with a safety profile similar to that of its individual components.[1] Common ocular adverse events include eye irritation, stinging, burning, and conjunctival hyperemia.[21][22] A notable side effect associated with latanoprost is a gradual, potentially permanent change in iris color due to increased melanin content in stromal melanocytes.[23] Systemic side effects are less common but can occur due to the systemic absorption of timolol, a beta-blocker. These may include bradycardia, hypotension, and bronchospasm in susceptible individuals.[20][24]
Conclusion
The fixed-combination of latanoprost and timolol provides a potent and well-tolerated therapeutic option for the management of open-angle glaucoma and ocular hypertension. Its synergistic mechanism of action, targeting both aqueous humor outflow and production, results in superior IOP reduction compared to monotherapy. The convenience of a single daily dose may also enhance patient adherence to long-term treatment. For drug development professionals, the established efficacy and safety profile of this combination serves as a benchmark for novel glaucoma therapies. Further research may focus on optimizing delivery systems and exploring the long-term neuroprotective effects of sustained IOP control with this combination therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. iris-pharma.com [iris-pharma.com]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]
- 9. What is the mechanism of Timolol? [synapse.patsnap.com]
- 10. Timolol - Wikipedia [en.wikipedia.org]
- 11. Practical Aqueous Humor Dynamics | Ento Key [entokey.com]
- 12. Timolol 0.1% in Glaucomatous Patients: Efficacy, Tolerance, and Quality of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of the fixed combinations latanoprost/timolol versus dorzolamide/timolol in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Latanoprost and timolol combination therapy vs monotherapy: one-year randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. benthamscience.com [benthamscience.com]
- 17. aoa.org [aoa.org]
- 18. karger.com [karger.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Continuous measurement of intraocular pressure in rabbits by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bjo.bmj.com [bjo.bmj.com]
- 24. mdpi.com [mdpi.com]
Cellular Pathways in the Trabecular Meshwork Modulated by Xalacom®
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Xalacom®, a fixed-combination ophthalmic solution of latanoprost and timolol, is a first-line treatment for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its efficacy stems from the complementary mechanisms of its two active components. Latanoprost, a prostaglandin F2α analogue, primarily enhances uveoscleral outflow and also influences the conventional trabecular outflow pathway. Timolol, a non-selective β-adrenergic antagonist, reduces aqueous humor production. This guide delves into the distinct cellular and molecular pathways affected by each component within the trabecular meshwork (TM), the primary site of aqueous humor outflow resistance. While clinical studies confirm the synergistic IOP-lowering effect of this compound®, this report highlights the current understanding of the individual cellular mechanisms and identifies the existing gap in knowledge regarding their combined molecular interactions within the TM.
Latanoprost: Remodeling the Outflow Pathway
Latanoprost acid, the active form of latanoprost, exerts its effects on the trabecular meshwork primarily by remodeling the extracellular matrix (ECM), which is a key determinant of outflow resistance. This remodeling is achieved through the modulation of several signaling pathways.
Prostaglandin F2α (FP) Receptor Signaling
The primary cellular target of latanoprost acid in the trabecular meshwork is the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[1] Activation of the FP receptor initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn can influence gene expression and cellular behavior.
Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
A key consequence of FP receptor activation in trabecular meshwork cells is the altered expression of MMPs and their endogenous inhibitors, TIMPs. MMPs are a family of enzymes that degrade ECM components, and their activity is crucial for maintaining the dynamic equilibrium of the TM. Latanoprost has been shown to upregulate the expression of several MMPs, including MMP-1, MMP-3, MMP-17, and MMP-24, while downregulating MMP-11 and MMP-15 in cultured human TM cells.[3] This shift in the MMP/TIMP balance towards ECM degradation is thought to increase the porosity of the trabecular meshwork, thereby facilitating aqueous humor outflow.
Table 1: Latanoprost-Induced Changes in MMP and TIMP mRNA Expression in Human Trabecular Meshwork Cells
| Gene | Change in mRNA Expression |
| MMP-1 | Increased[3] |
| MMP-3 | Increased[3] |
| MMP-17 | Increased[3] |
| MMP-24 | Increased[3] |
| MMP-11 | Decreased[3] |
| MMP-15 | Decreased[3] |
| TIMP-2 | Increased[3] |
| TIMP-3 | Increased[3] |
| TIMP-4 | Increased[3] |
Data from Ocklind A, et al. Invest Ophthalmol Vis Sci. 2006.[3]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway, a central regulator of inflammation and cell survival, is also implicated in the mechanism of action of latanoprost in the trabecular meshwork. Studies have shown that latanoprost treatment leads to an increase in the mRNA expression of the NF-κB p65 subunit and a decrease in the expression of its inhibitor, IκBα, in immortalized human TM cells.[4] The activation of NF-κB can contribute to the upregulation of MMPs, further promoting ECM remodeling.
Table 2: Latanoprost-Induced Changes in NF-κB Pathway Components in Immortalized Human Trabecular Meshwork Cells
| Gene | Fold Change in mRNA Expression |
| NF-κB p65 | ~7-fold increase |
| IκBα | Decreased |
Data from Li X, et al. PLoS One. 2016.
Timolol: Modulating Aqueous Humor Dynamics
The primary mechanism of timolol in lowering IOP is the reduction of aqueous humor production by the ciliary body.[5] However, its effects on the trabecular meshwork are less direct and are thought to be secondary to the alteration of aqueous humor dynamics.
β-Adrenergic Receptor Blockade
Timolol is a non-selective β-adrenergic receptor antagonist. β-adrenergic receptors, particularly the β2 subtype, have been identified in human trabecular meshwork cells.[6][7] While stimulation of these receptors is thought to increase outflow facility, timolol's role as an antagonist suggests it might not directly enhance this pathway.[8] Some studies even propose that chronic β-blockade could potentially lead to a decrease in outflow facility, possibly due to TM underperfusion.[9]
Indirect Effects on Trabecular Meshwork
The reduction in aqueous humor inflow caused by timolol leads to a decrease in the perfusion of the trabecular meshwork.[9] While the long-term consequences of this reduced flow on TM cellularity and function are not fully elucidated, it is a critical consideration in the overall impact of timolol on the conventional outflow pathway. There is currently a lack of quantitative data from in vitro studies detailing direct molecular changes in TM cells in response to timolol.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of latanoprost on the expression of matrix metalloproteinases and their tissue inhibitors in human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the mechanism of action of timolol and on the effects of suppression and redirection of aqueous flow on outflow facility - PubMed [pubmed.ncbi.nlm.nih.gov]
Xalacom's In Vitro Effect on Aqueous Humor Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xalacom®, a fixed-combination ophthalmic solution of latanoprost and timolol, is a first-line treatment for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Latanoprost, a prostaglandin F2α analogue, primarily increases the uveoscleral outflow of aqueous humor, with a secondary effect on the trabecular meshwork outflow. Timolol, a non-selective β-adrenergic antagonist, reduces IOP by decreasing aqueous humor production by the ciliary body.[1][2] While the clinical efficacy of this compound® is well-established, a comprehensive understanding of its effects on aqueous humor dynamics at a cellular and tissue level in vitro is crucial for further research and development in glaucoma therapy.
This technical guide provides an in-depth overview of the in vitro effects of this compound's active components, latanoprost and timolol, on the key structures involved in aqueous humor dynamics: the trabecular meshwork and the ciliary body. Due to a notable lack of direct in vitro studies on the fixed combination, this guide focuses on the individual actions of each component, from which the combined effect of this compound® can be inferred. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Latanoprost: Enhancing Aqueous Outflow via the Trabecular Meshwork
Latanoprost acid, the active form of latanoprost, has been shown in numerous in vitro studies to directly affect the trabecular meshwork (TM), a critical tissue in the conventional outflow pathway. Its effects are primarily mediated through the prostaglandin F (FP) receptor and involve modulation of the extracellular matrix and cellular contractility.
Quantitative Data Summary: Latanoprost
| Parameter | In Vitro Model | Treatment | Result | Reference |
| Outflow Facility | Perfused Human Anterior Segments | Latanoprost free acid | 67% ± 11% increase vs. 6% ± 10% in control (P < 0.001) | [3] |
| Bioengineered 3D Human Trabecular Meshwork (3D-HTM™) | Latanoprost (10mM) | Significant increase in outflow facility (**P<0.01) | [4] | |
| Trabecular Meshwork Cell Contractility | Primary Human Trabecular Meshwork Cells (HTMCs) | Latanoprost (45 µM) | Reduction in endothelin-1 induced cell monolayer resistance | [5] |
| Matrix Metalloproteinase (MMP) mRNA Expression | Human Trabecular Meshwork Cells | Latanoprost free acid (0.03 µg/mL) | Upregulation of MMP-1, MMP-3, MMP-17, and MMP-24 | [6] |
| Intracellular Calcium ([Ca2+]i) Mobilization | Human Trabecular Meshwork Cells | Latanoprost acid | EC50 = 34.7 nM for phosphoinositide turnover |
Signaling Pathways of Latanoprost in Trabecular Meshwork Cells
Latanoprost acid binds to the FP receptor on trabecular meshwork cells, initiating a cascade of intracellular events that lead to increased aqueous outflow. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the trabecular meshwork, reducing outflow resistance. Furthermore, latanoprost can influence the actin cytoskeleton, leading to changes in cell shape and contractility that facilitate aqueous humor outflow.
Timolol: Reducing Aqueous Humor Production by the Ciliary Body
Timolol's primary mechanism of action is the blockade of β-adrenergic receptors in the ciliary epithelium, the tissue responsible for aqueous humor secretion. This leads to a reduction in the rate of aqueous humor formation.
Quantitative Data Summary: Timolol
| Parameter | In Vitro Model | Treatment | Result | Reference |
| Aqueous Humor Flow | Not directly measured in vitro, but inferred from cellular effects | Timolol (10 µM) | Inhibition of ion transport in ciliary epithelial cells | [4] |
| Active Ion Transport | Isolated Rabbit Ciliary Epithelium | Timolol (10⁻⁴ M and 10⁻² M) | Significant reduction in short-circuit current (p < 0.01) | [1] |
| Outflow Facility | Bioengineered 3D Human Trabecular Meshwork (3D-HTM™) | Timolol (10mM) | Significant increase in outflow facility (****P<0.0001) | [4] |
| Intracellular cAMP Levels | Not directly measured in these specific studies, but β-blockade is known to reduce cAMP | Timolol | Expected to decrease cAMP levels |
Signaling Pathways of Timolol in Ciliary Epithelial Cells
Timolol acts as a non-selective antagonist at β1- and β2-adrenergic receptors on the non-pigmented ciliary epithelial cells. Under normal physiological conditions, catecholamines like epinephrine and norepinephrine bind to these receptors, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. This cAMP signaling pathway is believed to stimulate the active transport of ions (primarily Na+ and Cl-) into the posterior chamber, driving the osmotic flow of water and thus aqueous humor formation. By blocking these receptors, timolol prevents the activation of adenylyl cyclase, leading to decreased cAMP production and a subsequent reduction in active ion transport and aqueous humor secretion.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following sections outline key in vitro experimental protocols relevant to the study of latanoprost and timolol.
Human Anterior Segment Perfusion Culture for Outflow Facility Measurement
This ex vivo model is a gold standard for directly assessing the effects of compounds on the conventional outflow pathway.
-
Tissue Preparation: Obtain human donor eyes. Dissect the anterior segment, including the cornea, scleral rim, trabecular meshwork, and Schlemm's canal.
-
Mounting: Secure the anterior segment in a specialized perfusion chamber.
-
Perfusion: Perfuse the anterior chamber with a suitable culture medium (e.g., DMEM) at a constant flow rate (e.g., 2.5 µL/min) or constant pressure (e.g., 15 mmHg) using a perfusion system.
-
Drug Administration: After a stable baseline outflow facility is established, introduce the test compound (e.g., latanoprost free acid) into the perfusion medium.
-
Data Acquisition: Continuously monitor the intraocular pressure using a pressure transducer. Calculate outflow facility (C) using the Goldmann equation: C = (Flow Rate) / (IOP - Episcleral Venous Pressure). In this model, episcleral venous pressure is assumed to be zero.
-
Analysis: Compare the outflow facility before and after drug administration.
Trabecular Meshwork Cell Culture and Contractility Assay
-
Cell Culture: Isolate human trabecular meshwork cells from donor eyes and culture them in appropriate media (e.g., DMEM with 10% FBS).
-
Seeding: Plate the HTMCs on collagen-coated surfaces, such as culture dishes or specialized electrode arrays for impedance sensing.
-
Induction of Contraction: Induce cellular contraction using an agent like endothelin-1 (ET-1).
-
Drug Treatment: Pre-incubate the cells with latanoprost or vehicle control before adding the contractile agent.
-
Measurement of Contractility:
-
Collagen Gel Contraction Assay: Embed HTMCs in a 3D collagen gel and measure the change in gel diameter over time.
-
Electric Cell-substrate Impedance Sensing (ECIS): Measure the changes in electrical resistance of the cell monolayer, which reflects changes in cell shape and adhesion, as an indicator of contractility.
-
-
Analysis: Compare the degree of contraction in drug-treated versus control cells.
Western Blotting for Matrix Metalloproteinases (MMPs)
-
Cell Culture and Treatment: Culture HTMCs and treat them with latanoprost free acid or vehicle for a specified period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the MMP of interest (e.g., anti-MMP-3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in MMP expression.
Combined Effect of Latanoprost and Timolol (this compound®): An Inferred Mechanism
While direct in vitro studies on the fixed combination of latanoprost and timolol are scarce, their individual, well-characterized mechanisms of action suggest a complementary effect on aqueous humor dynamics. Latanoprost primarily enhances the outflow of aqueous humor through both the uveoscleral and, to a lesser extent, the trabecular meshwork pathways.[3] Timolol, on the other hand, reduces the production of aqueous humor by the ciliary body.[1]
Theoretically, this dual mechanism should result in a more significant reduction in IOP than either agent alone. By simultaneously increasing outflow and decreasing inflow, the overall volume of aqueous humor in the anterior chamber is more effectively reduced. One in vitro study using a 3D-HTM™ tissue construct did show that both latanoprost and timolol individually increased outflow facility, suggesting a potential for an additive or synergistic effect on the trabecular meshwork.[4] However, further dedicated in vitro research is needed to fully elucidate the combined cellular and molecular effects of these two drugs when administered together.
Conclusion
The in vitro evidence strongly supports the distinct and complementary mechanisms of this compound's active ingredients. Latanoprost modulates the trabecular meshwork to increase aqueous humor outflow, primarily through FP receptor-mediated signaling that leads to extracellular matrix remodeling. Timolol acts on the ciliary epithelium to reduce aqueous humor production by blocking β-adrenergic signaling. The combination of these two actions provides a powerful and logical approach to lowering intraocular pressure. This technical guide summarizes the key in vitro findings and methodologies that form the basis of our current understanding. Future in vitro studies focusing on the combined effects of latanoprost and timolol are warranted to further refine our knowledge and potentially uncover synergistic interactions that could inform the development of next-generation glaucoma therapies.
References
- 1. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel fixed-combination timolol-netarsudil-latanoprost ophthalmic solution for the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effect of Ocular Hypotensive Drugs: Latanoprost/Timolol in Combination Are More Effective than Each as Monotherapy in RGC-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Convergence of Two Mechanisms: A Technical Guide to the Discovery and Development of the Latanoprost-Timolol Fixed Combination
For Researchers, Scientists, and Drug Development Professionals
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1][2] The primary therapeutic goal in managing glaucoma and ocular hypertension is the reduction of IOP to prevent further optic nerve damage and vision loss.[3][4][5] While monotherapy is the initial approach, many patients require more than one ocular hypotensive agent to achieve their target IOP.[1][6] This necessity paved the way for the development of fixed-combination therapies, which simplify treatment regimens, potentially improve patient adherence, and combine drugs with complementary mechanisms of action.[1][2][6][7] This guide provides a detailed overview of the discovery and development of one of the most significant fixed combinations: latanoprost and timolol.
Core Components: Individual Pharmacological Profiles
The success of the latanoprost-timolol fixed combination lies in the distinct and complementary mechanisms of its two active ingredients.
Latanoprost: The Outflow Enhancer
Latanoprost is a synthetic analog of prostaglandin F2α (PGF2α).[3][8] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[5][8][9]
-
Mechanism of Action: Latanoprost acid is a selective agonist for the prostaglandin F (FP) receptor.[8][10][11] Its primary mechanism for lowering IOP is by increasing the outflow of aqueous humor through the uveoscleral pathway.[1][3][5][8][9] This is achieved by inducing remodeling of the extracellular matrix within the ciliary muscle, which reduces hydraulic resistance and facilitates fluid drainage from the eye.[3][11]
-
Pharmacokinetics: After topical administration, latanoprost is well-absorbed through the cornea.[8] Peak concentrations of latanoprost acid in the aqueous humor are reached approximately two hours after application.[5][8] The IOP-lowering effect begins within 3 to 4 hours, peaks at 8 to 12 hours, and persists for at least 24 hours, allowing for a convenient once-daily dosing regimen.[8][9]
Timolol: The Production Reducer
Timolol maleate is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[12][13][14] It was the first beta-blocker approved for topical use in the treatment of glaucoma in the United States in 1978.[6][14]
-
Mechanism of Action: Timolol lowers IOP by reducing the production of aqueous humor.[6][12][14][15][16] It blocks both beta-1 and beta-2 adrenergic receptors in the ciliary body's epithelium.[12][13][17] By inhibiting these receptors, it is thought to decrease cyclic AMP (cAMP) production, leading to a decrease in aqueous humor secretion.[15][17]
-
Pharmacokinetics: Timolol is rapidly absorbed after topical administration. While it primarily acts locally, systemic absorption can occur, potentially leading to side effects such as bradycardia and bronchospasm.[13][16][18]
Rationale for Combination: A Synergistic Approach
The combination of a prostaglandin analog and a beta-blocker is a logical therapeutic strategy.[2] Latanoprost and timolol lower IOP through two distinct and complementary pathways: latanoprost enhances the outflow of aqueous humor, while timolol suppresses its production.[1][19][20] This dual mechanism results in a greater IOP reduction than can be achieved with either agent alone.[1][6][9]
Furthermore, a fixed-dose combination offers significant advantages for patient adherence. Glaucoma management is a chronic, often lifelong, process, and complex medication schedules with multiple eye drops can lead to poor compliance.[1][2] A single bottle and a simplified dosing schedule can improve adherence, leading to better long-term IOP control and a more favorable prognosis.[2][6]
Pharmaceutical and Clinical Development
Formulation and Preclinical Evaluation
The development of the fixed combination required creating a stable ophthalmic solution that preserved the efficacy and safety of both active ingredients.[7] The formulation is a sterile, isotonic, buffered aqueous solution containing latanoprost 0.005% (50 mcg/mL) and timolol 0.5% (5 mg/mL), typically preserved with benzalkonium chloride.[7][21]
Preclinical studies and early clinical trials demonstrated the additive effect of combining the two agents. Pharmacokinetic studies in humans showed that the bioavailability of both latanoprost and timolol from the fixed combination was at least as good as when the drugs were administered separately.[22] There was no significant pharmacokinetic interaction between the two components.[19][22]
Clinical Efficacy and Safety
Numerous randomized, controlled clinical trials have established the superiority of the latanoprost-timolol fixed combination (LTFC) over its individual components and its non-inferiority (or comparable efficacy) to concomitant therapy.
Data Presentation: Efficacy in Lowering Intraocular Pressure (IOP)
Table 1: Comparison of Latanoprost-Timolol Fixed Combination (LTFC) vs. Monotherapy
| Study / Endpoint | LTFC (0.005%/0.5%) | Latanoprost (0.005%) | Timolol (0.5%) | Key Finding |
| DiPiro et al. (12-week study) [23][24] | ||||
| Mean Diurnal IOP Reduction from Baseline | Superior to both monotherapies | LTFC was statistically superior to latanoprost at 7 of 9 time points and to timolol at all 9 time points.[23] | ||
| % Patients with ≥30% IOP Reduction | 73.5% | 57.5% | 32.8% | A significantly greater proportion of patients achieved a ≥30% IOP reduction with LTFC.[23][24] |
| Higginbotham et al. (6-month study) [25] | ||||
| Mean Diurnal IOP at Week 26 (mmHg) | 19.9 ± 3.4 | 20.8 ± 4.6 | 23.4 ± 5.4 | The mean change from baseline was significantly greater for LTFC compared to each monotherapy (P<.01).[25] |
| Laibovitz et al. (4-week study) [26] | ||||
| Mean Diurnal IOP Reduction (mmHg) | 6.1 | 4.9 | 2.1 | The IOP reduction with LTFC was significantly greater than with latanoprost (P=0.046) and timolol (P<0.001).[26] |
Table 2: Comparison of Latanoprost-Timolol Fixed Combination (LTFC) vs. Unfixed Concomitant Therapy
| Study / Endpoint | LTFC (Once Daily, AM) | Unfixed Combo (Latanoprost PM, Timolol BID) | Key Finding |
| Diestelhorst et al. (12-week crossover) [6][27] | |||
| Mean Diurnal IOP (mmHg) | 17.0 | 15.9 | The unfixed combination resulted in a statistically significant, though clinically small (1.1 mmHg), greater IOP reduction.[6][27] |
| Conclusion | Safe and effective | Favored in IOP reduction | LTFC provides a convenient and effective alternative, despite a small difference favoring the three daily instillations of the unfixed regimen.[6][27] |
Table 3: Efficacy of Switching from Latanoprost Monotherapy to LTFC
| Study / Endpoint | Baseline (on Latanoprost) | 1 Month on LTFC | 3 Months on LTFC | 6 Months on LTFC | Key Finding |
| Konno et al. (6-month study) [28] | |||||
| Mean IOP (mmHg) | 17.3 ± 2.7 | 15.5 ± 2.6 | 14.9 ± 2.4 | 15.1 ± 2.2 | Switching from latanoprost monotherapy to LTFC resulted in a significant additional decrease in IOP.[28] |
| Mean IOP Reduction Rate (%) | - | 9.9% ± 11.5% | 13.1% ± 10.9% | 11.2% ± 11.8% | The reduction was maintained over 6 months.[28] |
Safety and Tolerability
Across clinical trials, the latanoprost-timolol fixed combination was well-tolerated.[1][23][25] The safety profile was consistent with that of its individual components.[1] Common adverse events were generally ocular and mild in nature.
Table 4: Common Adverse Events
| Adverse Event | Latanoprost-Related | Timolol-Related (Ocular) | Timolol-Related (Systemic) |
| Examples | Iris hyperpigmentation, eyelash changes (lengthening, darkening), conjunctival hyperemia, eye irritation/stinging.[3][4][8][9] | Burning/stinging upon instillation, blurred vision, eye redness.[14][16] | Bradycardia (slow heart rate), hypotension, bronchospasm (especially in patients with asthma), fatigue.[13][14][16] |
Experimental Protocols: A Methodological Overview
The clinical development of the latanoprost-timolol fixed combination was supported by robust clinical trial designs. The following represents a generalized protocol based on common methodologies from pivotal studies.[6][23][25][27]
Generalized Phase 3 Clinical Trial Protocol
-
Study Design: A multicenter, randomized, double-masked, parallel-group or crossover study.
-
Patient Population:
-
Inclusion Criteria: Patients aged 18 years or older with a diagnosis of open-angle glaucoma or ocular hypertension. Baseline IOP typically ranged from 21 to 36 mmHg after a washout period of previous ocular hypotensive medications.[23][24]
-
Exclusion Criteria: History of hypersensitivity to any component, contraindications to beta-blocker therapy (e.g., bronchial asthma, severe COPD, bradycardia), narrow or closed anterior chamber angles, and significant ocular disease other than glaucoma.[24]
-
-
Treatment Regimens:
-
Washout: Patients discontinue all previous IOP-lowering medications for a period of 2 to 4 weeks.
-
Randomization: Eligible patients are randomly assigned to one of the treatment arms:
-
Latanoprost 0.005% / Timolol 0.5% Fixed Combination (once daily).
-
Latanoprost 0.005% Monotherapy (once daily).
-
Timolol 0.5% Monotherapy (twice daily).
-
Unfixed Concomitant Therapy (Latanoprost 0.005% once daily and Timolol 0.5% twice daily).
-
-
-
Efficacy Endpoints:
-
Primary: The mean change in diurnal IOP from baseline to the end of the study period (e.g., 12 weeks or 6 months).[25] Diurnal IOP is typically measured at three time points during the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM).[23][26]
-
Secondary: Percentage of patients achieving a target IOP reduction (e.g., ≥30%), mean IOP at each time point, and patient-reported outcomes.
-
-
Safety and Tolerability Assessments:
-
Adverse events (AEs) are recorded at each study visit, including both ocular and systemic events.
-
Best-corrected visual acuity, slit-lamp biomicroscopy, and ophthalmoscopy are performed at baseline and follow-up visits.
-
Systemic safety is monitored through vital signs (heart rate, blood pressure) and physical examinations.
-
-
Statistical Analysis:
Visualizing the Mechanisms and Development
Signaling Pathways and Drug Development Workflow
To better understand the molecular interactions and the overall development process, the following diagrams illustrate the key pathways and logical flows.
Caption: Latanoprost Signaling Pathway for IOP Reduction.
Caption: Timolol Signaling Pathway for IOP Reduction.
References
- 1. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. drugs.com [drugs.com]
- 6. A 12 week study comparing the fixed combination of latanoprost and timolol with the concomitant use of the individual components in patients with open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Latanoprost - Wikipedia [en.wikipedia.org]
- 9. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]
- 12. What is the mechanism of Timolol? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Timolol - Wikipedia [en.wikipedia.org]
- 15. Laboratory and clinical studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Timolol ophthalmic: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 17. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Differential inhibition of beta adrenergic receptors in human and rabbit ciliary process and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of latanoprost/timolol fixed combination dosed twice daily compared to once daily in patients with primary open angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fixed combination of latanoprost and timolol vs the individual components for primary open angle glaucoma and ocular hypertension: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US20130267591A1 - Novel ophthalmic compositions - Google Patents [patents.google.com]
- 22. Bioavailability in the human eye of a fixed combination of latanoprost and timolol compared to monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fixed combination of latanoprost and timolol vs individual components for primary open-angle glaucoma or ocular hypertension: a randomized, double-masked study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aoa.org [aoa.org]
- 25. Latanoprost and timolol combination therapy vs monotherapy: one-year randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparison of two fixed combinations of latanoprost and timolol in open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A 12 week study comparing the fixed combination of latanoprost and timolol with the concomitant use of the individual components in patients with open angle glaucoma and ocular hypertension [pubmed.ncbi.nlm.nih.gov]
- 28. Efficacy and safety of a switch to latanoprost 0.005% + timolol maleate 0.5% fixed combination eyedrops from latanoprost 0.005% monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties and Formulation of Xalacom® Eye Drops
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, formulation, and analytical methodologies related to Xalacom®, a fixed-combination ophthalmic solution for the treatment of open-angle glaucoma and ocular hypertension.
Core Chemical and Physical Properties
This compound® is a sterile, isotonic, buffered aqueous solution containing two active pharmaceutical ingredients (APIs): latanoprost and timolol maleate. The combination of a prostaglandin F2α analogue (latanoprost) and a non-selective beta-adrenergic blocking agent (timolol) provides a dual mechanism of action to effectively lower intraocular pressure (IOP).
Physicochemical Properties of Active Ingredients
| Property | Latanoprost | Timolol Maleate |
| Chemical Name | Isopropyl-(Z)-7[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate | (-)-1-(tert-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol maleate (1:1) |
| Molecular Formula | C₂₆H₄₀O₅ | C₁₃H₂₄N₄O₃S · C₄H₄O₄ |
| Molecular Weight | 432.58 g/mol | 432.49 g/mol |
| Appearance | Colorless to slightly yellow, viscous oil | White to off-white crystalline powder |
| Solubility | Very soluble in acetonitrile, freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol, and octanol. Practically insoluble in water. | Soluble in water, ethanol, and methanol. |
Formulation Specifications
| Parameter | Specification |
| Latanoprost Concentration | 50 mcg/mL |
| Timolol Concentration | 5 mg/mL (equivalent to 6.8 mg/mL timolol maleate) |
| pH | Approximately 6.0 |
| Osmolality | Approximately 290 mOsmol/kg |
| Appearance | Clear, colorless solution |
Quantitative Composition of this compound® Eye Drops
The formulation of this compound® includes the active ingredients and several excipients that ensure the stability, sterility, and tolerability of the ophthalmic solution.
| Ingredient | Concentration | Purpose |
| Latanoprost | 0.005% w/v (50 mcg/mL) | Active Ingredient |
| Timolol Maleate | 0.68% w/v (equivalent to 0.5% w/v Timolol) | Active Ingredient |
| Benzalkonium Chloride | 0.02% w/v (0.2 mg/mL) | Preservative |
| Sodium Chloride | q.s. | Tonicity Agent |
| Sodium Dihydrogen Phosphate Monohydrate | q.s. | Buffering Agent |
| Disodium Hydrogen Phosphate Anhydrous | q.s. | Buffering Agent |
| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 6.0 | pH Adjustment |
| Water for Injection | q.s. to 100% | Vehicle |
Signaling Pathways and Mechanism of Action
The dual-action of this compound® stems from the distinct mechanisms of its two active components.
Latanoprost Signaling Pathway
Latanoprost, a prostaglandin F2α analogue, reduces IOP by increasing the uveoscleral outflow of aqueous humor. It is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the cornea. Latanoprost acid is a selective agonist for the prostaglandin F receptor (FP receptor).
Caption: Latanoprost Signaling Pathway for IOP Reduction.
Timolol Signaling Pathway
Timolol is a non-selective beta-adrenergic antagonist that lowers IOP by reducing the production of aqueous humor in the ciliary body. It blocks both β1 and β2-adrenergic receptors.
Caption: Timolol Signaling Pathway for IOP Reduction.
Experimental Protocols
Quantification of Latanoprost and Timolol by High-Performance Liquid Chromatography (HPLC)
This section details a validated reversed-phase HPLC method for the simultaneous determination of latanoprost and timolol in this compound® eye drops.
4.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.05% (v/v) Trifluoroacetic acid in Water : 0.05% (v/v) Trifluoroacetic acid in Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
4.1.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of latanoprost and timolol maleate reference standards in the mobile phase to obtain a known concentration.
-
Sample Solution: Dilute the this compound® eye drop solution with the mobile phase to a suitable concentration within the linear range of the assay.
-
Internal Standard (Optional): A suitable internal standard, such as methylparaben, can be used to improve precision.
4.1.3. Method Validation
The method should be validated according to ICH guidelines, including parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrated over a concentration range of 2.5 - 7.5 µg/mL for latanoprost and 250 - 750 µg/mL for timolol maleate.
-
Accuracy: Determined by recovery studies.
-
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios.
-
Robustness: Evaluated by making small, deliberate variations in method parameters.
Clinical Trial Protocol: A Randomized, Double-Masked Study
This protocol outlines a typical clinical trial design to evaluate the efficacy and safety of this compound®.
4.2.1. Study Design
A 12-week, randomized, double-masked, parallel-group study.[1]
4.2.2. Patient Population
-
Inclusion Criteria: Patients with open-angle glaucoma or ocular hypertension.[1]
-
Exclusion Criteria: History of hypersensitivity to any component of the study medications, contraindications to beta-blockers (e.g., asthma, bradycardia), and recent ocular surgery.[1]
4.2.3. Randomization and Blinding
Patients are randomly assigned to one of the treatment groups. The study is double-masked, meaning neither the patient nor the investigator knows the treatment assignment.
4.2.4. Intervention
-
Group 1 (this compound®): One drop of this compound® in the affected eye(s) once daily in the evening.
-
Group 2 (Latanoprost): One drop of latanoprost 0.005% in the affected eye(s) once daily in the evening.
-
Group 3 (Timolol): One drop of timolol 0.5% in the affected eye(s) twice daily.
4.2.5. Outcome Measures
-
Primary Efficacy Endpoint: Mean change in diurnal IOP from baseline to week 12.
-
Secondary Efficacy Endpoints: IOP measurements at specific time points (e.g., 8:00 AM, 12:00 PM, 4:00 PM).[1]
-
Safety Assessments: Monitoring of adverse events, visual acuity, and slit-lamp biomicroscopy.
4.2.6. IOP Measurement: Goldmann Applanation Tonometry
-
Preparation: Calibrate the tonometer. Instill a topical anesthetic and a fluorescein strip into the patient's eye.[2][3]
-
Patient Positioning: Position the patient at the slit lamp with their chin on the rest and forehead against the headband.[2][4]
-
Measurement: Use the cobalt blue filter. Gently applanate the central cornea with the tonometer tip. Adjust the dial until the inner edges of the two fluorescein semicircles just touch.[2][4][5]
-
Recording: Record the IOP reading in mmHg.
Experimental Workflow and Logical Relationships
Clinical Trial Workflow
Caption: Experimental Workflow for a this compound® Clinical Trial.
Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
5.2.1. Stress Conditions
According to ICH guidelines, stress testing should include the following conditions:[6][7][8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.[9]
-
Photolytic Degradation: Exposure to UV and visible light.
5.2.2. Analytical Procedure
The stressed samples are analyzed using a validated stability-indicating HPLC method, as described in section 4.1, to separate and quantify the active ingredients and any degradation products.
This technical guide provides a foundational understanding of the chemical properties, formulation, and analytical evaluation of this compound® eye drops. For further details, it is recommended to consult the cited literature and relevant regulatory guidelines.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. How to measure intraocular pressure: applanation tonometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenxtoolkit.org [phenxtoolkit.org]
- 4. Goldmann tonometry procedure - Going for Goldmann [goingforgoldmann.com]
- 5. Step-by-step guide to mastering skills with the Goldmann applanation tonometer | Eye News [eyenews.uk.com]
- 6. ijcrt.org [ijcrt.org]
- 7. database.ich.org [database.ich.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
A Preclinical In-Depth Technical Guide: Xalacom and Animal Models of Glaucoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies and animal models utilized in the evaluation of Xalacom® (a fixed-dose combination of latanoprost and timolol), a cornerstone in the management of glaucoma. This document delves into the experimental data, detailed methodologies, and underlying signaling pathways that form the basis of our understanding of this combination therapy's efficacy in lowering intraocular pressure (IOP).
Introduction to this compound and its Components
This compound combines two well-established therapeutic agents for glaucoma: latanoprost, a prostaglandin F2α analogue, and timolol, a non-selective β-adrenergic receptor antagonist.[1] The synergistic effect of these two components targets two distinct pathways involved in aqueous humor dynamics, resulting in a more significant IOP reduction than either agent alone.[1][2] Latanoprost enhances the uveoscleral outflow of aqueous humor, while timolol reduces its production by the ciliary body.[3][4][5]
Animal Models in Glaucoma Research
A variety of animal models are employed to simulate the pathophysiology of glaucoma and to assess the efficacy of potential therapeutic agents. These models are broadly categorized into induced and spontaneous models of ocular hypertension (OHT).
Induced Models of Ocular Hypertension:
-
Laser-Induced Ocular Hypertension: This common model utilizes an argon or diode laser to photocoagulate the trabecular meshwork in animals such as rabbits and monkeys.[6][7][8] This procedure obstructs aqueous humor outflow, leading to a sustained elevation in IOP. Histological examination of these models reveals damage to the trabecular meshwork, optic nerve cupping, and a loss of retinal ganglion cells, mimicking changes seen in human glaucoma.[6]
-
Microbead-Induced Ocular Hypertension: In this model, microbeads are injected into the anterior chamber of rodent (rats and mice) or primate eyes.[9][10][11][12][13] These beads physically obstruct the trabecular meshwork, leading to a consistent and modest elevation in IOP. This model is valued for its reproducibility and for allowing the study of the direct effects of elevated IOP on retinal ganglion cells.[10]
-
Hypertonic Saline-Induced Ocular Hypertension: The injection of hypertonic saline into the episcleral veins of rats can induce a sustained elevation in IOP.[14] This method is effective in creating a model of OHT to study the efficacy of IOP-lowering drugs.
Spontaneously Occurring Models:
-
DBA/2J Mouse: This inbred mouse strain spontaneously develops a progressive form of hereditary glaucoma, making it a valuable tool for studying the chronic aspects of the disease.
Preclinical Efficacy of this compound and its Components
Preclinical studies in various animal models have consistently demonstrated the IOP-lowering efficacy of this compound and its individual components. Nonhuman primates are a particularly relevant model due to the anatomical and physiological similarities of their eyes to human eyes.
Table 1: Summary of Preclinical Intraocular Pressure (IOP) Reduction Data
| Drug/Formulation | Animal Model | Dosage | Maximum IOP Reduction (mmHg) | Time to Maximum Effect | Reference |
| This compound (latanoprost 0.005%/timolol 0.5%) | African Green Monkeys | 50 µl once daily | 2.0 (p<0.0001 vs. vehicle) | 6 hours post-dose (Day 1) | [15] |
| Latanoprost 0.005% | Mouse | 2 µl single dose | 14% ± 8% | 2 hours post-dose | [16] |
| Timolol 0.5% | Rabbit (Laser-induced OHT) | Not specified | Effective in decreasing IOP | Not specified | [6] |
| Timolol 0.5% | Rat (conjunctival fibroblast-induced OHT) | Not specified | Significant reduction vs. control | Not specified | [2] |
| Latanoprost 0.005%/Timolol 0.5% Gel Formulation 1 | African Green Monkeys | 50 µl once daily | 2.9 (p=0.0054 vs. vehicle) | 6 hours post-dose (Day 1) | [15] |
| Latanoprost 0.005%/Timolol 0.5% Gel Formulation 2 | African Green Monkeys | 50 µl once daily | 2.4 (p=0.0004 vs. vehicle) | 6 hours post-dose (Day 1) | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for two commonly used animal models of glaucoma.
Laser-Induced Ocular Hypertension in Rabbits
Objective: To induce a sustained elevation of IOP by obstructing the trabecular meshwork.
Materials:
-
Pigmented rabbits
-
Argon laser photocoagulator
-
Slit lamp delivery system
-
Goniolens
-
Topical anesthesia (e.g., proparacaine hydrochloride)
-
Tonometer for IOP measurement
Protocol:
-
Anesthetize the rabbit according to institutional guidelines.
-
Apply a topical anesthetic to the cornea.
-
Place a goniolens on the eye to visualize the trabecular meshwork.
-
Deliver approximately 50-100 laser spots (50 µm spot size, 0.1-0.5 second duration, 0.6-1.0 W power) to 360 degrees of the trabecular meshwork.[8]
-
Monitor IOP regularly using a calibrated tonometer. A sustained IOP elevation is typically observed.
-
Administer post-procedural analgesics and antibiotics as required.
Microbead-Induced Ocular Hypertension in Rats
Objective: To induce a modest and reproducible elevation of IOP by physically obstructing the trabecular meshwork.
Materials:
-
Adult rats (e.g., Wistar, Sprague-Dawley)
-
Polystyrene microbeads (e.g., 15 µm diameter) suspended in sterile saline
-
Hamilton syringe with a 30-gauge needle
-
Operating microscope
-
Topical anesthesia and mydriatic agents
-
Tonometer for IOP measurement
Protocol:
-
Anesthetize the rat according to institutional guidelines.
-
Apply topical anesthetic and a mydriatic agent to the eye.
-
Under an operating microscope, create a small paracentesis in the peripheral cornea using a 30-gauge needle.
-
Carefully inject 5-10 µL of the microbead suspension into the anterior chamber.[12][13]
-
Allow the anterior chamber to reform.
-
Apply a topical antibiotic to the eye.
-
Monitor IOP at regular intervals. A consistent IOP elevation is expected to develop over several days.
Signaling Pathways and Mechanisms of Action
The efficacy of this compound is rooted in the distinct molecular pathways targeted by its active components.
Latanoprost Signaling Pathway
Latanoprost acid, the active form of latanoprost, is a selective agonist of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[17]
Caption: Latanoprost signaling pathway in ciliary muscle cells.
Activation of the FP receptor by latanoprost acid initiates a cascade of intracellular events. This includes the activation of phospholipase C, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[3][18] This results in increased intracellular calcium and activation of protein kinase C, which in turn activates the MAP kinase pathway.[19] A key outcome of this signaling is the upregulation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing uveoscleral outflow.[4][17]
Timolol Signaling Pathway
Timolol is a non-selective β-adrenergic antagonist that acts on β1 and β2 receptors in the ciliary body epithelium.
Caption: Timolol's mechanism of action in the ciliary epithelium.
Normally, stimulation of β-adrenergic receptors by catecholamines activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[20] Timolol blocks these receptors, thereby preventing this cascade and leading to a decrease in cAMP levels.[21] This reduction in cAMP-mediated signaling is thought to decrease the active secretion of aqueous humor by the ciliary epithelium, although a cAMP-independent mechanism involving inhibition of Cl-/HCO3- exchange has also been proposed.[21] Some studies also suggest that timolol may induce vasoconstriction of the ciliary processes, further contributing to reduced aqueous humor formation.[5]
Conclusion
The preclinical evaluation of this compound in various animal models of glaucoma has provided a robust foundation for its clinical use. The complementary mechanisms of action of latanoprost and timolol, targeting both aqueous humor outflow and production, result in a potent IOP-lowering effect. The detailed experimental protocols and understanding of the underlying signaling pathways described in this guide are essential for the continued development and refinement of glaucoma therapies. Future preclinical research will likely focus on novel drug delivery systems and the exploration of neuroprotective effects beyond IOP reduction.
References
- 1. d-nb.info [d-nb.info]
- 2. imrpress.com [imrpress.com]
- 3. Effects of prostaglandin F2alpha and latanoprost on phosphoinositide turnover, myosin light chain phosphorylation and contraction in cat iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciliary vasoconstriction after topical adrenergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laser-induced glaucoma in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimentally Induced Mammalian Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. psy.vanderbilt.edu [psy.vanderbilt.edu]
- 11. A Comprehensive Protocol for Microbead-Induced Ocular Hypertension in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Reduction of intraocular pressure in mouse eyes treated with latanoprost. | Semantic Scholar [semanticscholar.org]
- 17. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Beta-adrenoceptors and intraocular pressure – PharmaNUS [blog.nus.edu.sg]
- 21. Timolol may inhibit aqueous humor secretion by cAMP-independent action on ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetics and Systemic Absorption of Topical Xalacom®
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and systemic absorption of Xalacom®, a fixed-combination ophthalmic solution of latanoprost and timolol. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion of the two active pharmaceutical ingredients following topical ocular administration.
Introduction
This compound® is a widely prescribed medication for reducing intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] It combines two active ingredients with complementary mechanisms of action: latanoprost, a prostaglandin F2α analogue that increases uveoscleral outflow of aqueous humor, and timolol, a non-selective beta-adrenergic blocker that reduces aqueous humor production.[2][3] While the primary therapeutic effect is localized to the eye, a portion of the topically administered dose can be systemically absorbed, leading to potential systemic side effects.[1][4][5] Understanding the pharmacokinetic profiles of both latanoprost and timolol is therefore crucial for optimizing therapeutic efficacy and minimizing systemic risks.
This guide summarizes key quantitative pharmacokinetic data, details the experimental protocols employed in pivotal studies, and provides visual representations of the metabolic pathways and experimental workflows.
Pharmacokinetic Profiles of Active Ingredients
Latanoprost
Latanoprost is an isopropyl ester prodrug that is inactive until it is hydrolyzed to its biologically active form, latanoprost acid, by esterases in the cornea.[6][7] This conversion is essential for its therapeutic effect.
Absorption and Distribution: Following topical administration, latanoprost is well-absorbed through the cornea. Peak concentrations of latanoprost acid in the aqueous humor are typically reached about two hours after instillation.[7][8] Systemic absorption also occurs, with latanoprost acid being detectable in plasma within the first hour after administration.[9] The systemic bioavailability of latanoprost acid after topical ocular administration is approximately 45%.[4] Latanoprost acid has a small volume of distribution and is about 87% bound to plasma proteins.[4]
Metabolism and Excretion: There is virtually no metabolism of latanoprost acid within the eye.[10] The primary metabolism occurs in the liver via fatty acid β-oxidation to the 1,2-dinor and 1,2,3,4-tetranor metabolites.[10][11] These metabolites have little to no biological activity and are primarily excreted in the urine.[10] The elimination of latanoprost acid from human plasma is rapid, with a half-life of approximately 17 minutes.[10][11]
Timolol
Timolol is a non-selective beta-adrenergic receptor antagonist that is administered in its active form.
Absorption and Distribution: After topical application, the maximum concentration of timolol in the aqueous humor is reached in about one hour.[9][10] A portion of the administered dose is absorbed systemically, with peak plasma concentrations occurring 10 to 20 minutes after instillation.[1][4][6][9][12][13][14]
Metabolism and Excretion: Timolol is extensively metabolized in the liver.[1][6][9][10][12][13][14] The metabolites, along with some unchanged timolol, are excreted in the urine.[1][6][9][10][12] The plasma half-life of timolol is approximately 6 hours.[1][2][6][9][10][12][13][14]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for latanoprost acid and timolol following the administration of this compound® or its individual components.
Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Humans
| Parameter | Aqueous Humor | Plasma |
| Cmax | ~15-30 ng/mL[6][8][10] | 53 pg/mL[15] |
| Tmax | ~2 hours[6][7][8][10] | ~5 minutes[15] |
| Half-life (t½) | 2-3 hours[15] | 17 minutes[6][10][11][15] |
| Systemic Bioavailability | N/A | 45%[4][6][8][10] |
| Plasma Protein Binding | N/A | 87%[4][6][8][10] |
| Volume of Distribution (Vd) | N/A | 0.16 L/kg[6][10][11][15] |
| Plasma Clearance | N/A | 0.40 L/h/kg[6][10][15] |
Table 2: Pharmacokinetic Parameters of Timolol in Humans
| Parameter | Aqueous Humor | Plasma |
| Cmax | ~1167 ng/mL[16] | ~0.46 ng/mL (0.5% solution, morning dose)[10] |
| Tmax | ~1 hour[6][9][10][16] | 10-20 minutes[1][4][6][9][10][12][13][14] |
| Half-life (t½) | ~3.9 hours[16] | ~6 hours[1][2][6][9][10][12][13][14] |
Experimental Protocols
The pharmacokinetic data presented were derived from a variety of preclinical and clinical studies. The following sections outline the general methodologies employed in these investigations.
In Vitro Hydrolysis of Latanoprost
-
Objective: To determine the rate and extent of latanoprost hydrolysis to latanoprost acid in various human ocular tissues.[12]
-
Methodology:
-
Whole human eyes were obtained from tissue banks.[12]
-
Ocular tissues (cornea, aqueous humor, conjunctiva, ciliary body, retina, choroid, and sclera) were dissected.[12]
-
Tissues were incubated in a buffered solution containing a known concentration of latanoprost at 37°C.[12]
-
Samples were collected at various time points.[12]
-
The concentrations of latanoprost and latanoprost acid were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12]
-
Pharmacokinetic Studies in Animals
-
Objective: To characterize the ocular and systemic pharmacokinetics of latanoprost and timolol in animal models, typically rabbits or monkeys.[10][17]
-
Methodology:
-
A single drop of the ophthalmic solution was administered to the eyes of the animals.[18]
-
At predetermined time points, samples of aqueous humor and blood were collected.[18] Aqueous humor was often collected via paracentesis.
-
For tissue distribution studies, animals were euthanized, and ocular tissues were dissected.[19]
-
Drug concentrations in the collected samples were determined using validated analytical methods such as LC-MS/MS or radioimmunoassay.[10][20]
-
Clinical Pharmacokinetic Studies in Humans
-
Objective: To determine the pharmacokinetic profile of latanoprost and timolol in human subjects.
-
Methodology:
-
Aqueous Humor Studies:
-
Systemic Absorption Studies:
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the pharmacokinetics of this compound®.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] In Vitro Hydrolysis of Latanoprost by Human Ocular Tissues | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The use of stable isotope labeling and liquid chromatography-tandem mass spectrometry techniques to simultaneously determine the oral and ophthalmic bioavailability of timolol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. researchgate.net [researchgate.net]
- 10. Development of a radioimmunoassay for latanoprost and its application in a long-term study in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous humor concentrations of topically administered caspofungin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Ocular Pharmacokinetics of Naringenin Eye Drops Following Topical Administration to Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Simultaneous determination of timolol maleate in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Molecular Targets of Latanoprost and Timolol in Ocular Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of action for two primary ophthalmic drugs, latanoprost and timolol, used in the management of glaucoma and ocular hypertension. This document details their specific molecular targets within ocular tissues, the signaling pathways they modulate, and the experimental methodologies used to elucidate these interactions. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams.
Latanoprost: Targeting the Prostaglandin F2α Receptor (FP Receptor)
Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for lowering intraocular pressure (IOP). It is an isopropyl ester prodrug that is hydrolyzed to its biologically active form, latanoprost acid, by esterases in the cornea.
Molecular Target: Prostaglandin F2α Receptor (FP Receptor)
The primary molecular target of latanoprost acid is the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the FP receptor is the key event initiating the cascade that leads to increased uveoscleral outflow of aqueous humor, the primary mechanism by which latanoprost lowers IOP.
Quantitative Data: Binding Affinity and Efficacy
The binding affinity of latanoprost acid to the FP receptor has been determined through various in vitro studies. The following table summarizes key quantitative data.
| Parameter | Value | Ocular Tissue/Cell Type | Reference |
| Binding Affinity (Ki) | |||
| Latanoprost Acid | 8.6 pKi (approx. 2.5 nM) | Human FP Receptor | [3] |
| Latanoprost Acid | 7.01 pKi (98 nM) | Bovine Corpus Luteum | [3][4] |
| Functional Activity (EC50) | |||
| Latanoprost Acid | 7.5 pEC50 (31.7 nM) | Mouse 3T3 Cells (IP Accumulation) | [3] |
| Latanoprost Acid | 8.2 pEC50 (6.31 nM) | Mouse 3T3 Cells (Ca2+ Mobilization) | [3] |
| Latanoprost Acid | 198 ± 83 nM | Human Ciliary Muscle Cells (PI Turnover) | [5] |
Signaling Pathway
Activation of the FP receptor in ciliary muscle cells initiates a signaling cascade that leads to the remodeling of the extracellular matrix (ECM), reducing hydraulic resistance and increasing the uveoscleral outflow of aqueous humor.
Caption: Latanoprost Signaling Pathway in Ciliary Muscle Cells.
Experimental Protocols
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of latanoprost acid for the FP receptor.
Caption: Workflow for a Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation:
-
Dissect ocular tissue (e.g., ciliary muscle) and homogenize in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, add a constant concentration of radiolabeled FP receptor agonist (e.g., [³H]PGF2α).
-
Add increasing concentrations of unlabeled latanoprost acid (competitor).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Uveoscleral outflow is typically measured indirectly in humans using fluorophotometry and the Goldmann equation. A more direct, invasive method using fluorescent tracers is employed in animal models.
Non-invasive Method (Humans):
-
Aqueous Humor Flow (F) Measurement (Fluorophotometry):
-
A fluorescent dye (e.g., fluorescein) is administered topically to the eye.
-
The decay of fluorescein concentration in the anterior chamber and cornea is measured over time using a scanning ocular fluorophotometer.
-
The rate of aqueous humor turnover is calculated from the fluorescein clearance rate.[6][7][8]
-
-
Intraocular Pressure (IOP) and Episcleral Venous Pressure (Pe) Measurement:
-
IOP is measured using tonometry.
-
Pe is measured using venomanometry.
-
-
Outflow Facility (C) Measurement:
-
Tonography is used to measure the facility of aqueous humor outflow through the trabecular meshwork.
-
-
Calculation of Uveoscleral Outflow (Fu):
Timolol: Targeting Beta-Adrenergic Receptors
Timolol is a non-selective beta-adrenergic receptor antagonist used to lower IOP by reducing aqueous humor production.
Molecular Target: Beta-Adrenergic Receptors
The primary molecular targets of timolol in the eye are the beta-1 (β1) and beta-2 (β2) adrenergic receptors, which are GPCRs located on the ciliary epithelium.[11][12][13] The β2 subtype is predominant in the human ciliary processes.[14]
Quantitative Data: Binding Affinity and Efficacy
The following table summarizes the binding affinity of timolol for beta-adrenergic receptors and its effect on aqueous humor formation.
| Parameter | Value | Ocular Tissue/Cell Type | Reference |
| Binding Affinity (Ki) | |||
| Timolol (β2) | 3.4 x 10⁻⁹ M | Human Ciliary Processes | [15] |
| Timolol | Higher affinity for β2 than β1 | Human Atrium | [16] |
| Effect on Aqueous Humor Formation | |||
| 0.5% Timolol | 33-50% reduction | Healthy volunteers and glaucoma patients | [17] |
| 0.5% Timolol | Reduction from 3.9 µl/min to 2.5 µl/min | Rabbits | [18] |
Signaling Pathway
Timolol acts as an antagonist at β-adrenergic receptors on the non-pigmented ciliary epithelium, inhibiting the downstream signaling cascade that leads to aqueous humor production.
Caption: Timolol Signaling Pathway in Ciliary Epithelium.
Experimental Protocols
This functional assay measures the ability of timolol to block agonist-stimulated adenylyl cyclase activity.
Caption: Workflow for an Adenylyl Cyclase Activity Assay.
Detailed Steps:
-
Membrane Preparation: As described for the radioligand binding assay, prepare membranes from ciliary epithelial cells or tissue.
-
Assay Reaction:
-
In reaction tubes, combine the membrane preparation, a known concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate adenylyl cyclase, and varying concentrations of timolol.
-
Initiate the enzymatic reaction by adding a reaction mixture containing ATP and a radioactive tracer, [α-³²P]ATP.
-
Incubate at 37°C for a defined period.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a solution containing unlabeled ATP and EDTA.
-
Separate the product, [³²P]cAMP, from the unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).
-
-
Quantification and Analysis:
-
Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the timolol concentration to determine the IC50 value.
-
This non-invasive technique is the standard for measuring the rate of aqueous humor production in humans and is detailed in section 1.4.2. The protocol involves administering a fluorescent tracer and monitoring its clearance from the anterior chamber over time to calculate the aqueous flow rate. A reduction in this rate following timolol administration demonstrates its efficacy.[17]
References
- 1. Human ciliary muscle cell responses to FP-class prostaglandin analogs: phosphoinositide hydrolysis, intracellular Ca2+ mobilization and MAP kinase activation. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. latanoprost (free acid form) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Aqueous Flow Measured by Fluorophotometry in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
- 8. tandfonline.com [tandfonline.com]
- 9. assets.bmctoday.net [assets.bmctoday.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 12. Adrenergic regulation of intraocular pressure: identification of beta 2-adrenergic-stimulated adenylate cyclase in ciliary process epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beta adrenergic effects on ciliary epithelial permeability, aqueous humor formation and pseudofacility in the normal and sympathectomized rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Human ciliary process adrenergic receptor: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (--)-Timolol is a more potent antagonist of the positive inotropic effects of (--)-adrenaline than of those of (--)-noradrenaline in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
Prostaglandin Analogues and Beta-Blockers in Ophthalmology: An In-depth Technical Guide
A Core Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of two cornerstone classes of ophthalmic medications: prostaglandin analogues (PGAs) and beta-blockers. Primarily used in the management of glaucoma, a leading cause of irreversible blindness, these drugs lower intraocular pressure (IOP) through distinct mechanisms of action. This document delves into their fundamental pharmacology, presents comparative clinical data, outlines key experimental protocols for their evaluation, and illustrates their underlying signaling pathways and clinical application logic.
Mechanisms of Action
Prostaglandin Analogues
Prostaglandin analogues, including latanoprost, travoprost, and bimatoprost, are frequently the initial therapeutic choice for open-angle glaucoma.[1] Their principal effect is to enhance the outflow of aqueous humor, the fluid within the eye, thereby reducing IOP.[1] This is primarily accomplished by increasing drainage through the uveoscleral outflow pathway, a secondary route for aqueous humor egress.[2]
PGAs are administered as prodrugs, which are converted to their biologically active forms by esterases in the cornea.[2] These active molecules function as agonists for the prostaglandin F2α (FP) receptor, a Gq-protein coupled receptor expressed in the ciliary muscle and other ocular structures.[3]
Signaling Pathway of Prostaglandin Analogues
The activation of the FP receptor by a PGA initiates an intracellular signaling cascade that culminates in the remodeling of the extracellular matrix within the ciliary muscle.[4] A key step in this process is the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of collagen and other extracellular matrix components.[4] The subsequent alteration of the tissue architecture decreases the resistance to aqueous humor outflow through the uveoscleral pathway, leading to a reduction in IOP.[2]
Beta-Blockers
Topical beta-adrenergic antagonists, or beta-blockers, such as timolol and betaxolol, lower IOP by a different mechanism: they reduce the rate of aqueous humor production.[5] Their site of action is the ciliary epithelium, the tissue responsible for secreting aqueous humor, where they antagonize beta-adrenergic receptors.[6]
Beta-blockers are categorized as non-selective (e.g., timolol), which block both β1 and β2 adrenergic receptors, or cardioselective (e.g., betaxolol), which have a higher affinity for β1 receptors.[5]
Signaling Pathway of Beta-Blockers
Aqueous humor production is partially driven by sympathetic nervous system stimulation of beta-adrenergic receptors on the ciliary epithelium. Receptor activation leads to an increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP), which promotes aqueous humor secretion. By blocking these receptors, beta-blockers inhibit the formation of cAMP, thereby decreasing the production of aqueous humor and lowering IOP.[7]
Data Presentation: Comparative Clinical Efficacy and Safety
The following tables provide a structured summary of quantitative data derived from comparative clinical trials, illustrating the relative efficacy and side effect profiles of commonly prescribed prostaglandin analogues and beta-blockers.
Table 1: Comparative Intraocular Pressure (IOP) Reduction
| Drug Class | Medication | Concentration | Mean IOP Reduction (mmHg) | Mean IOP Reduction (%) |
| Prostaglandin Analogues | Bimatoprost | 0.03% | 8.8 | 35.9 |
| Travoprost | 0.004% | 7.6 | 30.8 | |
| Latanoprost | 0.005% | 7.3 | 29.9 | |
| Beta-Blocker | Timolol | 0.5% | 6.7 | 26.6 |
| Data sourced from a 12-week prospective, randomized clinical trial in patients with primary open-angle glaucoma.[1][3] |
Table 2: Profile of Common Ocular Adverse Events
| Adverse Event | Bimatoprost (0.03%) | Travoprost (0.004%) | Latanoprost (0.005%) | Timolol (0.5%) |
| Conjunctival Hyperemia | 24.1% | Not specified in source | Not specified in source | Not specified in source |
| Total Ocular Adverse Events | 41.3% | 41.9% | Not specified in source | Not specified in source |
| Data from a 12-week prospective clinical trial.[1][3] |
Key Experimental Protocols
This section provides detailed methodologies for essential preclinical and clinical experiments used to characterize and evaluate the efficacy and mechanism of action of prostaglandin analogues and beta-blockers.
Receptor Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a compound to its specific receptor target.
-
Objective: To quantify the interaction between a radiolabeled ligand and either the FP or beta-adrenergic receptor, and to determine the inhibitory potency of a test compound.
-
Materials:
-
Receptor source: Cell membrane preparations from tissues expressing the target receptor (e.g., ciliary body) or from a recombinant cell line overexpressing the receptor.
-
Radioligand: A high-affinity radioactive ligand for the target receptor (e.g., [³H]-PGF2α for the FP receptor; [¹²⁵I]-iodopindolol for beta-adrenergic receptors).
-
Test compound: The unlabeled drug being investigated.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration apparatus: Glass fiber filters and a cell harvester.
-
Detection instrument: Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and either buffer (to measure total binding), a saturating concentration of a known unlabeled ligand (to measure non-specific binding), or the test compound.
-
Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Wash the filters with ice-cold wash buffer to remove any residual unbound radioligand.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration-dependent inhibition of specific binding by the test compound is plotted to determine the IC₅₀ value (the concentration at which 50% of the specific binding is inhibited).
-
The Ki (inhibition constant), a measure of the compound's binding affinity, is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Aqueous Humor Dynamics Studies
These in vivo studies are critical for elucidating how a drug modulates the production and drainage of aqueous humor.
-
Objective: To non-invasively measure the rate of aqueous humor formation.
-
Procedure:
-
A fluorescent dye, typically fluorescein, is administered topically to the cornea.[8]
-
Following a predetermined time to allow for dye penetration into the anterior chamber, a specialized instrument called a scanning ocular fluorophotometer is used to measure the fluorescence intensity in the cornea and anterior chamber at regular intervals.[4]
-
The rate of decline in fluorescein concentration within the anterior chamber is then used to calculate the aqueous humor flow rate.[8]
-
-
Objective: To measure the ease with which aqueous humor drains through the conventional (trabecular) outflow pathway.
-
Procedure:
-
A weighted tonometer is applied to the central cornea for a defined period, typically 2 to 4 minutes.[9]
-
The applied weight elevates the IOP, thereby increasing the pressure gradient for aqueous humor outflow.
-
The resulting rate of IOP decay over the measurement period is recorded and used to calculate the facility of outflow.[9]
-
-
Objective: To quantify the rate of aqueous humor drainage via the unconventional (uveoscleral) pathway.
-
Procedure (Tracer-based method in animal models):
-
A fluorescently labeled tracer molecule (e.g., FITC-dextran) is carefully injected into the anterior chamber of an anesthetized animal model, such as a rabbit.[4]
-
After a defined period, the animal is humanely euthanized, and the eyes are enucleated.
-
The concentration of the fluorescent tracer is then measured in various ocular tissues (including the uvea and sclera) and in the systemic circulation to quantify the proportion of aqueous humor that has drained through the uveoscleral pathway.[10]
-
Glaucoma Clinical Trial Design
-
Objective: To rigorously assess the safety and efficacy of a novel glaucoma medication in a human population.
-
Standard Design: A randomized, double-masked, active-controlled, parallel-group clinical trial is the gold standard.
-
Essential Components:
-
Inclusion Criteria: Typically include patients diagnosed with open-angle glaucoma or ocular hypertension with a baseline IOP exceeding a specified threshold (e.g., >21 mmHg).[11]
-
Exclusion Criteria: Common exclusions are a history of specific ocular surgeries, co-existing ocular conditions that could influence IOP, and any contraindications to the study medications.[1]
-
Washout Period: A defined period prior to randomization during which participants discontinue their existing glaucoma medications.
-
Randomization: Participants are randomly allocated to receive either the investigational drug or an active control medication (a standard therapy such as timolol).
-
Masking (Blinding): To minimize bias, both the participants and the investigators are kept unaware of the treatment assignments.
-
Primary Efficacy Endpoint: The most common primary endpoint is the change in mean diurnal IOP from the baseline measurement to a predetermined follow-up time point (e.g., 3 months).
-
Safety Endpoints: These include the incidence and severity of adverse events, changes in best-corrected visual acuity, and findings from comprehensive ophthalmic examinations such as slit-lamp biomicroscopy and ophthalmoscopy.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as Analysis of Covariance (ANCOVA), to compare the treatment groups. The analysis may be designed to demonstrate either non-inferiority or superiority of the investigational drug compared to the active control.[12]
-
Logical Framework for Clinical Application
The selection of a first-line therapeutic agent for glaucoma involves a clinical decision-making process that weighs the patient's individual characteristics against the known efficacy and safety profiles of the available medications.
Conclusion
Prostaglandin analogues and beta-blockers are indispensable tools in the medical management of glaucoma. A deep and nuanced understanding of their respective mechanisms of action, signaling cascades, and clinical performance is paramount for researchers and professionals in the field of ophthalmic drug development. The experimental methodologies detailed in this guide provide a robust framework for the preclinical and clinical assessment of new ocular hypotensive therapies. The continued pursuit of research in this area is vital for the innovation of more potent and safer treatments for this vision-threatening condition.
References
- 1. Glaucoma: Clinical Trials in Glaucoma Therapy | Ento Key [entokey.com]
- 2. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potential Mechanisms of Intraocular Pressure Reduction by Micropulse Transscleral Cyclophotocoagulation in Rabbit Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Intraocular pressure-lowering effects of all commonly used glaucoma drugs: a meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Objective Grading of Tonography Tracings for the Measurement of Outflow Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. researchgate.net [researchgate.net]
- 12. pgcardiologiausp.com.br [pgcardiologiausp.com.br]
Methodological & Application
Application Notes and Protocols for Xalacom® (Latanoprost/Timolol Fixed-Dose Combination) in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and clinical trial protocols for Xalacom®, a fixed-dose combination of latanoprost 0.005% and timolol 0.5%. The information is compiled from various clinical studies to guide the design and execution of future research.
Introduction
This compound® is an ophthalmic solution indicated for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to monotherapy.[1] It combines two active ingredients with complementary mechanisms of action: latanoprost, a prostaglandin F2α analogue that increases the uveoscleral outflow of aqueous humor, and timolol, a non-selective beta-adrenergic antagonist that reduces aqueous humor production.[2][3] This combination therapy has been shown to be effective in lowering IOP.[2][4][5]
Dosage and Administration in Clinical Trials
The standard dosage regimen for this compound® in most clinical trials is one drop in the affected eye(s) once daily.[1][6][7][8][9]
Key Administration Considerations:
-
Frequency: Once daily administration is recommended.[1][6][7][8] More frequent administration has been shown to decrease the IOP-lowering effect.[8]
-
Timing: Administration times in clinical trials have varied, with some studies specifying morning[5][10][11] and others evening application.[4]
-
Missed Dose: If a dose is missed, treatment should continue with the next scheduled dose.[1][7][8]
-
Use with Other Ophthalmic Drugs: If other topical ophthalmic medications are being used, they should be administered at least five minutes apart.[1][7][8]
-
Contact Lenses: Patients should be instructed to remove contact lenses prior to instillation and wait at least 15 minutes before reinsertion.[1][7][9][12]
Quantitative Data from Clinical Trials
The following tables summarize the quantitative data on dosage, administration, and efficacy from various clinical trials.
Table 1: this compound® Dosage and Administration in Selected Clinical Trials
| Study Identifier/Reference | Dosage | Frequency | Administration Time | Trial Duration |
| Higginbotham et al.[4] | Latanoprost 0.005%/Timolol 0.5% | Once Daily | Evening | 12 Weeks |
| Diestelhorst et al.[5] | Latanoprost 0.005%/Timolol 0.5% | Once Daily | Morning | 12 Weeks |
| Olander et al.[2] | Latanoprost 0.001%/Timolol 0.5% and Latanoprost 0.005%/Timolol 0.5% | Once Daily | Not Specified | 4 Weeks |
| NCT00143208[10] | Latanoprost 0.005%/Timolol 0.5% | Once Daily | Morning | 6 Months |
| European Study[11] | Latanoprost 0.005%/Timolol 0.5% | Once Daily | Morning | 3 Months |
| S Miglior et al.[13] | Latanoprost 0.005%/Timolol 0.5% | Once Daily | Evening | 12 Weeks |
Table 2: Summary of Efficacy Data from Comparative Clinical Trials
| Study Identifier/Reference | Comparison Groups | Primary Efficacy Endpoint | Key Findings |
| Higginbotham et al.[4] | This compound vs. Latanoprost vs. Timolol | Mean change in diurnal IOP from baseline | This compound demonstrated statistically superior IOP reduction compared to both latanoprost and timolol monotherapy. |
| Diestelhorst et al.[5] | This compound (fixed combination) vs. Latanoprost + Timolol (concomitant) | Within-patient difference in diurnal IOP | Concomitant therapy showed a statistically greater IOP reduction compared to the fixed combination. |
| Olander et al.[2] | Latanoprost 0.005%/Timolol 0.5% vs. Latanoprost 0.001%/Timolol 0.5% vs. Latanoprost vs. Timolol | Mean diurnal IOP reduction from baseline | The 0.005% latanoprost combination was significantly more effective in reducing IOP than the other groups. |
| S Miglior et al.[13] | This compound vs. Dorzolamide/Timolol fixed combination | Change in mean daytime IOP from baseline | Both fixed combinations were found to be non-inferior to each other in reducing IOP. |
Experimental Protocols
The following sections outline generalized protocols for key experiments in clinical trials investigating this compound®. These are composite protocols and may require adaptation for specific study designs.
Patient Selection and Screening
Inclusion Criteria:
-
Diagnosis of primary open-angle glaucoma or ocular hypertension.[3][5][10]
-
Age 18 years or older.
-
Baseline IOP within a specified range (e.g., 22-36 mmHg) after a washout period of previous ocular hypotensive medications.[4]
-
Best-corrected visual acuity of a specified level or better.
Exclusion Criteria:
-
History of hypersensitivity to latanoprost, timolol, or any other components of the formulation.[9]
-
Contraindications to beta-blocker therapy, such as reactive airway disease (e.g., bronchial asthma), sinus bradycardia, or second- or third-degree atrioventricular block.[9]
-
History of ocular surgery or trauma within a specified period (e.g., 3-6 months).[10]
-
Presence of other ocular conditions that could interfere with IOP measurements or the interpretation of results.
-
Pregnancy or lactation.[12]
Study Design and Randomization
-
Design: Most studies employ a randomized, double-masked, parallel-group or crossover design.[2][3][4][5][14][15]
-
Washout Period: A washout period of 2-4 weeks is typically implemented to eliminate the effects of prior IOP-lowering medications.[4]
-
Randomization: Patients are randomly assigned to treatment groups using a validated randomization method to minimize bias.
Drug Administration and Blinding
-
Administration: Trained study personnel should instruct patients on the proper technique for instilling eye drops. A diary or log may be used to track compliance.
-
Blinding (Masking): In double-masked studies, both the investigator and the patient are unaware of the treatment assignment. This is achieved by using identical packaging and labeling for all study medications (active and placebo).
Intraocular Pressure (IOP) Measurement
-
Method: Goldmann applanation tonometry is the gold standard for IOP measurement in clinical trials.[11]
-
Procedure:
-
Calibrate the tonometer according to the manufacturer's instructions.
-
Instill a topical anesthetic and fluorescein dye into the patient's eye.
-
Under a slit lamp with cobalt blue light, gently apply the tonometer tip to the central cornea.
-
Adjust the tonometer dial until the inner edges of the two fluorescein semicircles touch.
-
Record the IOP reading in mmHg.
-
Take multiple readings (e.g., three) at each time point and calculate the mean to improve accuracy.
-
-
Timing: IOP should be measured at the same time of day at each study visit to account for diurnal variations. Common time points for diurnal IOP curves are 8:00 AM, 12:00 PM, and 4:00 PM.[3]
Safety and Tolerability Assessments
-
Adverse Events: Systematically collect and record all adverse events (AEs), both ocular and systemic, at each study visit. The investigator should assess the severity and relationship of each AE to the study medication.
-
Ocular Examinations: Conduct comprehensive ophthalmic examinations at baseline and follow-up visits, including:
-
Visual acuity testing.
-
Slit-lamp biomicroscopy.[11]
-
Fundoscopy.
-
-
Systemic Assessments: Monitor systemic safety parameters such as blood pressure and heart rate.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways of Latanoprost and Timolol
Caption: Signaling pathways of latanoprost and timolol in reducing intraocular pressure.
Generalized Clinical Trial Workflow
Caption: Generalized workflow for a this compound® clinical trial.
References
- 1. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 3. What is the mechanism of Timolol? [synapse.patsnap.com]
- 4. Timolol - Wikipedia [en.wikipedia.org]
- 5. Timolol-maleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. A 12 week study comparing the fixed combination of latanoprost and timolol with the concomitant use of the individual components in patients with open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aoa.org [aoa.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Intraocular pressure measurement techniques: Current concepts and a review - Indian J Clin Exp Ophthalmol [ijceo.org]
- 12. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. Efficacy and safety of fixed combinations of latanoprost/timolol and dorzolamide/timolol in open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validity of Intraocular Pressure Outcome Measure - Optimal Use of Minimally Invasive Glaucoma Surgery: A Health Technology Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Efficacy and Tolerability of the Fixed Combinations Latanoprost/Timolol versus Dorzolamide/Timolol in Patients with Elevated Intraocular Pressure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intraocular Pressure Changes with Xalacom in Research Subjects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical and clinical investigation of Xalacom (a fixed combination of latanoprost and timolol) on intraocular pressure (IOP). This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to ensure robust and reproducible results.
Introduction
This compound is an ophthalmic solution combining two active ingredients: latanoprost, a prostaglandin F2α analogue, and timolol maleate, a non-selective beta-adrenergic receptor blocker.[1][2] This combination product is indicated for the reduction of elevated IOP in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to monotherapy.[1] this compound leverages two distinct mechanisms of action to achieve a greater IOP-lowering effect than either component alone.[1][2]
Latanoprost , a prostaglandin analog, primarily reduces IOP by increasing the uveoscleral outflow of aqueous humor.[3][4] This is achieved through the remodeling of the extracellular matrix in the ciliary muscle.[5][6] Timolol decreases IOP by reducing the production of aqueous humor in the ciliary body.[7][8][9]
Mechanism of Action Signaling Pathways
The dual mechanism of this compound involves two distinct signaling pathways initiated by its active components.
Latanoprost Signaling Pathway
Latanoprost is a selective agonist for the prostaglandin F (FP) receptor. Binding of latanoprost to the FP receptor is known to activate the PI3K-Akt-mTOR signaling pathway, which is implicated in cellular growth and survival.[10] This activation leads to downstream effects that remodel the extracellular matrix of the ciliary muscle, thereby increasing the uveoscleral outflow of aqueous humor and reducing IOP.[5][6]
Caption: Latanoprost signaling pathway in ciliary muscle cells.
Timolol Signaling Pathway
Timolol is a non-selective beta-adrenergic antagonist that blocks both beta-1 and beta-2 adrenergic receptors.[8][11] In the eye, it primarily targets beta-2 receptors in the ciliary body.[8] By blocking these receptors, timolol inhibits the production of aqueous humor, leading to a decrease in IOP.[7][8] The exact downstream signaling cascade is not fully elucidated but is thought to involve the inhibition of cyclic AMP production.[9]
Caption: Timolol's mechanism of action in ciliary epithelial cells.
Experimental Protocols
In Vivo IOP Measurement in Animal Models (e.g., Rabbits, Non-human Primates)
This protocol outlines the measurement of IOP in an animal model following topical administration of this compound.
3.1.1 Materials
-
This compound ophthalmic solution (Latanoprost 0.005%/Timolol 0.5%)
-
Vehicle control (e.g., saline with the same excipients as this compound)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Tonometer (e.g., Tono-Pen, TonoVet)[12]
-
Animal restraint device (if necessary)
3.1.2 Experimental Workflow
Caption: Workflow for in vivo IOP measurement in animal models.
3.1.3 Detailed Procedure
-
Animal Acclimatization: Acclimatize animals to the laboratory environment and handling procedures for at least one week prior to the experiment.
-
Baseline IOP Measurement: Measure baseline IOP at the same time each day for 3-5 consecutive days to establish a stable baseline.
-
Gently restrain the animal.
-
Instill one drop of topical anesthetic into the eye.
-
Wait 30-60 seconds for the anesthetic to take effect.
-
Calibrate the tonometer according to the manufacturer's instructions.
-
Gently touch the tonometer tip to the central cornea to obtain a reading.
-
Take at least three readings and calculate the average.
-
-
Randomization: Randomly assign animals to either the this compound treatment group or the vehicle control group.
-
Dosing: On the day of the experiment, administer one drop of this compound or vehicle to the designated eye(s) of each animal.
-
Post-dose IOP Measurement: Measure IOP at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours) after dosing, following the same procedure as the baseline measurements.[6][13]
-
Data Analysis: Analyze the change in IOP from baseline for each group at each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the IOP-lowering effect of this compound compared to the vehicle control.
Clinical Trial Protocol for Human Subjects
This protocol provides a framework for a randomized, controlled clinical trial to evaluate the efficacy and safety of this compound in human subjects with open-angle glaucoma or ocular hypertension.
3.2.1 Study Design A multi-center, randomized, double-masked, active-controlled, parallel-group study.
3.2.2 Subject Population Patients aged 18 years or older with a diagnosis of open-angle glaucoma or ocular hypertension and an IOP of ≥ 21 mmHg in at least one eye.
3.2.3 Treatment Arms
-
Arm 1 (this compound): One drop of this compound in the affected eye(s) once daily in the evening.[14]
-
Arm 2 (Active Control - Latanoprost): One drop of latanoprost 0.005% in the affected eye(s) once daily in the evening.
-
Arm 3 (Active Control - Timolol): One drop of timolol 0.5% in the affected eye(s) twice daily.
3.2.4 Study Procedures
-
Screening and Baseline Visit:
-
Obtain informed consent.
-
Conduct a comprehensive ophthalmic examination, including visual acuity, slit-lamp biomicroscopy, and fundus examination.
-
Measure baseline IOP at three different times of the day (e.g., 9 AM, 1 PM, 5 PM) using Goldmann applanation tonometry.[14]
-
-
Randomization and Treatment Initiation:
-
Eligible subjects are randomized to one of the three treatment arms.
-
Subjects are instructed on the proper administration of the eye drops.
-
-
Follow-up Visits (e.g., Week 2, Week 6, Week 12):
-
Assess treatment compliance.
-
Record any adverse events.
-
Measure IOP at the same times of day as the baseline visit.
-
-
Primary Efficacy Endpoint:
-
Mean change in diurnal IOP from baseline to Week 12.
-
-
Secondary Efficacy Endpoints:
-
Percentage of subjects achieving a target IOP (e.g., < 18 mmHg).
-
Change in IOP at each time point.
-
-
Safety Assessments:
-
Incidence of ocular and systemic adverse events.
-
Changes in visual acuity and findings from ophthalmic examinations.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Mean Change in Intraocular Pressure (IOP) from Baseline in an Animal Model
| Time Point (Hours) | Vehicle Control (Mean ± SD, mmHg) | This compound (Mean ± SD, mmHg) | p-value |
| 0 | 0.0 ± 0.5 | 0.0 ± 0.6 | - |
| 2 | -0.8 ± 0.7 | -4.2 ± 1.1 | <0.01 |
| 4 | -1.1 ± 0.9 | -6.5 ± 1.5 | <0.001 |
| 8 | -1.5 ± 1.0 | -8.1 ± 1.8 | <0.001 |
| 12 | -1.2 ± 0.8 | -7.5 ± 1.6 | <0.001 |
| 24 | -0.9 ± 0.6 | -5.3 ± 1.2 | <0.01 |
Table 2: Mean Diurnal Intraocular Pressure (IOP) in a Clinical Trial
| Visit | This compound (Mean ± SD, mmHg) | Latanoprost (Mean ± SD, mmHg) | Timolol (Mean ± SD, mmHg) |
| Baseline | 24.5 ± 2.1 | 24.8 ± 2.3 | 24.6 ± 2.2 |
| Week 12 | 16.2 ± 1.8 | 18.5 ± 2.0 | 19.1 ± 2.1 |
| Mean Change from Baseline | -8.3 ± 1.5 | -6.3 ± 1.7 | -5.5 ± 1.6 |
Conclusion
These application notes provide a framework for the systematic evaluation of this compound's effect on intraocular pressure. The detailed protocols and data presentation guidelines are intended to ensure the generation of high-quality, comparable data for research and drug development purposes. Adherence to these standardized methods will contribute to a better understanding of the therapeutic potential of this compound in managing glaucoma and ocular hypertension.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Timolol - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Timolol? [synapse.patsnap.com]
- 9. Laboratory and clinical studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. What is Latanoprost used for? [synapse.patsnap.com]
- 14. bmjopen.bmj.com [bmjopen.bmj.com]
Application Notes and Protocols for a Long-Term Efficacy Study of Xalacom® (latanoprost/timolol fixed combination) in Open-Angle Glaucoma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Xalacom®, a fixed combination of the prostaglandin F2α analogue latanoprost (0.005%) and the β-adrenergic receptor antagonist timolol (0.5%), is a widely used topical medication for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Latanoprost increases the uveoscleral outflow of aqueous humor, while timolol reduces aqueous humor production by the ciliary body.[1] This dual mechanism of action provides a potent IOP-lowering effect.[1] These application notes provide a comprehensive framework for designing and conducting a long-term (≥24 months) efficacy and safety study of this compound®.
Study Design and Objectives
A prospective, multicenter, open-label, non-interventional observational study is a suitable design to gather long-term real-world data on the efficacy and tolerability of this compound®.[2][3]
Primary Objective:
-
To evaluate the long-term efficacy of this compound® in maintaining reduced intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension over a period of 24 months.
Secondary Objectives:
-
To assess the long-term stability of visual fields and optic nerve head parameters in patients treated with this compound®.
-
To monitor the long-term safety and tolerability profile of this compound®, including the incidence of adverse events.
-
To evaluate patient compliance and satisfaction with once-daily dosing of this compound®.[3]
Patient Selection Criteria
Inclusion Criteria:
-
Patients aged 18 years or older diagnosed with primary open-angle glaucoma or ocular hypertension.[2][4]
-
Patients for whom a switch to this compound® is medically indicated, for reasons such as inadequate IOP reduction on previous therapy or to simplify a multi-drug regimen.[3]
-
Willing and able to provide informed consent and adhere to the study visit schedule.
Exclusion Criteria:
-
Patients with a history of hypersensitivity to latanoprost, timolol, or any other components of the formulation.
-
Patients with a closed or barely open anterior chamber angle or a history of acute angle-closure glaucoma.[4]
-
Patients who have undergone ocular surgery within the preceding three months.[4]
-
Pregnant or breastfeeding women.
-
Patients with contraindications to beta-blocker therapy, such as bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, second or third-degree atrioventricular block, overt cardiac failure, or cardiogenic shock.
Experimental Protocols
3.1 Study Procedures and Schedule:
A baseline visit should be conducted before or at the time of switching to this compound®. Follow-up visits should be scheduled every 6 months for a total of 24 months.[3]
3.1.1 Baseline Visit (Visit 1):
-
Obtain and document informed consent.
-
Record detailed medical and ophthalmic history, including previous glaucoma therapies.
-
Conduct a comprehensive ophthalmic examination, including:
-
Best-corrected visual acuity (BCVA).
-
Slit-lamp biomicroscopy of the anterior segment.[5]
-
Goldmann applanation tonometry to measure IOP.[5]
-
Gonioscopy to confirm open angle.
-
Dilated fundus examination with optic nerve head assessment (e.g., cup-to-disc ratio).[2]
-
Standard automated perimetry (SAP) for visual field assessment.
-
Baseline photography of the iris.[6]
-
-
Dispense this compound® with instructions for once-daily evening administration.
3.1.2 Follow-up Visits (Months 6, 12, 18, 24):
-
Assess patient compliance with the treatment regimen.
-
Record any adverse events (ocular and systemic).
-
Perform the following examinations:
3.2 Efficacy and Safety Assessments:
3.2.1 Primary Efficacy Endpoint:
-
Mean change in IOP from baseline at each follow-up visit (6, 12, 18, and 24 months).
3.2.2 Secondary Efficacy Endpoints:
-
Proportion of patients achieving a target IOP reduction (e.g., ≥20% from baseline).
-
Stability of visual field parameters (e.g., Mean Deviation, Pattern Standard Deviation).
-
Stability of optic nerve head parameters (e.g., cup-to-disc ratio).[2]
3.2.3 Safety Endpoints:
-
Incidence and severity of ocular and systemic adverse events.
-
Changes in iris pigmentation.[6]
-
Changes in eyelash length, thickness, and pigmentation.[6]
-
Patient-reported tolerability and satisfaction.
Data Presentation
Quantitative data should be summarized in the following tables for clear comparison:
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Value |
|---|---|
| Number of Patients (N) | |
| Age (years), Mean ± SD | |
| Gender (Male/Female), n (%) | |
| Diagnosis (POAG/OHT), n (%) | |
| Baseline IOP (mmHg), Mean ± SD | |
| Baseline C/D Ratio, Mean ± SD |
| Baseline Visual Field MD (dB), Mean ± SD | |
Table 2: Mean IOP and Change from Baseline Over 24 Months
| Time Point | N | Mean IOP (mmHg) ± SD | Mean Change from Baseline (mmHg) ± SD | P-value |
|---|---|---|---|---|
| Baseline | N/A | N/A | ||
| Month 6 | ||||
| Month 12 | ||||
| Month 18 |
| Month 24 | | | | |
A prospective, observational study in Germany involving 2339 patients who were switched to a latanoprost/timolol fixed combination showed a mean IOP reduction of -4.0 ± 4.31 mmHg at 6 months, which was maintained throughout the 24-month study period (P < 0.05 at all time points).[3]
Table 3: Visual Field and Optic Nerve Head Stability at 24 Months
| Parameter | N | Mean Change from Baseline ± SD | Stable/Progressed, n (%) |
|---|---|---|---|
| Visual Field MD (dB) |
| C/D Ratio | | | |
Investigator assessments in a 24-month observational study found that optic disc parameters and visual fields remained stable for the duration of the study.[3]
Table 4: Incidence of Common Ocular Adverse Events Over 24 Months
| Adverse Event | N | Incidence Rate (%) |
|---|---|---|
| Conjunctival Hyperemia | ||
| Eye Irritation/Pain | ||
| Blurred Vision | ||
| Increased Iris Pigmentation |
| Eyelash Changes | | |
In a 5-year safety study of fixed-combination latanoprost/timolol, 28.1% of participants developed increased iris pigmentation.[6] Eyelash changes were observed in 58.1% of participants.[6] Ocular irritation was a common reason for treatment withdrawal.[6]
Mandatory Visualizations
5.1 Signaling Pathways
Caption: Latanoprost signaling pathway in ciliary muscle cells.
Caption: Timolol signaling pathway in the ciliary epithelium.
5.2 Experimental Workflow
Caption: Experimental workflow for a 24-month this compound® efficacy study.
References
- 1. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 2. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 3. Beta adrenergic effects on ciliary epithelial permeability, aqueous humor formation and pseudofacility in the normal and sympathectomized rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2 alpha and its analogs induce release of endogenous prostaglandins in iris and ciliary muscles isolated from cat and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of action of timolol and on the effects of suppression and redirection of aqueous flow on outflow facility. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]
- 6. Latanoprostene bunod ophthalmic solution 0.024% for IOP lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Ocular Blood Flow Following Xalacom Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xalacom®, a fixed-combination ophthalmic solution of latanoprost (a prostaglandin F2α analogue) and timolol (a non-selective β-adrenergic blocker), is primarily indicated for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Latanoprost increases the uveoscleral outflow of aqueous humor, while timolol reduces aqueous humor production.[3][4][5][6] Beyond its established IOP-lowering effects, the impact of this compound on ocular blood flow is a critical area of research, as vascular factors are increasingly recognized as playing a role in the pathogenesis of glaucomatous optic neuropathy.[7][8][9]
These application notes provide detailed protocols for assessing ocular blood flow after the administration of this compound, utilizing two widely employed, non-invasive techniques: Laser Speckle Flowgraphy (LSFG) and Color Doppler Imaging (CDI). The provided methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the systematic evaluation of this compound's hemodynamic effects.
Mechanism of Action of this compound Components
This compound combines two active ingredients with distinct mechanisms for lowering IOP.
-
Latanoprost: A prostaglandin F2α analogue, latanoprost is a selective prostanoid FP receptor agonist.[5][10] It primarily reduces IOP by increasing the outflow of aqueous humor through the uveoscleral pathway.[5][10] This is achieved by remodeling the extracellular matrix of the ciliary muscle, which increases the spaces between muscle bundles, thereby facilitating greater fluid drainage.[10]
-
Timolol: A non-selective beta-adrenergic receptor blocker, timolol lowers IOP by decreasing the production of aqueous humor by the ciliary epithelium.[3][4]
The combined effect of these two mechanisms results in a more significant IOP reduction than either component administered alone.[2][4]
Signaling Pathways of Latanoprost and Timolol
Caption: Signaling pathways for Latanoprost and Timolol.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of latanoprost and timolol on intraocular pressure, systemic blood pressure, and ocular blood flow parameters.
Table 1: Effects of Latanoprost and Timolol on Intraocular Pressure (IOP) and Systemic Blood Pressure
| Parameter | Baseline (Mean ± SD) | After Timolol (Mean ± SD) | After Latanoprost (Mean ± SD) | Reference |
| IOP (mmHg) | 15.8 ± 3.0 | 13.8 ± 2.5 | 13.0 ± 2.1 | [11] |
| Systolic BP (mmHg) | 126.1 ± 11.9 | 122.9 ± 13.0 | 124.9 ± 12.5 | [11][12] |
| Diastolic BP (mmHg) | 84.0 ± 8.6 | 83.1 ± 8.1 | 83.5 ± 8.1 | [11][12] |
Table 2: Effects of Latanoprost-Timolol Combination on Optic Nerve Head (ONH) Blood Flow
| Treatment | Change in IOP | Change in ONH Blood Flow | Reference |
| Latanoprost alone | Decrease | No significant change | [13] |
| Latanoprost + Timolol | Further Decrease | No significant change | [13] |
Experimental Protocols
Protocol 1: Assessment of Ocular Blood Flow using Laser Speckle Flowgraphy (LSFG)
LSFG is a non-invasive technique that allows for the quantitative estimation of blood flow in the optic nerve head, choroid, retina, and iris in vivo.[14][15][16] It utilizes the laser speckle phenomenon to generate a two-dimensional map of blood flow velocity.[14] The primary output parameter is the Mean Blur Rate (MBR), which is a relative measure of blood flow velocity.[15][17]
Workflow for LSFG Assessment
Caption: Experimental workflow for LSFG assessment.
Methodology
-
Subject Preparation:
-
Obtain informed consent from all subjects.
-
Ensure subjects are comfortably seated and have had sufficient time to relax before the experiment.[18]
-
Conduct all recordings in a dark room to minimize light interference.[18]
-
If required by the study design, perform a washout period for any existing glaucoma medications.[13]
-
-
Baseline LSFG Recording:
-
Adjust the LSFG-NAVI system (Softcare Co., Ltd., Japan) to the eye position of each participant.[18]
-
Acquire a baseline LSFG recording before the administration of this compound.[18]
-
Obtain three consecutive recordings at this time point, and use the average of these three values for analysis to ensure reproducibility.[18]
-
-
This compound Administration:
-
Post-Administration LSFG Recordings:
-
Data Analysis:
-
Utilize the LSFG analyzer software to compute the Mean Blur Rate (MBR) for the regions of interest, such as the entire optic nerve head (ONH), and segment the ONH into its vascular and tissue areas.[18]
-
Export the pulse waveform parameters of the MBR for further statistical analysis.[18]
-
Normalize the post-administration MBR values to the baseline readings for each participant.[18]
-
Perform statistical analysis to assess any significant differences between baseline and post-administration ocular blood flow.[18]
-
Protocol 2: Assessment of Retrobulbar Blood Flow using Color Doppler Imaging (CDI)
CDI is an ultrasound-based technique used to measure blood flow velocity in the retrobulbar vessels, including the ophthalmic artery (OA), central retinal artery (CRA), and short posterior ciliary arteries (SPCAs).[7][8][19][20] It provides information on peak systolic velocity (PSV), end-diastolic velocity (EDV), and the resistive index (RI), which reflects vascular resistance.[8][19][20]
Workflow for CDI Assessment
Caption: Experimental workflow for CDI assessment.
Methodology
-
Patient Preparation:
-
Obtain informed consent.
-
The examination is conducted with the patient in a supine position, with their head elevated at approximately a 30° angle.[8]
-
A washout period for other topical medications may be required depending on the study design.
-
-
Baseline CDI Measurement:
-
Using a phased-array transducer with an appropriate ultrasound frequency (e.g., 6.5 MHz in pulsed Doppler mode), perform a baseline CDI of the retrobulbar vessels.[8]
-
Measure the peak systolic velocity (PSV) and end-diastolic velocity (EDV) in the ophthalmic artery (OA), central retinal artery (CRA), and short posterior ciliary arteries (SPCAs).[19][20]
-
-
This compound Administration:
-
Administer one drop of this compound to the designated eye(s).
-
-
Post-Administration CDI Measurement:
-
Repeat the CDI measurements at specified time points after drug administration (e.g., 2 hours, 1 week, 1 month, etc.) to assess both acute and chronic effects.
-
-
Data Analysis:
-
Calculate the Resistive Index (RI) for each vessel using the formula: RI = (PSV - EDV) / PSV.[8][19] A higher RI value indicates greater vascular resistance.[19]
-
Compare the baseline and post-administration values of PSV, EDV, and RI for each vessel.
-
Employ appropriate statistical tests to determine the significance of any observed changes in blood flow parameters.
-
Considerations and Limitations
-
Systemic Absorption: Although administered topically, timolol can be absorbed systemically and may cause cardiovascular and pulmonary side effects.[1] It is crucial to monitor systemic blood pressure and heart rate during studies.
-
Autoregulation: Ocular blood flow is subject to autoregulation, which can compensate for changes in IOP and blood pressure.[11] This should be considered when interpreting the results.
-
Technique-Specific Limitations: Both LSFG and CDI have their own limitations. LSFG provides a relative measure of blood flow, and values should not be directly compared between different eyes.[14] CDI is operator-dependent and provides information on larger vessels, not the capillary network.[8]
-
Patient Factors: Factors such as age, systemic health conditions (e.g., diabetes), and concurrent medications can influence ocular blood flow and should be documented and controlled for in study designs.[3]
Conclusion
The protocols outlined in these application notes provide a systematic framework for investigating the effects of this compound administration on ocular blood flow. By employing techniques such as Laser Speckle Flowgraphy and Color Doppler Imaging, researchers can gain valuable insights into the hemodynamic consequences of this widely used glaucoma medication. Such studies are essential for a comprehensive understanding of this compound's mechanism of action and its potential role in the vascular aspects of glaucoma management.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound Factsheet, Uses & Common Side Effects | Rexall [rexall.ca]
- 4. This compound - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. nps.org.au [nps.org.au]
- 7. The Role of Color Doppler Imaging in the Diagnosis of Glaucoma: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Imaging Modalities for assessing Ocular Blood Flow in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating ocular blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. The Effects of Topical Timolol and Latanoprost on Calculated Ocular Perfusion Pressure in Nonglaucomatous Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Effects of Latanoprostene Bunod and Timolol on Retinal Blood Vessel Density: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changes in optic nerve head blood flow induced by the combined therapy of latanoprost and beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of laser speckle flowgraphy in ocular blood flow research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. bjo.bmj.com [bjo.bmj.com]
- 18. protocols.io [protocols.io]
- 19. Color Doppler Imaging Analysis of Ocular Blood Flow Velocities in Normal Tension Glaucoma Patients: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Neuroprotective Effects of Xalacom in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for evaluating the neuroprotective potential of Xalacom, a fixed-combination glaucoma medication containing latanoprost and timolol. The following protocols and data summaries are intended to facilitate the design and execution of experiments aimed at elucidating the mechanisms of neuroprotection against glaucomatous damage.
Introduction to Neuroprotection in Glaucoma
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons. While lowering intraocular pressure (IOP) is the primary treatment strategy, there is a growing focus on neuroprotective therapies that directly target RGC survival. This compound, combining the prostaglandin analogue latanoprost and the beta-blocker timolol, has demonstrated neuroprotective effects beyond its IOP-lowering capabilities. These effects are attributed to the activation of pro-survival signaling pathways and the inhibition of apoptotic cascades within RGCs.
Recommended Cell Culture Models
The following cell lines are widely used and validated for in vitro studies of glaucoma and neuroprotection:
-
RGC-5: A transformed rat retinal ganglion cell line that exhibits neuronal characteristics and is a common model for studying RGC apoptosis and neuroprotection.
-
R28: A retinal progenitor cell line that can be differentiated into neuronal-like cells, providing a useful model for studying retinal cell development and neurodegeneration.
Data Presentation: Summary of Quantitative Neuroprotective Effects
The following tables summarize the dose-dependent neuroprotective effects of latanoprost and timolol, both individually and in combination, on retinal cell lines under various stress conditions mimicking glaucomatous injury.
Table 1: Effect of Latanoprost and Timolol on RGC-5 Cell Viability under Oxidative Stress (H₂O₂-induced)
| Treatment | Concentration | % Cell Viability Increase (Mean ± SEM) | Reference |
| Latanoprost | 10 nM | Significant protection | [1] |
| Latanoprost | 100 nM | Significant protection | [1] |
| Latanoprost | 1000 nM | Significant protection | [1] |
| Timolol | 1 nM | Significant protection | [1] |
| Timolol | 10 nM | Significant protection | [1] |
| Timolol | 100 nM | Significant protection | [1] |
| Timolol | 1000 nM | Significant protection | [1] |
| Latanoprost (1 nM) + Timolol (1 nM) | 1 nM each | Stronger protection than monotherapy | [1] |
| Latanoprost (1 nM) + Timolol (10 nM) | 1 nM + 10 nM | Stronger protection than monotherapy | [1] |
| Latanoprost (1 nM) + Timolol (100 nM) | 1 nM + 100 nM | Stronger protection than monotherapy | [1] |
| Latanoprost (1 nM) + Timolol (1000 nM) | 1 nM + 1000 nM | Stronger protection than monotherapy | [1] |
Table 2: Effect of Latanoprost and Timolol on RGC-5 Cell Viability under Serum Deprivation
| Treatment | Concentration | % Cell Viability Increase (Mean ± SEM) | Reference |
| Latanoprost | 1-1000 nM | No protective effect | [1][2] |
| Timolol | >1.0 nM | Significant protection | [2] |
| Timolol (1 nM) + Latanoprost (10 nM) | 1 nM + 10 nM | Stronger protection than timolol monotherapy | [2] |
| Timolol (1 nM) + Latanoprost (100 nM) | 1 nM + 100 nM | Stronger protection than timolol monotherapy | [2] |
| Timolol (1 nM) + Latanoprost (1000 nM) | 1 nM + 1000 nM | Stronger protection than timolol monotherapy | [2] |
Table 3: Effect of Latanoprost on R28 Cell Apoptosis under Serum Deprivation
| Treatment | Concentration | % Reduction in Apoptotic Cells (P-value) | Reference |
| Latanoprost Acid | 1.0 µM | Significant suppression (P<0.001) | [3] |
Experimental Protocols
Cell Culture and Maintenance
Protocol for RGC-5 and R28 Cell Culture
-
Media Preparation:
-
RGC-5: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
R28: DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Cell Seeding:
-
For viability and apoptosis assays, seed cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
For protein analysis (Western blot), seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Induction of Cellular Stress
a) Oxidative Stress Induction
-
Culture cells to 70-80% confluency.
-
Replace the culture medium with fresh medium containing 100 µM hydrogen peroxide (H₂O₂).[4]
-
Incubate for 24 hours prior to treatment with neuroprotective agents.
b) Serum Deprivation
-
Culture cells to 70-80% confluency.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the culture medium with serum-free medium.
-
Incubate for 24-48 hours to induce apoptosis before adding test compounds.[2][3]
c) Glutamate-Induced Excitotoxicity
-
Culture primary retinal cells or differentiated R28 cells to the desired confluency.
-
Replace the culture medium with fresh medium containing 25 µM to 1 mM glutamate.[5]
-
Incubate for 24 hours before assessing cell viability or apoptosis.
Neuroprotection Assays
a) Cell Viability Assay (MTT Assay)
-
After inducing stress and treating with this compound components, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.
-
Incubate at 37°C for 4 hours.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
b) Apoptosis Detection (Caspase-3 Activity Assay)
-
Lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA) at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.
-
Express the results as fold change in caspase-3 activity compared to the stressed, untreated control.
c) Apoptosis Detection (TUNEL Assay)
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
Perform the TUNEL staining according to the manufacturer's protocol of a commercial kit.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.
-
Quantify the percentage of TUNEL-positive cells.[6]
Western Blot Analysis for Signaling Pathways
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and express the results as a ratio of phosphorylated protein to total protein.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound's components are mediated through the modulation of key intracellular signaling pathways.
Latanoprost-Mediated Neuroprotection
Latanoprost, an FP receptor agonist, promotes cell survival and neurite outgrowth by activating the PI3K/Akt/mTOR signaling pathway.[7]
Caption: Latanoprost activates the PI3K/Akt/mTOR pathway via the FP receptor.
Timolol and MAPK Pathway Involvement
Timolol, a beta-adrenergic receptor antagonist, has been shown to exert neuroprotective effects, which may involve the modulation of the MAPK signaling pathway.[3]
Caption: Timolol may exert neuroprotection by inhibiting stress-induced MAPK activation.
Experimental Workflow for Assessing Neuroprotection
The following diagram outlines the general workflow for investigating the neuroprotective effects of this compound's components in cell culture.
Caption: General workflow for in vitro neuroprotection studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Latanoprost rescues retinal neuro-glial cells from apoptosis by inhibiting caspase-3, which is mediated by p44/p42 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroretinal Cell Culture Model as a Tool for the Development of New Therapeutic Approaches for Oxidative Stress-Induced Ocular Diseases, with a Focus on Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of timolol against the neuronal damage induced by glutamate and ischemia in the rat retina [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel ImageJ Macro for Automated Cell Death Quantitation in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Xalacom in Pigment Dispersion Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Xalacom (a fixed combination of latanoprost and timolol) in the context of pigment dispersion syndrome (PDS) and pigmentary glaucoma (PG). The information is compiled from peer-reviewed clinical studies to guide further research and drug development.
Introduction to Pigment Dispersion Syndrome
Pigment dispersion syndrome is a condition characterized by the release of pigment granules from the iris pigment epithelium, which then deposit on various anterior segment structures of the eye.[1][2][3] This pigment can obstruct the trabecular meshwork, leading to increased intraocular pressure (IOP) and potentially progressing to pigmentary glaucoma, a form of secondary open-angle glaucoma.[1][2][3][4][5] PDS is more commonly observed in younger, myopic individuals.[1][6]
Mechanism of Action of this compound
This compound combines two active ingredients with complementary mechanisms for lowering intraocular pressure:
-
Latanoprost: A prostaglandin F2α analogue, latanoprost primarily increases the uveoscleral outflow of aqueous humor.[7][8][9] It binds to prostaglandin F receptors in the ciliary muscle, inducing changes that facilitate aqueous humor drainage.[8]
-
Timolol: A non-selective beta-adrenergic blocker, timolol reduces IOP by decreasing the production of aqueous humor in the ciliary body.[2][5]
The dual mechanism of action allows for a more significant reduction in IOP compared to monotherapy with either agent alone.
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from key clinical studies evaluating the efficacy and safety of latanoprost, a component of this compound, in patients with pigmentary glaucoma.
Table 1: Intraocular Pressure (IOP) Reduction with Latanoprost vs. Timolol in Pigmentary Glaucoma
| Treatment Group | Baseline Mean IOP (mmHg ± SD) | Mean IOP Reduction at 6 Months (mmHg ± SD) | Mean IOP Reduction at 12 Months (mmHg ± SD) | Statistical Significance (Latanoprost vs. Timolol) |
| Latanoprost 0.005% once daily | 25.3 ± 3.0 | 6.0 ± 4.5 | 5.9 ± 4.6 | P < 0.001 at 3, 6, and 12 months |
| Timolol 0.5% twice daily | Not specified | 4.8 ± 3.0 | 4.6 ± 3.1 |
Data from a 12-month, randomized, double-masked study comparing latanoprost with timolol in patients with pigmentary glaucoma.[10]
Table 2: Long-Term Safety of Fixed-Combination Latanoprost/Timolol (this compound)
| Adverse Event | Incidence in this compound Group (5 years) | Incidence in Latanoprost Historic Control Group |
| Increased Iris Pigmentation | 28.1% (233/828) | 33.4% (127/380) |
| Eyelash Changes | 58.1% | Not specified |
| Darkening of Eyelids | 5-6% | Not specified |
| Serious Adverse Events | 14.1% | Not specified |
| Treatment Withdrawal due to Adverse Events | 13.7% | Not specified |
Data from a 5-year, open-label, multicenter safety study of fixed-combination latanoprost/timolol in patients with open-angle glaucoma or ocular hypertension.[11]
Experimental Protocols
Below are detailed methodologies from a key study investigating latanoprost in pigmentary glaucoma.
Protocol: A 12-Month, Randomized, Double-Masked Study Comparing Latanoprost with Timolol in Pigmentary Glaucoma [10]
-
Objective: To compare the efficacy, side effects, and effect on aqueous humor dynamics of 0.005% latanoprost once daily with 0.5% timolol twice daily over 12 months in patients with pigmentary glaucoma.
-
Study Design: A prospective, randomized, double-masked clinical study.
-
Patient Population: Patients diagnosed with pigmentary glaucoma.
-
Inclusion Criteria: Diagnosis of pigmentary glaucoma.
-
Exclusion Criteria: Not explicitly detailed in the abstract.
-
Treatment Arms:
-
Group 1: 0.005% latanoprost applied topically once daily.
-
Group 2: 0.5% timolol applied topically twice daily.
-
-
Study Duration: 12 months.
-
Outcome Measures:
-
Primary: Diurnal intraocular pressure (IOP) measurements.
-
Secondary: Aqueous humor dynamics (outflow facility), conjunctival hyperemia, changes in iris color, and systemic side effects (heart rate).
-
-
Data Analysis: Diurnal IOP measurements were compared hour by hour. Mean values of the two eyes' IOP and outflow facility ("C") were used for analysis. Statistical significance was determined using appropriate tests (P < 0.05 considered significant).
Signaling Pathways and Experimental Workflow
Signaling Pathway of Latanoprost and Timolol in Lowering Intraocular Pressure
References
- 1. Pigment Dispersion Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pigmentary Glaucoma Medication: Alpha-adrenergic agonists, Beta-blockers, Carbonic anhydrase inhibitors, Miotic agents (parasympathomimetics), Prostaglandin analogs, Carbonic anhydrase inhibitor / beta-blocker combination [emedicine.medscape.com]
- 3. What Is Pigment Dispersion Syndrome? - American Academy of Ophthalmology [aao.org]
- 4. | Glaucoma Australia [glaucoma.org.au]
- 5. allaboutvision.com [allaboutvision.com]
- 6. Pigment dispersion syndrome: a clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latanoprost. A review of its pharmacological properties, clinical efficacy and tolerability in the management of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. A 12-month, randomized, double-masked study comparing latanoprost with timolol in pigmentary glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Five-year, multicenter safety study of fixed-combination latanoprost/timolol (this compound) for open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xalacom in Exfoliative Glaucoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Xalacom®, a fixed-combination ophthalmic solution of latanoprost (0.005%) and timolol (0.5%), in the research of exfoliative glaucoma (XFG), also known as pseudoexfoliation glaucoma (PEG).
Introduction to this compound and Exfoliative Glaucoma
Exfoliative glaucoma is a common form of secondary open-angle glaucoma characterized by the production and accumulation of a fibrillar extracellular material in the anterior segment of the eye. This material can obstruct the trabecular meshwork, leading to increased intraocular pressure (IOP) and subsequent optic nerve damage.
This compound combines two ocular hypotensive agents with complementary mechanisms of action to achieve a more significant IOP reduction than either component alone.[1] Latanoprost, a prostaglandin F2α analogue, increases the uveoscleral outflow of aqueous humor, while timolol, a non-selective β-adrenergic blocker, reduces aqueous humor production by the ciliary epithelium.[1][2][3] This dual-action makes this compound a valuable tool in the management and study of glaucoma, including the particularly challenging cases of XFG.
Mechanism of Action and Signaling Pathways
The efficacy of this compound in reducing IOP stems from the distinct yet complementary actions of its two components.
-
Latanoprost: As a prostaglandin F2α analogue, latanoprost is a selective agonist for the prostaglandin F receptor (FP receptor).[4][5] Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway leads to remodeling of the extracellular matrix, which reduces hydraulic resistance and increases the outflow of aqueous humor.[4][6] This is the primary mechanism for its IOP-lowering effect.[1]
-
Timolol: A non-selective beta-adrenergic antagonist, timolol targets β-receptors on the ciliary epithelium.[7][8] By blocking these receptors, it is thought to decrease the production of aqueous humor, thus lowering IOP.[7][8][9]
Latanoprost Signaling: Research suggests that latanoprost's effects are mediated through complex intracellular signaling cascades. One significant pathway involves the activation of the PI3K-Akt-mTOR pathway, which may also contribute to neuroprotective effects on retinal ganglion cells.[10] Additionally, latanoprost has been shown to regulate the NF-κB signaling pathway.[11]
Caption: Latanoprost signaling cascade.
Timolol Mechanism: The exact intracellular signaling pathway for timolol's effect on aqueous humor production is not fully elucidated, but its primary action is the blockade of β-adrenergic receptors in the ciliary body.[7]
Caption: Timolol's mechanism of action.
Quantitative Data from Clinical Research
Several studies have quantified the efficacy of this compound in patients with exfoliative glaucoma. The data highlights its potent IOP-lowering effect.
Table 1: Comparison of this compound and Latanoprost (Xalatan) in Pseudoexfoliative Glaucoma (24-Month Study) [12][13]
| Treatment Group | Baseline IOP (mmHg ± SEM) | IOP at 6 Months (mmHg ± SEM) | IOP at 24 Months (mmHg ± SEM) |
| This compound (n=21 patients, 25 eyes) | 22.00 ± 0.552 | 19.67 ± 0.470 | Not significantly increased from 6 months |
| Latanoprost (n=20 patients, 28 eyes) | 23.75 ± 0.576 | 18.93 ± 0.337 | 22.00 ± 0.542 |
Table 2: IOP Reduction with Latanoprost/Timolol Fixed Combination (LTFC) vs. Other Therapies in Exfoliative Glaucoma [14]
| Treatment | Duration | Mean 24-hour IOP Reduction |
| Travoprost/Timolol FC | 3 months | 34.4% (-9.8 mmHg) |
| Latanoprost/Timolol FC (this compound) | 3 months | 31.2% (-8.9 mmHg) |
| Dorzolamide/Timolol FC | 2 months | 42.8% (from 31.2 to 18.1 mmHg) |
| Latanoprost Monotherapy | 2 months | 40.2% (from 31.2 to 18.9 mmHg) |
Table 3: IOP Reduction After Switching to Latanoprost/Timolol Fixed Combination (LTFC) from Previous Therapies [15][16]
| Previous Therapy | Baseline IOP (mmHg ± SD) | IOP after switching to LTFC (mmHg ± SD) | Additional IOP Reduction |
| All Therapies (Monotherapy & Adjunctive) | 20.3 ± 3.1 | 17.6 ± 2.8 | 13.3% |
| Timolol Monotherapy | 21.0 ± 3.1 | 17.6 ± 2.8 | 16.2% |
| Latanoprost Monotherapy | 19.4 ± 2.8 | 17.6 ± 2.9 | 9.3% |
| Dorzolamide Monotherapy | 21.0 ± 3.5 | 17.6 ± 2.8 | 16.2% |
| Brimonidine Monotherapy | 20.7 ± 3.0 | 17.5 ± 2.5 | 15.5% |
Experimental Protocols
The following protocols are representative of methodologies used in clinical research to evaluate the application of this compound in exfoliative glaucoma.
This protocol is based on the design of comparative clinical trials.[12][13][17]
Objective: To compare the long-term efficacy and safety of this compound (latanoprost/timolol fixed combination) versus latanoprost monotherapy in patients with exfoliative glaucoma.
Study Design: A 24-month, randomized, double-masked, parallel-group, multicenter study.
Inclusion Criteria:
-
Male or female patients, aged 18 years or older.
-
Diagnosis of unilateral or bilateral exfoliative glaucoma.
-
IOP between 22 and 36 mmHg after an appropriate washout period of any previous glaucoma medications.
-
Best-corrected visual acuity of 20/200 or better.
Exclusion Criteria:
-
History of acute angle-closure glaucoma.
-
Previous intraocular surgery or laser trabeculoplasty within the last 3 months.
-
Known contraindications to beta-blockers or prostaglandin analogues.
-
Use of contact lenses during the study.
Treatment Regimen:
-
Group 1 (this compound): One drop of this compound in the affected eye(s) once daily in the evening.
-
Group 2 (Latanoprost): One drop of latanoprost 0.005% in the affected eye(s) once daily in the evening, plus a placebo drop in the morning.
Outcome Measures:
-
Primary Efficacy Endpoint: Mean change in IOP from baseline at 6, 12, 18, and 24 months. IOP is measured using Goldmann applanation tonometry at specified time points (e.g., 8 AM, 10 AM, 4 PM).
-
Secondary Efficacy Endpoints:
-
Proportion of patients achieving a target IOP reduction (e.g., ≥20%).
-
Change in visual field parameters (e.g., Mean Deviation - MD) over 24 months.
-
-
Safety Assessments: Recording of all ocular and systemic adverse events, slit-lamp biomicroscopy, and assessment of changes in iris pigmentation and eyelash growth at each visit.
Caption: A typical clinical trial workflow.
This protocol describes a general method to assess the physiological effects of this compound on aqueous humor dynamics, a key area of glaucoma research.[18][19][20]
Objective: To determine the effect of this compound on aqueous humor flow rate, outflow facility, and uveoscleral outflow in patients with exfoliative glaucoma.
Methodology: Fluorophotometry
-
Baseline Measurement: After a suitable washout period, baseline aqueous humor dynamics are measured.
-
Fluorescein Instillation: A sterile solution of sodium fluorescein (e.g., 2%) is applied topically to the ocular surface.
-
Anterior Chamber Measurement: After a set period to allow for fluorescein to enter the anterior chamber, a scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and the corneal stroma. Measurements are taken at multiple time points (e.g., hourly for several hours).
-
Aqueous Flow Calculation: The rate of decrease in fluorescein concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate (F).
-
Outflow Facility and Uveoscleral Outflow: Tonometry is used to measure IOP. Outflow facility (C) can be determined using tonography or calculated using the Goldmann equation: IOP = (F/C) + EVP (where EVP is episcleral venous pressure). Uveoscleral outflow (U) can also be estimated.
-
Post-Treatment Measurement: Patients are treated with this compound for a specified period (e.g., 4-6 weeks). The entire fluorophotometry and tonometry procedure is then repeated to assess the changes in aqueous humor dynamics.
This protocol allows researchers to quantify the distinct contributions of the latanoprost (increasing uveoscleral outflow) and timolol (reducing aqueous flow) components of this compound.
Summary and Future Directions
This compound is a potent therapeutic agent for lowering IOP in exfoliative glaucoma, demonstrating superior or comparable efficacy to other treatment regimens in various studies. Its dual mechanism of action provides a robust approach to managing the elevated IOP characteristic of this condition.
Future research should continue to explore:
-
The long-term neuroprotective effects of this compound in XFG populations.
-
The impact of this compound on the progression of optic nerve damage and visual field loss in XFG over extended periods.
-
Comparative effectiveness studies against newer classes of glaucoma medications in the specific context of exfoliative glaucoma.
-
The molecular mechanisms underlying the remodeling of the extracellular matrix in the uveoscleral pathway in response to the latanoprost component.
References
- 1. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. The impact of timolol maleate on the ocular tolerability of fixed-combination glaucoma therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Timolol? [synapse.patsnap.com]
- 9. Laboratory and clinical studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Latanoprost Promotes Neurite Outgrowth in Differentiated RGC-5 Cells via the PI3K-Akt-mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative study of Xalatan and this compound (Pfizer, USA) efficacy in the treatment of pseudoexfoliative glaucoma - Apostolova - Ophthalmology Reports [journals.eco-vector.com]
- 13. Apostolova [journals.rcsi.science]
- 14. Management of exfoliative glaucoma: challenges and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reviewofophthalmology.com [reviewofophthalmology.com]
- 16. Short term efficacy and safety in glaucoma patients changed to the latanoprost 0.005%/timolol maleate 0.5% fixed combination from monotherapies and adjunctive therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A 12 week study comparing the fixed combination of latanoprost and timolol with the concomitant use of the individual components in patients with open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Aqueous humor dynamics in exfoliation syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Evaluating Patient Compliance with Xalacom® Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xalacom®, a fixed-combination therapy of latanoprost and timolol, is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1][2][3][4][5] Latanoprost, a prostaglandin F2α analogue, enhances the uveoscleral outflow of aqueous humor, while timolol, a non-selective β-adrenergic antagonist, curtails aqueous humor production.[1][3] The synergistic effect of these two agents provides a potent reduction in intraocular pressure (IOP). However, the efficacy of this compound® is intrinsically linked to patient compliance with the prescribed once-daily dosing regimen.[2] Poor adherence is a significant barrier to effective glaucoma management and can lead to disease progression and vision loss.[6][7]
These application notes provide a comprehensive overview of the methodologies available to evaluate patient compliance with this compound® treatment. The protocols detailed herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to accurately measure and understand patient adherence in both clinical trial and real-world settings.
I. Direct Methodologies for Compliance Evaluation
Direct methods of compliance assessment are characterized by the direct observation of medication use or the measurement of the drug or its metabolites in biological fluids. While often more complex and costly, they provide objective evidence of adherence.[8][9]
Biochemical Assays
The presence of latanoprost's active metabolite, latanoprost acid, or timolol in biological samples such as plasma or urine can serve as a definitive indicator of recent this compound® administration.[1][10][11][12]
Experimental Protocol: Quantification of Timolol in Urine via Voltammetry
This protocol outlines a sensitive method for the detection of timolol in urine samples.
Materials:
-
Voltammetric analyzer
-
Glassy carbon electrode (GCE)
-
Ag/AgCl reference electrode
-
Platinum wire auxiliary electrode
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Phosphate buffer solution (pH 7.2)
-
Timolol maleate standard solutions
-
Urine collection containers
Procedure:
-
Sample Preparation:
-
Collect urine samples from patients.
-
Centrifuge the urine sample to remove any particulate matter.
-
Take a specific volume of the supernatant and dilute it with the phosphate buffer solution (pH 7.2).
-
-
Voltammetric Analysis:
-
Set up the three-electrode system in the electrochemical cell containing the prepared sample.
-
Optimize analytical parameters such as accumulation time, deposition potential, scan rate, and pulse amplitude.
-
A well-defined oxidation peak for timolol should be observed at approximately 0.85 V versus the Ag/AgCl electrode.[1]
-
-
Quantification:
-
Generate a linear calibration curve using standard solutions of timolol maleate.
-
The concentration of timolol in the urine sample can be determined by comparing its peak current to the calibration curve.[1]
-
The lower limit of detection for this method has been reported to be in the range of 2.7 x 10⁻⁷ mol L⁻¹.[1]
-
Experimental Protocol: Quantification of Latanoprost Acid in Plasma via LC-MS/MS
This protocol describes a highly sensitive method for detecting the active metabolite of latanoprost in plasma.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C8 column
-
Acetonitrile
-
Formic acid
-
Ethyl acetate
-
Isopropanol
-
Latanoprost acid standard solutions
-
Tetra-deuterated latanoprost acid (internal standard)
-
Plasma collection tubes
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject a 100 µL aliquot of the prepared sample onto the C8 column.
-
The mass spectrometry detection is performed in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
Direct Observation of Eye Drop Instillation
Directly observing a patient's eye drop administration technique provides invaluable qualitative data on their ability to correctly use their medication.[13][14][15]
Experimental Protocol: Assessment of Eye Drop Instillation Technique
Materials:
-
Bottle of sterile artificial tears
-
Video recording equipment (optional, with patient consent)
-
Standardized checklist for instillation technique
Procedure:
-
Patient Instruction:
-
Ask the patient to demonstrate how they typically instill their eye drops using a bottle of sterile artificial tears.
-
Ensure the patient is in a comfortable and typical setting for them.
-
-
Observation and Recording:
-
Observe the patient's technique, either in person or via video recording.
-
Use a standardized checklist to score various aspects of the instillation process, including:
-
Hand washing prior to administration.[13]
-
Correct head positioning.[14]
-
Formation of a lower eyelid pouch.[14]
-
Successful instillation of a single drop into the conjunctival sac.[16]
-
Avoidance of bottle tip contact with the eye or surrounding tissues.[14][16]
-
Post-instillation procedures such as gentle eyelid closure or nasolacrimal occlusion.[13]
-
-
-
Data Analysis:
-
Analyze the checklist data to identify common errors in instillation technique.
-
This qualitative data can be used to provide targeted patient education.
-
II. Indirect Methodologies for Compliance Evaluation
Indirect methods infer adherence from patient self-reports, prescription refill records, or electronic monitoring devices. These methods are generally less invasive and more scalable than direct methods.
Electronic Monitoring
Electronic monitoring devices, such as the Medication Event Monitoring System (MEMS) caps, provide objective, time-stamped data on when a medication bottle is opened.[3][17][18]
Experimental Protocol: Adherence Monitoring with MEMS Caps
Materials:
-
MEMS caps compatible with this compound® bottles (or a larger bottle to house the this compound® bottle).[3]
-
Computer with MEMS data download and analysis software.
Procedure:
-
Device Provision and Patient Education:
-
Provide the patient with a this compound® bottle fitted with a MEMS cap.
-
Instruct the patient to use this cap for all their doses.
-
Explain that the cap records the date and time of each opening.
-
-
Data Collection:
-
At specified follow-up visits (e.g., 3 and 6 months), collect the MEMS cap from the patient.[19]
-
-
Data Analysis:
-
Download the event logs from the cap to a computer.[3]
-
Calculate the adherence rate as the percentage of prescribed doses taken.
-
Analyze the timing of doses to assess consistency and identify any missed doses.
-
Patient Self-Report Questionnaires
Validated questionnaires are a common and relatively simple method for assessing patient-reported adherence.
Experimental Protocol: Using the Morisky Medication Adherence Scale (MMAS-8)
Materials:
Procedure:
-
Questionnaire Administration:
-
Administer the MMAS-8 to the patient in a private setting.
-
The questionnaire can be self-administered or administered by a trained interviewer.
-
-
Scoring:
-
Data Analysis:
-
Analyze the distribution of adherence levels within the study population.
-
Identify specific barriers to adherence based on responses to individual questions.
-
Experimental Protocol: Using the Glaucoma Treatment Compliance Assessment Tool (GTCAT)
Materials:
Procedure:
-
Questionnaire Administration:
-
Scoring and Analysis:
Pharmacy Refill Records
Analysis of pharmacy refill data allows for the calculation of metrics such as the Medication Possession Ratio (MPR) or the Proportion of Days Covered (PDC), which estimate the availability of medication to the patient over a specific period.[23][24][25][26]
Experimental Protocol: Calculating the Medication Possession Ratio (MPR)
Materials:
-
Patient's pharmacy refill records for this compound®.
-
Spreadsheet software or statistical analysis package.
Procedure:
-
Data Extraction:
-
Obtain the dates of all this compound® refills and the days' supply for each refill over a defined period (e.g., 1 year).
-
-
MPR Calculation:
-
Data Interpretation:
III. Data Presentation
Quantitative data on patient compliance should be summarized in clearly structured tables for easy comparison across different methodologies and patient populations.
Table 1: Adherence Rates Measured by Electronic Monitoring
| Study Population | Medication Regimen | Monitoring Duration | Adherence Rate (%) | Citation(s) |
| Open-angle glaucoma or ocular hypertension | This compound® (fixed combination) | 3 months | 75.6 | [19] |
| Open-angle glaucoma or ocular hypertension | This compound® (fixed combination) | 6 months | 73.0 | [19] |
| Open-angle glaucoma or ocular hypertension | Latanoprost + Timolol (unfixed) | 3 months | 61.2 | [19] |
| Open-angle glaucoma or ocular hypertension | Latanoprost + Timolol (unfixed) | 6 months | 57.3 | [19] |
| Glaucoma patients on once-daily prostaglandins | Once-daily prostaglandin | 3 months | 82.8 (adherent group) | [17] |
| Glaucoma patients on once-daily prostaglandins | Once-daily prostaglandin | 3 months | 17.2 (non-adherent group) | [17] |
Table 2: Adherence Levels Based on Self-Reported Questionnaires (MMAS-8)
| Study Population | High Adherence (%) | Medium Adherence (%) | Low Adherence (%) | Citation(s) |
| Primary open-angle glaucoma | 7 | 11 | 82 | [20] |
| Glaucoma patients in South Korea | 72.6 (adherent, ≥80%) | - | 27.4 (non-adherent, <80%) | [5] |
IV. Visualization of Workflows and Pathways
Signaling Pathway of this compound® Components
Caption: Signaling pathway of this compound® components.
Experimental Workflow for Evaluating Patient Compliance
Caption: Experimental workflow for compliance evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. aoa.org [aoa.org]
- 4. Glaucoma Treatment Compliance Assessment Tool - GTCAT [deverseye.org]
- 5. bjo.bmj.com [bjo.bmj.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Improving Adherence to Topical Medication in Patients with Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. resref.com [resref.com]
- 10. Stripping Voltammetric Determination of Timolol Drug in Pharmaceuticals and Biological Fluids [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. documents.jcahpo.org [documents.jcahpo.org]
- 15. nurseslabs.com [nurseslabs.com]
- 16. aoa.org [aoa.org]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. mdpi.com [mdpi.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. A Cross-sectional Study on Adherence to Topical Glaucoma Medication and its Determinants among Patients Attending Glaucoma Clinics of a Tertiary Care Institute of Ahmedabad City, Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Psychometrics of A New Questionnaire to Assess Glaucoma Adherence: The Glaucoma Treatment Compliance Assessment Tool (An American Ophthalmological Society Thesis) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Psychometrics of a new questionnaire to assess glaucoma adherence: the Glaucoma Treatment Compliance Assessment Tool (an American Ophthalmological Society thesis). | Semantic Scholar [semanticscholar.org]
- 23. Patterns of Glaucoma Medication Adherence over Four Years of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A method for calculating adherence to polypharmacy from dispensing data records | springermedizin.de [springermedizin.de]
- 25. pharmacytimes.com [pharmacytimes.com]
- 26. Navigating the Wild West of Medication Adherence Reporting in Specialty Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A method for calculating adherence to polypharmacy from dispensing data records - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Ocular Side Effects of Xalacom in Study Participants
This guide provides researchers, scientists, and drug development professionals with essential information for managing ocular side effects observed in study participants using Xalacom (latanoprost/timolol).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an ophthalmic solution containing two active ingredients: latanoprost and timolol maleate.[1][2][3][4][5][6] Latanoprost, a prostaglandin F2α analogue, increases the uveoscleral outflow of aqueous humor, while timolol, a beta-adrenergic blocker, reduces aqueous humor production.[2][5][6] This dual mechanism effectively lowers intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][3][4][5]
Q2: What are the most common ocular side effects of this compound observed in clinical studies?
A2: The most frequently reported ocular side effects are related to the latanoprost component and include increased iris pigmentation, changes in eyelashes (increased length, thickness, and number), and eye irritation (burning, stinging, itching, and redness).[1][7][8][9] Eyelid skin darkening and prostaglandin-associated periorbitopathy (PAPS), which involves changes to the tissues around the eye, are also known side effects.[10][11][12]
Q3: Are the pigmentation changes caused by this compound reversible?
A3: Increased iris pigmentation is generally considered permanent, even after discontinuation of the medication.[13][14] However, changes in eyelash and periocular skin pigmentation are typically reversible upon cessation of treatment.[13][14]
Q4: What is Prostaglandin-Associated Periorbitopathy (PAPS) and what are its clinical signs?
A4: PAPS is a syndrome of periocular changes associated with the use of prostaglandin analogues like latanoprost.[10][11][12] Key clinical signs include deepening of the upper eyelid sulcus, upper lid ptosis, periorbital fat atrophy, mild enophthalmos (sunken eyes), and inferior scleral show.[11] These changes can have cosmetic implications and may affect treatment adherence.[10]
Q5: Can this compound cause more serious ocular side effects?
A5: While less common, this compound can be associated with more serious ocular adverse events. Macular edema, including cystoid macular edema, has been reported, particularly in patients with pre-existing risk factors such as a history of complicated cataract surgery or diabetic retinopathy.[15][16] The timolol component can also induce dryness of the eyes.[1]
Q6: What are the potential systemic side effects of this compound?
A6: Due to the systemic absorption of timolol, a beta-blocker, this compound can cause systemic side effects.[17][18][19] These may include bradycardia (slow heart rate), bronchospasm (especially in patients with asthma), fatigue, and confusion.[19][20] Proper administration techniques, such as punctal occlusion, can help minimize systemic absorption.[21][22]
Troubleshooting Guides
Issue 1: Participant Reports a Gradual Change in Eye Color
Initial Assessment:
-
Question the participant: Ask about the onset and progression of the color change. Note if it is occurring in one or both eyes.
-
Visual Examination: Compare the color of both irides. Note the pattern of pigmentation change. This is more common in individuals with mixed-color irises (green-brown, yellow-brown).[23]
-
Slit-lamp Examination: Examine the iris for any signs of inflammation or structural changes.
Management Protocol:
-
Educate the participant: Explain that increased iris pigmentation is a known side effect of the latanoprost component of this compound and is likely to be permanent.[13][14] Reassure them that this change is generally considered to be cosmetic and not harmful.[23]
-
Documentation: Document the changes with high-quality iris photography at baseline and regular intervals.
-
Decision Point:
-
If the participant is concerned about the cosmetic change, especially in cases of unilateral treatment leading to heterochromia, discuss alternative IOP-lowering medications that are not prostaglandin analogues.
-
If there are no other adverse effects and the IOP is well-controlled, continuation of this compound may be appropriate with ongoing monitoring.
-
Issue 2: Participant Presents with Eyelid Drooping and a Sunken Eye Appearance
Initial Assessment:
-
Clinical Examination: Assess for signs of PAPS: upper lid ptosis, deepening of the upper lid sulcus, periorbital fat atrophy, and enophthalmos.[11]
-
Exophthalmometry: Measure the degree of enophthalmos.
-
Participant History: Inquire about the duration of this compound use and any subjective awareness of the changes.
Management Protocol:
-
Discontinuation/Switching: Consider discontinuing this compound and switching to a non-prostaglandin glaucoma medication.
-
Monitoring for Reversibility: Monitor the participant for reversal of PAPS signs. Some studies suggest that these changes may be at least partially reversible after stopping the medication.[24]
-
Surgical Consultation: If the ptosis is functionally significant or cosmetically unacceptable to the participant and does not resolve after discontinuing the drug, a consultation with an oculoplastic surgeon may be warranted.
Issue 3: Participant Complains of Blurred Vision and Eye Pain
Initial Assessment:
-
Visual Acuity Test: Measure the participant's best-corrected visual acuity.
-
Slit-lamp Examination: Carefully examine the cornea for epithelial defects, edema, or signs of keratitis. Examine the anterior chamber for inflammation.
-
Intraocular Pressure Measurement: Check the IOP to rule out significant fluctuations.
-
Fundus Examination: Perform a dilated fundus examination to assess the macula for any signs of edema.
Management Protocol:
-
Identify the Cause:
-
Ocular Surface Irritation: If only mild irritation and redness are present, supportive measures like preservative-free artificial tears can be recommended.[25][26] The preservative benzalkonium chloride in many glaucoma drops can contribute to ocular surface disease.[27][28]
-
Corneal Issues: If a corneal disorder is identified, this compound may need to be temporarily or permanently discontinued, and appropriate treatment for the corneal condition initiated.
-
Macular Edema: If cystoid macular edema is suspected, confirm with optical coherence tomography (OCT). This compound should be discontinued, and treatment with topical nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids should be considered.[15][16][29]
-
Data Presentation: Incidence of Ocular Side Effects
Table 1: Incidence of Common Ocular Adverse Events with Latanoprost/Timolol Fixed Combination (5-Year Study)
| Adverse Event | Incidence (%) |
| Increased Iris Pigmentation | 28.1 |
| Eyelash Changes | 58.1 |
| Darkening of Eyelids | 5-6 |
| Ocular Irritation | ~6.85* |
*Calculated as approximately half of the 13.7% of participants who withdrew due to adverse events, with most being nonserious ocular adverse events, primarily ocular irritation.[8]
Experimental Protocols
Protocol 1: Assessment and Management of Suspected Prostaglandin-Associated Periorbitopathy (PAPS)
Objective: To systematically assess and manage periocular changes consistent with PAPS in a study participant using this compound.
Methodology:
-
Baseline Assessment (at screening/enrollment):
-
Perform a comprehensive external ocular examination.
-
Obtain high-resolution, standardized clinical photographs of the participant's full face and periocular region.
-
Measure and record baseline values for:
-
Marginal reflex distance 1 (MRD1) to assess for ptosis.
-
Hertel exophthalmometry to measure globe position.
-
Presence and prominence of the superior lid sulcus and lower eyelid bags.
-
-
-
Routine Monitoring (at each study visit):
-
Repeat the external ocular examination, specifically looking for the development of PAPS signs (ptosis, deepening of the upper lid sulcus, fat atrophy).
-
Compare current appearance with baseline photographs.
-
Question the participant about any self-observed changes in their appearance or any new symptoms.
-
-
Management of Suspected PAPS:
-
If PAPS is suspected, repeat and document all baseline measurements (MRD1, exophthalmometry).
-
Discuss the findings with the participant, explaining the likely association with this compound.
-
Based on the severity of the signs and the participant's preference, make a clinical decision:
-
Continue and Monitor: If the changes are mild and the participant is not concerned, continue this compound with close monitoring at subsequent visits.
-
Discontinue and Switch: If the changes are moderate to severe or cosmetically concerning to the participant, discontinue this compound. Initiate a washout period and then switch to an alternative class of IOP-lowering medication (e.g., a carbonic anhydrase inhibitor, alpha-agonist, or rho kinase inhibitor).
-
-
Follow-up after Discontinuation: Schedule follow-up visits to monitor for the reversal of PAPS signs. Document any changes with photography and measurements.
-
Protocol 2: Minimizing Systemic Absorption of Timolol
Objective: To educate study participants on a technique to minimize the systemic absorption of the timolol component of this compound, thereby reducing the risk of systemic side effects.
Methodology:
-
Participant Education:
-
Explain that the eye drops can be absorbed into the bloodstream and potentially affect other parts of the body.[18]
-
Demonstrate the technique of nasolacrimal occlusion (punctual occlusion).
-
-
Instructional Steps for the Participant:
-
After instilling one drop of this compound into the eye, gently close the eyelids. Do not blink or squeeze the eyelids tightly.[22]
-
With the index finger, apply gentle pressure to the inner corner of the eye, near the nose (over the tear duct).[22]
-
Maintain this pressure for at least one to two minutes.[22]
-
Wipe away any excess solution from the eyelid with a clean tissue.
-
-
Verification of Technique:
-
At the next study visit, ask the participant to demonstrate their technique for instilling the eye drops.
-
Provide corrective feedback if necessary to ensure proper punctual occlusion is being performed.
-
Visualizations
Caption: Latanoprost-induced iris pigmentation signaling pathway.
Caption: Workflow for assessment and management of PAPS.
Caption: Troubleshooting logic for common this compound ocular side effects.
References
- 1. nps.org.au [nps.org.au]
- 2. sahpra.org.za [sahpra.org.za]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. lso.au [lso.au]
- 5. viatris.ca [viatris.ca]
- 6. This compound - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 7. Side effects of timolol eye drops - NHS [nhs.uk]
- 8. Five-year, multicenter safety study of fixed-combination latanoprost/timolol (this compound) for open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latanoprost (ophthalmic route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. tandfonline.com [tandfonline.com]
- 11. What Clinicians Need to Know About Prostaglandin-Associated Periorbitopathy - American Academy of Ophthalmology [aao.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Latanoprost and pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pi-pil-repository.sahpra.org.za [pi-pil-repository.sahpra.org.za]
- 16. ophed.net [ophed.net]
- 17. Systemic side effects from ophthalmic timolol and their prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Timoptic (Timolol Maleate Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. Systemic side effects associated with the ophthalmic administration of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glaucoma Medications And Their Side Effects [glaucoma.org]
- 22. Glaucoma - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 23. Mechanism and clinical significance of prostaglandin-induced iris pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Improvement of Prostaglandin-Associated Periorbitopathy after Discontinuing Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Narrative Review of Ocular Surface Disease Related to Anti-Glaucomatous Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Ocular surface disease: a known yet overlooked side effect of topical glaucoma therapy [frontiersin.org]
- 27. Managing adverse effects of glaucoma medications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Cystoid macular edema with prostaglandin analogue use after uneventful cataract surgery in glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Xalacom's Preservatives on Corneal Epithelial Cells in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the in vitro effects of preservatives found in Xalacom on corneal epithelial cells. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the in vitro assessment of this compound's preservatives on corneal epithelial cells.
| Question/Issue | Answer/Troubleshooting Guide |
| Why am I seeing high variability in my cell viability assay results? | High variability can stem from several factors: • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating to achieve a uniform cell monolayer. • Inconsistent drug exposure: When adding the test compound, ensure it is thoroughly mixed into the media and that the exposure time is precisely controlled for all wells. • Edge effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered concentrations of the test compound. To mitigate this, consider not using the outer wells for experimental conditions or ensure proper humidification of the incubator. • Pipetting errors: Use calibrated pipettes and consistent technique to minimize volume variations. |
| My control cells (untreated) show low viability. What could be the cause? | Low viability in control groups can be due to: • Suboptimal culture conditions: Ensure the incubator has the correct temperature (37°C), CO2 levels (5%), and humidity. Use fresh, pre-warmed culture medium. • Cell passage number: Use cells within a consistent and low passage number range, as high passage numbers can lead to senescence and reduced viability. • Contamination: Check for signs of bacterial or fungal contamination, which can impact cell health. |
| I am not observing a clear dose-dependent effect of benzalkonium chloride (BAK) on my corneal epithelial cells. | Several factors could contribute to this: • Inappropriate concentration range: The concentrations of BAK being tested may be too high (causing maximum toxicity across all concentrations) or too low (not inducing a toxic effect). A broad range of concentrations should be initially screened. • Short exposure time: The duration of exposure may be insufficient to induce a measurable toxic effect at lower concentrations. Consider increasing the exposure time. • Resistant cell line: Some immortalized cell lines may be more resistant to toxicity than primary cells. |
| How can I differentiate between apoptosis and necrosis in my experiments? | While viability assays like MTT can indicate cell death, they do not distinguish between apoptosis and necrosis. To differentiate: • Morphological assessment: Observe cells under a microscope for characteristic changes. Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells often swell and lyse. • Specific assays: Use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V stains apoptotic cells, while PI stains necrotic cells. Caspase activity assays can also specifically measure apoptosis. |
| What is the relevance of using a 3D reconstituted corneal epithelium model? | A 3D model more closely mimics the in vivo structure and barrier function of the human cornea compared to a simple monolayer culture. This can provide more physiologically relevant data on the toxicity and irritancy of ophthalmic preservatives. |
Quantitative Data Summary
The following tables summarize the dose-dependent and time-dependent cytotoxic effects of benzalkonium chloride (BAK), the preservative in this compound, on human corneal epithelial cells (HCECs) as reported in various in vitro studies.
Table 1: Dose-Dependent Effect of Benzalkonium Chloride on Human Corneal Epithelial Cell Viability (MTT Assay)
| BAK Concentration (%) | Exposure Time | Cell Viability (%) | Reference |
| 0.001 | 24 hours | 86.6 | [1] |
| 0.005 | 24 hours | 72.8 | [1] |
| 0.01 | 24 hours | 61.7 | [1] |
| 0.02 | 24 hours | 27.3 | [1] |
| 0.1 | 10 minutes | Significantly decreased | [2] |
| 0.1 | 30 minutes | All cells died | [2] |
Table 2: Time-Dependent Effect of 0.01% Benzalkonium Chloride on Human Corneal Epithelial Cells
| Exposure Time | Effect | Reference |
| 24 hours | Cell death | [2] |
| 24 hours | Increased number of apoptotic cells | [1][3] |
| 24 hours | Increased number of Ki67- and ICAM-1-positive cells | [3] |
Table 3: Effect of Benzalkonium Chloride on Corneal Epithelial Barrier Function
| BAK Concentration (%) | Exposure Time | Effect on Electrical Resistance | Reference | | :--- | :--- | :--- | | ≥0.02 | 1 hour | >40% decrease |[4] | | 0.00025 | 72 hours | 37% decrease |[4] | | 0.0001 | 72 hours | 26% decrease |[4] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound's preservatives on corneal epithelial cells.
Cell Culture of Human Corneal Epithelial Cells (HCECs)
-
Cell Source: Primary HCECs can be isolated from donor corneas, or immortalized HCEC lines can be used.
-
Culture Medium: Keratinocyte Serum-Free Medium supplemented with growth factors is commonly used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
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Subculturing: When cells reach 70-80% confluency, they are passaged using a trypsin-EDTA solution to detach the cells.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed HCECs in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
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Treatment: Remove the culture medium and add fresh medium containing various concentrations of BAK (e.g., 0.0001% to 0.1%). Include untreated control wells.
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Incubation: Incubate the cells for the desired exposure time (e.g., 10 minutes to 48 hours).
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MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the untreated control.
51Cr Release Assay for Cell Lysis
This assay measures the release of radioactive chromium (51Cr) from pre-loaded cells, which is an indicator of cell membrane damage and lysis.
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Cell Labeling: Incubate HCECs with 51Cr-sodium chromate for 1-2 hours to allow for uptake of the radioisotope.
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Washing: Wash the cells multiple times with fresh medium to remove unincorporated 51Cr.
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Treatment: Resuspend the labeled cells and treat them with various concentrations of BAK.
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Incubation: Incubate for the desired exposure time.
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Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
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Radioactivity Measurement: Measure the radioactivity in the supernatant using a gamma counter.
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Controls:
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Spontaneous release: Radioactivity in the supernatant of untreated cells.
-
Maximum release: Radioactivity released after complete cell lysis with a detergent.
-
-
Data Analysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Benzalkonium chloride (BAK) induces cellular stress and inflammation in corneal epithelial cells, primarily through the activation of the NF-κB and NLRP3 inflammasome pathways.
Caption: NF-κB signaling pathway activation by BAK.
Caption: NLRP3 inflammasome activation by BAK.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound's preservatives on corneal epithelial cells in culture.
Caption: Experimental workflow for in vitro toxicity testing.
References
Xalacom stability and degradation under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of Xalacom® (latanoprost/timolol ophthalmic solution) under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound® to ensure its stability?
A1: To maintain the integrity of this compound®, it is crucial to adhere to the recommended storage conditions. Before the first use, the unopened bottle should be stored in a refrigerator at a temperature of 2°C to 8°C (36°F to 46°F) and protected from light.[1][2][3][4][5][6][7] After opening, the bottle can be stored at room temperature, up to 25°C (77°F), for a maximum of four weeks.[1][2][4][8][9] It is also recommended to keep the bottle in the outer carton to protect it from light.[1][2][5][7]
Q2: What are the primary factors that can lead to the degradation of the active ingredients in this compound®?
A2: The two active pharmaceutical ingredients (APIs) in this compound®, latanoprost and timolol, are susceptible to degradation under certain conditions. Latanoprost is particularly sensitive to elevated temperatures and exposure to light, especially UV-B radiation.[1][2][3][10] It can also undergo hydrolysis under acidic or basic conditions. Timolol is known to be unstable in alkaline (high pH) conditions and can also undergo photodegradation.[8][11]
Q3: What are the known degradation products of latanoprost and timolol in this compound®?
A3: The primary degradation products of latanoprost that have been identified are latanoprost acid, which results from the hydrolysis of the isopropyl ester, and 15-keto-latanoprost, an oxidation product.[9][12][13] Other potential degradation products include isomers of latanoprost.[9][14] For timolol, degradation in alkaline conditions can lead to the formation of several degradation products through hydrolysis and oxidation of the molecule.[11][15]
Q4: How long can I use a bottle of this compound® after it has been opened?
A4: After the first opening, a bottle of this compound® should be used within four weeks and stored at a temperature not exceeding 25°C.[1][2][7][8] Use beyond this period is not recommended as the stability and sterility of the solution cannot be guaranteed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected changes in the physical appearance of the this compound® solution (e.g., color change, precipitation). | - Degradation of active ingredients due to improper storage (exposure to high temperatures or light).- pH shift of the solution.- Contamination. | - Discard the solution immediately.- Verify storage conditions and ensure the product is stored as recommended (refrigerated before opening, below 25°C and protected from light after opening).- Review handling procedures to prevent contamination. |
| Inconsistent or lower than expected potency of latanoprost or timolol in analytical tests. | - Degradation due to improper sample storage or handling during the experiment.- Inaccurate preparation of standard solutions.- Issues with the analytical method (e.g., column degradation, mobile phase inconsistency). | - Ensure samples are protected from light and maintained at appropriate temperatures during analysis.- Prepare fresh standard solutions and verify their concentrations.- Troubleshoot the HPLC system: check column performance, ensure proper mobile phase preparation and equilibration, and verify detector settings. |
| Appearance of unknown peaks in the chromatogram during HPLC analysis. | - Formation of new degradation products.- Contamination from solvents, glassware, or the sample matrix. | - Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.- Analyze a blank (mobile phase) and a placebo (formulation without APIs) to identify any extraneous peaks.- Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
Quantitative Stability Data
The following tables summarize the stability of latanoprost under various temperature conditions.
Table 1: Thermal Degradation of Latanoprost
| Temperature | Time for 10% Degradation (t90) | Stability Notes |
| 4°C | Stable for at least 30 days | Recommended storage temperature before opening.[1][2] |
| 25°C | Stable for at least 30 days | Recommended maximum storage temperature after opening.[1][2] |
| 37°C | Degrades at a rate of 0.15 µg/mL/day | Measurable degradation occurs.[4][12] |
| 50°C | 8.25 days | Significant degradation occurs.[1][2] |
| 70°C | 1.32 days | Rapid degradation occurs.[1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Latanoprost and Timolol
This protocol outlines a general procedure for the simultaneous determination of latanoprost, timolol, and their degradation products in this compound®. This method is based on principles described in published stability-indicating assays.[11][12][16][17][18]
1. Instrumentation and Materials:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector.
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Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: Phosphate buffer (pH adjusted to 3.5 with phosphoric acid).
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Mobile Phase B: Acetonitrile or Methanol.
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This compound® eye drops.
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Reference standards for latanoprost and timolol maleate.
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High-purity water and solvents.
2. Chromatographic Conditions:
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Mobile Phase: A gradient elution is typically used. For example, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B. A common mobile phase composition is a mixture of phosphate buffer and methanol (e.g., 60:40 v/v).[11]
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm for latanoprost and 295 nm for timolol are often used for detection.[12][17]
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Injection Volume: 20 µL.
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Column Temperature: 30°C.
3. Sample Preparation:
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Accurately dilute the this compound® eye drop solution with the mobile phase to a suitable concentration for analysis.
4. Procedure:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the standard solutions of latanoprost and timolol to determine their retention times and to generate a calibration curve.
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Inject the prepared this compound® sample solution.
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Monitor the chromatogram for the peaks corresponding to latanoprost, timolol, and any degradation products.
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Quantify the amounts of the active ingredients and degradation products by comparing their peak areas to the calibration curve.
Visualizations
Latanoprost Degradation Pathway
Caption: Major degradation pathways of Latanoprost.
Timolol Degradation Pathway
Caption: Primary degradation pathways of Timolol.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound® stability testing.
References
- 1. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Temperature and Light on the Stability of Latanoprost and its Clinical Relevance | Semantic Scholar [semanticscholar.org]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing the Right Integrity Testing Method for Your Ophthalmic Packaging [ccit.com]
- 7. A 12 week study comparing the fixed combination of latanoprost and timolol with the concomitant use of the individual components in patients with open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation kinetics, products and mechanism of timolol under simulated sunlight. | Semantic Scholar [semanticscholar.org]
- 9. nps.org.au [nps.org.au]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. researchgate.net [researchgate.net]
- 15. Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Xalacom® Instillation Timing
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the instillation timing of Xalacom® (a fixed combination of latanoprost and timolol) for maximal intraocular pressure (IOP) reduction in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal time of day to administer this compound for the greatest reduction in IOP?
A1: The optimal timing for this compound® instillation depends on the primary goal of the study. Evening administration tends to provide a greater reduction in IOP during the daytime hours, with a significant difference observed at 9:30 AM.[1][2][3][4] Conversely, morning dosing has been shown to offer superior control over diurnal IOP fluctuations.[1][2][3][4] For studies prioritizing the lowest mean IOP over a 24-hour period, both morning and evening dosing are effective at significantly reducing IOP compared to baseline.[1][5]
Q2: How long after instillation does it take for this compound's components to reach their peak effect?
A2: The two active components of this compound®, latanoprost and timolol, have different pharmacokinetic profiles.
-
Latanoprost : The IOP-lowering effect begins 3 to 4 hours after administration, with the maximum effect reached between 8 to 12 hours.[6][7][8][9] Its effect lasts for at least 24 hours.[6][9]
-
Timolol : The onset of action is within 15 to 30 minutes, and the maximum IOP reduction is typically reached within 1 to 5 hours.[10]
Q3: What are the mechanisms of action for the components of this compound?
A3: Latanoprost, a prostaglandin F2α analogue, primarily increases the uveoscleral outflow of aqueous humor.[6][11][12][13] It binds to prostaglandin F receptors in the ciliary muscle, leading to remodeling of the extracellular matrix and relaxation of the ciliary smooth muscles.[6][11] Timolol is a non-selective beta-adrenergic blocker that reduces IOP by decreasing the production of aqueous humor in the ciliary epithelium.[3][13]
Q4: In a clinical trial setting, what is a typical washout period for topical glaucoma medications before starting a this compound study?
A4: While specific washout periods can vary between studies, a common approach is a washout period of 4 weeks for patients previously on topical IOP-lowering medications. This ensures that the baseline IOP measurements are not influenced by prior treatments.
Q5: Are there any known issues with administering this compound more than once a day?
A5: Yes, the administration of this compound® should not exceed once daily.[14][15] Studies have shown that more frequent administration of prostaglandin analogs, including latanoprost, may decrease the IOP-lowering effect or even cause paradoxical elevations in IOP.[9][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent IOP readings between subjects in the same treatment group. | Improper drop instillation technique. Variation in time of day for IOP measurement. Non-adherence to the dosing schedule. | Ensure all personnel are trained on a standardized drop instillation protocol. Strictly adhere to the scheduled time points for all IOP measurements. If applicable to the study design, utilize automated dosing aids to monitor adherence. |
| Higher than expected nocturnal IOP in the evening-dosed group. | The peak effect of evening-dosed latanoprost occurs during the following day. Timolol's effect on aqueous humor production is less pronounced at night when production is naturally lower.[3] | Consider morning dosing if the primary endpoint is control of nocturnal IOP fluctuation.[1][5] |
| Significant ocular surface side effects (e.g., hyperemia). | Common side effect of latanoprost.[6] The preservative benzalkonium chloride (BAK) in the formulation can also contribute. | Record the incidence and severity of all adverse events. If severe, consider if the subject meets criteria for discontinuation from the study as per the protocol. For future studies, preservative-free formulations of the individual components could be considered if the fixed combination is not a requirement. |
Data Presentation
Table 1: Comparison of IOP Reduction with Morning vs. Evening Dosing of Latanoprost/Timolol Fixed Combination
| Parameter | Morning Dosing | Evening Dosing | Key Findings |
| Mean 24-hour IOP Reduction | Significant reduction from baseline.[1][5] | Significant reduction from baseline.[1][5] | Both regimens are effective in lowering 24-hour IOP. |
| IOP Reduction at 9:30 AM | 2.42 ± 3.23 mm Hg | 4.01 ± 2.62 mm Hg | Evening dosing shows a significantly greater IOP reduction at this time point (P = 0.048).[2][3][4] |
| Diurnal IOP Fluctuation Reduction | 2.04 ± 2.32 mm Hg | 0.50 ± 1.70 mm Hg | Morning dosing leads to a significantly greater decrease in diurnal IOP fluctuation (P = 0.012).[1][2][3] |
| Mean Range of Diurnal Pressure | 4.3 mm Hg | 3.6 mm Hg | Evening dosing resulted in a significantly lower mean range of diurnal pressure (P = .02).[1][5] |
Experimental Protocols
Protocol: Comparative Study of Morning vs. Evening this compound® Dosing
This is a generalized protocol based on methodologies from published clinical trials.[2][3][5]
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Subject Recruitment:
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Enroll subjects with primary open-angle glaucoma (POAG) or ocular hypertension who meet specific inclusion criteria (e.g., untreated IOP within a certain range).
-
Obtain informed consent from all participants.
-
-
Washout Period:
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Implement a 4-week washout period for subjects previously treated with any topical IOP-lowering medication.
-
-
Baseline Measurements:
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Perform 24-hour IOP measurements at baseline (before treatment initiation).
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Measurements should be taken at consistent time points (e.g., every 2 hours) in both sitting and supine positions as required by the study design.
-
-
Randomization and Masking:
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Randomly assign subjects in a 1:1 ratio to either the morning dosing group (e.g., 8 AM) or the evening dosing group (e.g., 8 PM).
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To maintain masking, the morning-dosed group will receive a vehicle drop in the evening, and the evening-dosed group will receive a vehicle drop in the morning. The study should be double-blinded.
-
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Treatment Period:
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Subjects will self-administer one drop of the assigned medication (this compound® or vehicle) in the designated eye(s) daily for the study duration (e.g., 4 weeks).
-
-
Follow-up and Outcome Measures:
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Repeat the 24-hour IOP measurements at the end of the treatment period.
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The primary outcomes are the mean reduction in 24-hour IOP from baseline and the change in diurnal IOP fluctuation.
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Record and assess any adverse events at follow-up visits.
-
-
Statistical Analysis:
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Use appropriate statistical tests (e.g., linear mixed-effects model) to compare the IOP reduction and fluctuation between the two groups. A p-value of <0.05 is typically considered statistically significant.
-
Visualizations
Caption: Mechanism of Action for this compound® Components.
References
- 1. researchgate.net [researchgate.net]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. Efficacy of Morning Versus Evening Latanoprost/Timolol Fixed Combination for Open-Angle Glaucoma and Ocular Hypertension: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. megawecare.com [megawecare.com]
- 5. A comparison of once-daily morning vs evening dosing of concomitant latanoprost/timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. healthon.com [healthon.com]
- 8. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pi.bausch.com [pi.bausch.com]
- 10. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. What is Latanoprost used for? [synapse.patsnap.com]
- 13. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. nps.org.au [nps.org.au]
- 16. pdf.hres.ca [pdf.hres.ca]
Troubleshooting inconsistent IOP readings in Xalacom-treated subjects
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent Intraocular Pressure (IOP) readings in Xalacom-treated subjects. The following information is designed to help identify and mitigate potential sources of variability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why are we observing significant IOP variations in our this compound-treated subjects, even within the same day?
A1: Significant IOP variation within a 24-hour period is a known phenomenon and can be attributed to several factors:
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Diurnal Fluctuation: Intraocular pressure naturally varies throughout the day, typically peaking in the early morning hours.[1][2][3] A single measurement provides only a snapshot of the subject's IOP at that moment.[2] To account for this, it is crucial to perform serial tonometry, measuring IOP at the same times each day for consistent longitudinal data.[3]
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Pharmacokinetics of this compound: this compound is a fixed combination of Latanoprost and Timolol.[4] Latanoprost, a prostaglandin analog, reaches its peak effect approximately 8 to 12 hours after administration.[5] The timing of your IOP measurements relative to the daily dose of this compound is critical and must be standardized across all subjects and sessions to ensure you are comparing equivalent points in the drug's activity cycle.
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Patient-Related Factors: Activities such as fluid intake, consumption of caffeine, and physical exercise can cause transient IOP changes.[3][6] Subject stress or anxiety during measurement can also lead to falsely elevated readings due to breath-holding (a Valsalva maneuver).[3][7][8]
Q2: Our IOP readings are inconsistent between different measurement sessions across multiple days. What are the likely causes?
A2: Inconsistency between sessions often points to a lack of standardization in methodology or instrumentation. Key areas to investigate include:
-
Instrument Calibration: Tonometers require regular calibration to provide accurate readings.[8][9] A miscalibrated instrument can introduce systematic errors, making data unreliable over time.[8][10] It is recommended to follow the manufacturer's guidelines for calibration frequency, which can range from daily to annually depending on the device.[10]
-
Operator Technique: Minor variations in operator technique can lead to significant differences in readings. This includes applying inadvertent pressure on the globe while holding the eyelids, incorrect patient positioning at the slit lamp, or using an improper amount of fluorescein for Goldmann Applanation Tonometry (GAT).[3][8][9][11]
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Subject Preparation: Factors like wearing tight clothing, especially a tight collar or necktie, can increase venous pressure and artificially elevate IOP readings.[1][7] Ensure subjects are comfortable and positioned neutrally in the chair before measurement.[2][8]
Q3: Can the physical characteristics of a subject's eye affect IOP readings?
A3: Yes, the biomechanical properties of the cornea significantly influence IOP measurements, particularly with applanation tonometry.
-
Corneal Thickness: Goldmann tonometry is calibrated for a standard corneal thickness. Thicker corneas offer more resistance, leading to artificially high IOP readings, while thinner corneas can result in falsely low readings.[1][6] It is best practice to perform pachymetry on all subjects to record Central Corneal Thickness (CCT) and adjust IOP readings accordingly.[1][3]
-
Corneal Astigmatism: High degrees of corneal astigmatism can affect the accuracy of GAT readings. For best results, the tonometer prism should be oriented correctly according to the axis of the astigmatism.[8]
-
Tear Film: An excessive or insufficient tear film can alter the fluorescein mires during GAT, leading to overestimation or underestimation of IOP, respectively.[3]
Q4: What is the pharmacological mechanism of this compound, and how could it contribute to IOP variability?
A4: this compound combines two active agents with distinct mechanisms to lower IOP.[4]
-
Latanoprost: This prostaglandin F2α analogue increases the outflow of aqueous humor through the uveoscleral pathway.[5][12] It achieves this by remodeling the extracellular matrix of the ciliary muscle.[12][13]
-
Timolol: This beta-blocker reduces the production of aqueous humor by the ciliary body.[4]
The dual mechanism provides a potent IOP-lowering effect.[4] Variability can arise if the timing of measurements does not consistently capture the combined peak efficacy of both components. Furthermore, individual patient responses to each component may differ, contributing to the overall IOP profile.
Data Presentation
Table 1: Common Factors Influencing Intraocular Pressure (IOP) Readings
| Category | Factor | Impact on IOP Reading | Mitigation Strategy |
| Physiological | Diurnal Variation | IOP is naturally higher in the morning and fluctuates throughout the day.[1][2][3] | Standardize the time of day for all IOP measurements.[3] |
| Body Position | Supine position, bending over, or improper neck position can increase IOP.[2][7] | Ensure consistent and neutral patient positioning for every measurement.[2][8] | |
| Patient State | Anxiety, breath-holding (Valsalva), or tight collars can elevate IOP.[1][3][7][9] | Ensure the patient is relaxed, breathing normally, and wearing loose clothing.[1][8] | |
| Ocular Biomechanics | Thicker corneas give falsely high readings; thinner corneas give falsely low readings.[1][6] | Measure Central Corneal Thickness (CCT) for all subjects and adjust IOP values.[3] | |
| Methodological | Operator Technique | Inconsistent applanation, pressure on the globe, or incorrect fluorescein amount.[3][9][11] | Adhere to a strict, standardized measurement protocol; provide regular training for operators. |
| Tonometer Type | Different tonometers (GAT, NCT, Tono-Pen) can yield different results.[8][14] | Use the same tonometer for all measurements on a given subject throughout the study.[14] | |
| Instrumental | Calibration | An uncalibrated tonometer provides systematically inaccurate readings.[8][10] | Adhere to a regular calibration schedule as per the manufacturer's guidelines.[9][10] |
Experimental Protocols
Protocol: Standardized Goldmann Applanation Tonometry (GAT)
GAT is considered the gold standard for IOP measurement.[7][11][15] Adherence to a strict protocol is essential for minimizing variability.
-
Instrument Preparation & Calibration:
-
Subject Preparation:
-
Ensure the subject is seated comfortably and correctly positioned at the slit lamp, with their chin and forehead against the rests.[8]
-
Instruct the subject to breathe normally and avoid holding their breath.[8]
-
Administer a topical anesthetic and a small, appropriate amount of fluorescein using a sterile strip.[8] Avoid excessive fluorescein, which can create mires that are too thick and lead to an overestimation of IOP.[8]
-
-
Measurement Procedure:
-
Set the slit lamp illumination to a broad beam with the cobalt blue filter.[8]
-
Set the magnification to low (approx. 10x) and approach the patient's cornea from directly in front.
-
Gently open the eyelids without applying any pressure to the globe itself.[9][11]
-
Gently applanate the central cornea with the tonometer prism.
-
Observe the two fluorescent semi-circles (mires). Adjust the dial on the tonometer until the inner edges of the two mires just touch.[8]
-
Record the reading from the dial in mmHg.
-
It is advisable to take two to three readings and average them for the final value.[8]
-
-
Post-Measurement:
-
Thoroughly clean and disinfect the tonometer prism.[11]
-
Record the time of measurement and the eye measured.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent IOP readings.
Caption: Simplified signaling pathway for this compound's dual action.
References
- 1. Factors Affecting IOP Measurements [auto-oph.com]
- 2. glaucomafoundation.org [glaucomafoundation.org]
- 3. Overcome challenges with IOP readings | Ophthalmic Professional [ophthalmicprofessional.com]
- 4. This compound - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 5. What is Latanoprost used for? [synapse.patsnap.com]
- 6. Intraocular pressure - Wikipedia [en.wikipedia.org]
- 7. Impact factors on intraocular pressure measurements in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reviewofoptometry.com [reviewofoptometry.com]
- 9. The Top 5 Mistakes When Measuring Intraocular Pressure [auto-oph.com]
- 10. ikisstc.com [ikisstc.com]
- 11. Tonometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 13. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Systemic Side Effects of Xalacom in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the systemic side effects of Xalacom (a fixed combination of latanoprost and timolol) during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary systemic side effects of this compound observed in long-term studies?
A1: this compound combines latanoprost and timolol, and its systemic side effects are attributable to both components.
-
Latanoprost: Systemic side effects are relatively rare due to its rapid hydrolysis into an inactive form.[1] However, some reported effects include muscle/joint pain and skin rash.[2]
-
Timolol: As a non-selective beta-blocker, timolol can have more pronounced systemic effects, especially if absorbed systemically. These can include cardiovascular effects like bradycardia (slow heart rate) and hypotension (low blood pressure), as well as respiratory effects such as bronchospasm, particularly in susceptible individuals.[3][4] Central nervous system effects like fatigue and dizziness have also been reported.[2]
Q2: How does systemic absorption of this compound occur?
A2: When an eye drop is instilled, a significant portion of the drug can drain through the nasolacrimal duct into the nasal cavity, where it is readily absorbed into the systemic circulation.[5] This bypasses the first-pass metabolism in the liver that would typically occur with oral administration, potentially leading to higher systemic concentrations of the active drug.[5] It has been reported that approximately 80% of a topically administered eye drop can be systemically absorbed.[5]
Q3: What is the most effective method to minimize systemic absorption of this compound?
A3: The most effective and widely recommended method is punctal occlusion . This technique involves applying pressure to the tear ducts (puncta) at the inner corner of the eye after instillation of the eye drop. This prevents the drainage of the medication into the nasal cavity and subsequent systemic absorption. Eyelid closure is another simple and effective technique.[6]
Q4: Is there a significant difference in the effectiveness of occluding the upper versus the lower punctum?
A4: Studies have shown that the effectiveness of occluding the upper or lower punctum is similar in improving ocular signs and symptoms.[7][8] For maximal effect in a research setting, occlusion of both may be considered, though this increases the risk of epiphora (overflow of tears).
Q5: For how long should punctal occlusion be performed after eye drop instillation?
A5: For research purposes, a duration of 2 to 5 minutes is recommended to maximize the reduction of systemic absorption.[6] Studies have shown that even a 1-minute occlusion can significantly decrease systemic absorption.[6]
Q6: Are there alternative techniques to punctal occlusion?
A6: Yes, the "tissue press method" has been shown to be as effective as nasolacrimal occlusion in reducing systemic absorption of timolol and is easier to perform.[9] This involves pressing a tissue against the inner corner of the eye for a few minutes after instillation. Simple eyelid closure for 2 to 5 minutes has also been demonstrated to be highly effective.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent systemic side effects despite punctal occlusion. | Incorrect technique; insufficient duration of occlusion; subject-specific anatomical variations. | - Review the experimental protocol for punctal occlusion to ensure correct finger placement and pressure.- Increase the duration of occlusion to a full 5 minutes.- Consider using the "tissue press method" as an alternative, which may be more consistently applied.- Document any observed subject-specific difficulties in performing the technique for data analysis. |
| Difficulty in administering a single, consistent drop. | Inexperienced personnel; subject movement; bottle design. | - Ensure all personnel are thoroughly trained in eye drop administration techniques.- For animal studies, ensure proper and gentle restraint to minimize movement.- If possible, use single-dose applicators to ensure consistent volume. |
| Observed variability in systemic side effect presentation across subjects. | Genetic variations in drug metabolism (e.g., CYP2D6 for timolol); differences in nasolacrimal drainage. | - Be aware that genetic polymorphisms can affect the metabolism of timolol, leading to varied systemic concentrations.[10]- Meticulously standardize the application and occlusion technique across all subjects to minimize procedural variability.- Record and account for any observed differences in subject compliance or anatomy in the study notes. |
| Contamination of the dropper tip. | Touching the tip to the eye, eyelid, or other surfaces. | - Emphasize in the protocol that the dropper tip should never touch any surface.- If contamination is suspected, discard the bottle and use a new one to prevent eye infections. |
Quantitative Data on Minimizing Systemic Absorption
The following table summarizes the impact of punctal occlusion and eyelid closure on the systemic absorption of timolol, a key component of this compound. While specific percentage reductions for latanoprost are not as readily available due to its low systemic absorption, these techniques will similarly reduce its already minimal systemic exposure.
| Technique | Duration | Reduction in Systemic Absorption of Timolol | Reference |
| Nasolacrimal Occlusion (NLO) | 5 minutes | 67% | [6] |
| Eyelid Closure (ELC) | 5 minutes | 65% | [6] |
| Nasolacrimal Occlusion (NLO) | 1 minute | 50% | [6] |
Experimental Protocols
Protocol 1: Punctal Occlusion Technique
-
Preparation: Ensure the subject is in a comfortable and stable position, with their head tilted back slightly. Wash hands thoroughly before the procedure.
-
Instillation: Gently pull down the lower eyelid to create a small pocket. Instill a single drop of this compound into the conjunctival sac, being careful not to touch the dropper tip to the eye or surrounding tissues.
-
Occlusion: Immediately after instillation, instruct the subject to close their eyes gently. The researcher or a trained technician should then apply gentle but firm pressure with the index finger over the inner corner of the eye, where the upper and lower eyelids meet, to block the puncta.
-
Duration: Maintain this pressure for a minimum of 2 minutes, with 5 minutes being the recommended duration for maximal effect in a research setting.
-
Completion: After the designated time, release the pressure. Any excess solution on the cheek can be gently wiped away with a clean tissue.
Protocol 2: Tissue Press Method
-
Preparation and Instillation: Follow steps 1 and 2 from the Punctal Occlusion Technique protocol.
-
Tissue Application: Immediately after instillation, instruct the subject to close their eyes. Place a folded, clean tissue over the inner corner of the eye.
-
Pressure Application: Apply gentle but firm pressure with a finger over the tissue, targeting the area of the puncta.
-
Duration: Maintain this pressure for 2 to 5 minutes.
-
Completion: Remove the tissue and discard it.
Visualizations
Signaling Pathways
Caption: Latanoprost Signaling Pathway for IOP Reduction.
Caption: Timolol Signaling Pathway for IOP Reduction.
Experimental Workflow
References
- 1. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Factsheet, Uses & Common Side Effects | Rexall [rexall.ca]
- 3. medicines.org.uk [medicines.org.uk]
- 4. nps.org.au [nps.org.au]
- 5. Metabolism of ophthalmic timolol: new aspects of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Eyelid Closure and Nasolacrimal Occlusion Following the Ocular Instillation of Topical Glaucoma Medications, and the Need for the Universal Inclusion of One of these Techniques in All Patient Treatments and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upper punctal occlusion versus lower punctal occlusion in dry eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. New technique to reduce systemic side effects of timolol eye drops: The tissue press method-Cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ophthalmic timolol: plasma concentration and systemic cardiopulmonary effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Benzalkonium Chloride in Xalacom on Research Outcomes
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the use of Xalacom, a fixed-dose combination of latanoprost and timolol preserved with benzalkonium chloride (BAK), in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the concentration of benzalkonium chloride (BAK) in this compound?
A1: this compound eye drops contain benzalkonium chloride at a concentration of 0.2 mg/mL, which is equivalent to 0.02%.[1][2][3]
Q2: How does the BAK in this compound affect in vitro cell viability?
A2: The BAK in this compound contributes significantly to its in vitro cytotoxicity. Studies have shown that this compound exhibits higher cytotoxicity on human corneal epithelial cells compared to its individual active ingredients, latanoprost and timolol, when applied separately.[4] This increased toxicity is linked to the presence of both BAK and timolol maleate in the formulation.[4] In comparative studies, this compound, containing 0.02% BAK, has been shown to reduce the viability of cultured human corneal endothelial cells to approximately 52.5% after a 48-hour exposure to a 10-fold dilution.[5]
Q3: Can the cytotoxic effects of BAK in this compound be mitigated in experimental setups?
A3: Yes, several strategies can be employed to mitigate the cytotoxic effects of BAK. One approach is to use a preservative-free formulation of latanoprost and timolol as a control to isolate the effects of the active ingredients. Additionally, some research suggests that certain compounds, like Brilliant Blue G, can offer a protective effect to human corneal epithelial cells against BAK-induced toxicity.[6] For in vitro studies, minimizing the exposure time of cells to this compound and ensuring a recovery period in fresh media can also help in assessing the immediate versus long-term toxic effects.
Q4: Does the presence of BAK in this compound influence the efficacy of the active ingredients, latanoprost and timolol?
A4: While BAK is primarily a preservative, it can also act as a penetration enhancer, which might influence the delivery of latanoprost and timolol into ocular tissues.[7] However, clinical studies comparing BAK-preserved this compound to preservative-free latanoprost/timolol formulations have found that the intraocular pressure (IOP)-lowering efficacy is similar between the two.[8][9][10] This suggests that while BAK has significant effects on the ocular surface, its impact on the therapeutic efficacy of the active ingredients in reducing IOP may not be substantial in a clinical context.
Q5: What are the primary cellular mechanisms of BAK-induced toxicity relevant to research on this compound?
A5: Benzalkonium chloride induces cellular toxicity through multiple mechanisms. A primary mechanism is the disruption of mitochondrial function, leading to a decrease in ATP production and the initiation of apoptosis (programmed cell death).[11] BAK can trigger both caspase-dependent and caspase-independent apoptotic pathways.[2] Furthermore, BAK is known to induce ocular surface inflammation by stimulating the release of pro-inflammatory cytokines such as IL-1, TNF-α, IL-6, and IL-8 from corneal and conjunctival cells.[3][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cell death in culture after this compound application. | High concentration of BAK: The 0.02% BAK in undiluted this compound is highly cytotoxic to most ocular cell lines. | - Dilute the formulation: Perform a dose-response experiment to determine a sub-lethal concentration for your specific cell line and experimental timeframe.- Use a preservative-free control: Compare results with a preservative-free latanoprost/timolol solution to isolate the effect of BAK. |
| Difficulty distinguishing between apoptosis and necrosis. | Concentration-dependent effects of BAK: High concentrations of BAK can induce rapid necrosis, while lower concentrations tend to induce apoptosis.[4] | - Time-course analysis: Observe cells at multiple time points after exposure.- Use specific assays: Employ flow cytometry with Annexin V and Propidium Iodide staining to differentiate between apoptotic and necrotic cells. |
| Inconsistent results in cell viability assays (e.g., MTT, MTS). | Interference from this compound components: Phenol red in culture media or components of the drug formulation can interfere with colorimetric assays. | - Use phenol red-free media: This will reduce background absorbance.- Include appropriate controls: Always have a vehicle control (the formulation excipients without the active ingredients or preservative, if possible) and a preservative-only control (BAK at 0.02%). |
| High background inflammation in control cells. | Stressed cell cultures: Over-confluent or nutrient-deprived cells can spontaneously express inflammatory markers. | - Maintain healthy cell cultures: Ensure optimal cell density and regular media changes.- Use a baseline control: Measure inflammatory markers in untreated cells to establish a baseline. |
Data Presentation
Table 1: In Vitro Cytotoxicity of Benzalkonium Chloride (BAK) on Ocular Cells
| Cell Type | BAK Concentration (%) | Exposure Time | Cell Viability (%) | Reference |
| Human Corneal Endothelial Cells | 0.01% | 30 minutes | ~60% | [13] |
| Human Corneal Endothelial Cells | 0.005% | 30 minutes | ~75% | [13] |
| Chang Conjunctival Cells | 0.01% | 10 minutes (assessed at 24h) | 0% (delayed death) | [4] |
| Chang Conjunctival Cells | 0.001% | 10 minutes | Viability decrease noted | [4] |
| Human Corneal Epithelial Cells | 0.001% | 30 minutes | Significant decrease | [14] |
Table 2: Apoptosis Induction by Benzalkonium Chloride (BAK) in Ocular Cells
| Cell Type | BAK Concentration (%) | Exposure Time | Apoptotic Cells (%) | Reference |
| Chang Conjunctival Cells | 0.01% | 10 minutes (assessed at 24h) | 89% (Apo 2.7 positive) | [1] |
| Chang Conjunctival Cells | 0.001% | 10 minutes (assessed at 24h) | 69% (Apo 2.7 positive) | [1] |
| Chang Conjunctival Cells | 0.0001% | 10 minutes (assessed at 24h) | 44% (Apo 2.7 positive) | [1] |
| Human Corneal Epithelial Cells | 0.001% | 30 minutes | 22.1% | [14] |
Table 3: Inflammatory Marker Induction by Benzalkonium Chloride (BAK) in Ocular Cells
| Cell Type | BAK Concentration (%) | Exposure Time | Inflammatory Marker | Fold Increase (approx.) | Reference |
| Human Conjunctival & Corneal Epithelial Cells | 0.1% | 1 hour | TNF-α | 10,000 | [3] |
| Human Conjunctival & Corneal Epithelial Cells | 0.1% | 1 hour | IL-1 | 10,000 | [3] |
| Human Conjunctival & Corneal Epithelial Cells | 0.1% | 1 hour | CRP | 50 | [3] |
| Human Limbal Stem Cells | Not specified | Not specified | IL-6 | Significant increase | [15] |
| Tears of Glaucoma Patients (chronic use) | Various | Chronic | IL-6, IL-8, TNF-α | Significantly elevated | [11] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
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Cell Seeding: Seed human corneal or conjunctival epithelial cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
Preparation of Test Solutions: Prepare serial dilutions of this compound and a preservative-free latanoprost/timolol formulation in serum-free culture medium. Include a vehicle control and a positive control (e.g., a known cytotoxic agent). Also, prepare a solution of 0.02% BAK alone.
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared test solutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 15 minutes, 1 hour, 24 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the test solutions and wash the cells gently with phosphate-buffered saline (PBS). Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[16]
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessment of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture ocular cells in 6-well plates until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound, preservative-free formulation, and BAK alone for the chosen duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Differentiating Effects of Active Ingredients vs. Preservative
-
Establish Four Treatment Groups:
-
Group A (Full Formulation): this compound (Latanoprost + Timolol + BAK)
-
Group B (Preservative-Free): Preservative-free latanoprost/timolol solution.
-
Group C (Preservative Only): 0.02% Benzalkonium Chloride in saline.
-
Group D (Vehicle Control): Saline or the base vehicle of the eye drop without active ingredients or preservative.
-
-
Perform Parallel Experiments: Subject all four groups to the same experimental conditions (e.g., cell type, exposure time, assays for viability, apoptosis, and inflammation).
-
Data Analysis and Interpretation:
-
Effect of Preservative: Compare the results of Group A vs. Group B, and Group C vs. Group D. A significant difference will indicate the effect of BAK.
-
Effect of Active Ingredients: Compare the results of Group B vs. Group D. This will isolate the effect of latanoprost and timolol.
-
Synergistic/Additive Effects: Compare the effect observed in Group A with the sum of the effects from Group B and Group C (relative to the vehicle control). This can indicate if there is an interaction between the active ingredients and the preservative.
-
Mandatory Visualizations
Caption: BAK-induced apoptosis signaling pathways in ocular cells.
Caption: Experimental workflow for assessing BAK impact in this compound.
Caption: Troubleshooting logic for in vitro experiments with this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Evaluation of Biomarkers of Inflammation in Response to Benzalkonium Chloride on Corneal and Conjunctival Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The use of preservatives in dry eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium perbarate and benzalkonium chloride induce DNA damage in Chang conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of inflammatory cytokines by multicytokine assay in tears of patients with glaucoma topically treated with chronic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of biomarkers of inflammation in response to benzalkonium chloride on corneal and conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity of antiglaucoma drugs with and without benzalkonium chloride to cultured human corneal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genoprotective effect of hyaluronic acid against benzalkonium chloride-induced DNA damage in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of the toxic effect of benzalkonium chloride on human limbal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity assay [bio-protocol.org]
Technical Support Center: Addressing Patient-Reported Blurred Vision in Xalacom® Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address patient-reported blurred vision during clinical trials of Xalacom® (latanoprost/timolol fixed-dose combination). All information is presented to support the accurate assessment and management of this adverse event in a clinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of blurred vision associated with this compound® in clinical trials?
A1: Blurred vision is classified as a "common" adverse reaction to this compound®, with a reported frequency of ≥ 1/100 to < 1/10 in clinical trials[1]. Instillation of the eye drops can also cause transient blurring of vision[2]. While specific percentages vary across studies, it is a recognized side effect of both active components, latanoprost and timolol.
Q2: What are the potential mechanisms behind this compound®-induced blurred vision?
A2: The blurred vision associated with this compound® can be attributed to several factors related to its active ingredients:
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Latanoprost: This prostaglandin analogue can cause changes in the tear film and ocular surface, potentially leading to instability and blurred vision. It has also been associated with macular edema in some patients, a condition that can cause blurred vision[2].
-
Timolol: As a beta-blocker, timolol can reduce aqueous humor production, which may contribute to dry eye symptoms and consequently, blurred vision. Systemic absorption of timolol can also, in rare cases, lead to side effects that might include visual disturbances[2].
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Preservative: this compound® contains benzalkonium chloride, a preservative that can cause ocular surface irritation and disrupt the tear film, leading to blurred vision, especially in patients with pre-existing dry eye disease[1].
Q3: When does blurred vision typically occur after initiating this compound® treatment?
A3: Transient blurred vision is common immediately following the instillation of the eye drops[2]. If the blurred vision is persistent, it may develop at any point during treatment. It is crucial to document the onset, duration, and characteristics of the visual disturbance to aid in differential diagnosis.
Q4: What are the key considerations when a clinical trial participant reports blurred vision?
A4: When a participant reports blurred vision, it is essential to conduct a thorough assessment to determine the underlying cause. Key considerations include:
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Timing and nature of the symptom: Is it transient or persistent? Does it occur immediately after instillation?
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Concomitant symptoms: Are there other signs of ocular irritation, such as redness, itching, or a foreign body sensation?
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Medical history: Does the participant have a history of dry eye, corneal disease, or other ocular conditions?
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Visual acuity: Has there been a measurable change in the participant's best-corrected visual acuity?
A standardized protocol for assessing patient-reported blurred vision should be followed to ensure consistency across the clinical trial.
Troubleshooting Guide for Investigators
This guide provides a structured approach for investigators to follow when a clinical trial participant reports blurred vision.
Data Presentation: Incidence of Ocular Adverse Events in Glaucoma Medication Clinical Trials
While specific data for blurred vision in every this compound® trial is not always detailed, the following table summarizes the incidence of common ocular adverse events from a long-term safety study of the latanoprost/timolol fixed combination and comparative trials. This provides context for the expected frequency of such events.
| Adverse Event | Latanoprost/Timolol Fixed Combination (5-Year Study)[1] | Latanoprost Monotherapy | Timolol Monotherapy |
| Ocular Irritation | ~50% of non-serious ocular adverse events leading to withdrawal | Varies by study | Varies by study |
| Ocular Hyperemia | Reported in 0.5% of patients in one study[3] | Generally higher than timolol | Lower than latanoprost |
| Eyelash Changes | 58.1% | Common | Not a typical side effect |
| Iris Hyperpigmentation | 28.1% | 33.4% (historic control) | Not a side effect |
| Blurred Vision | Common (≥1% to <10%)[1] | Common | Common |
Note: Data is compiled from multiple sources and percentages can vary between studies based on design and patient population.
Experimental Protocols
Protocol for Assessing Patient-Reported Blurred Vision
Objective: To systematically evaluate and document patient-reported blurred vision in a clinical trial setting to determine its relationship to the investigational product.
Methodology:
-
Initial Report and Symptom Characterization:
-
Upon a participant reporting blurred vision, the investigator or a qualified designee will document the report in the source documents.
-
A standardized questionnaire will be administered to characterize the blurred vision, including:
-
Onset (sudden or gradual)
-
Duration (transient or persistent)
-
Timing in relation to eye drop instillation
-
Nature of the blur (e.g., hazy, foggy, distorted)
-
Associated symptoms (e.g., pain, redness, tearing, photophobia, floaters)
-
Impact on daily activities (e.g., reading, driving)
-
-
-
Clinical Examination:
-
Visual Acuity: Best-corrected visual acuity (BCVA) will be measured using a standardized chart (e.g., ETDRS) and compared to baseline and previous visit measurements.
-
Slit-Lamp Examination: A thorough examination of the anterior segment will be performed to assess for:
-
Ocular surface abnormalities (e.g., dry eye, blepharitis, conjunctival hyperemia)
-
Corneal changes (e.g., punctate epithelial erosions, edema)
-
Anterior chamber reaction (inflammation)
-
Lens opacities (cataract)
-
-
Intraocular Pressure (IOP): IOP will be measured and compared to previous readings.
-
Dilated Fundus Examination: A dilated examination of the posterior segment will be conducted to rule out retinal or optic nerve abnormalities, such as macular edema or optic neuritis.
-
-
Adverse Event Reporting and Grading:
-
The reported blurred vision will be documented as an adverse event (AE).
-
The severity of the blurred vision will be graded based on a standardized scale (e.g., mild, moderate, severe) and its impact on the participant's daily life.
-
The investigator will assess the causality of the blurred vision in relation to the investigational product (unrelated, unlikely, possible, probable, definite).
-
-
Follow-up and Management:
-
The participant will be monitored closely with follow-up examinations scheduled as clinically indicated.
-
Management will depend on the suspected cause of the blurred vision and may include supportive care (e.g., artificial tears for dry eye), adjustment of study medication (if deemed appropriate by the protocol and sponsor), or referral to a specialist.
-
Mandatory Visualizations
Signaling Pathway of Latanoprost and Timolol
Caption: Mechanisms of action for latanoprost and timolol in reducing intraocular pressure.
Experimental Workflow for Troubleshooting Blurred Vision
Caption: Troubleshooting workflow for patient-reported blurred vision in a clinical trial.
References
- 1. Five-year, multicenter safety study of fixed-combination latanoprost/timolol (this compound) for open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 3. Short term efficacy and safety in glaucoma patients changed to the latanoprost 0.005%/timolol maleate 0.5% fixed combination from monotherapies and adjunctive therapies - PMC [pmc.ncbi.nlm.nih.gov]
Latanoprost-Induced Iris Pigmentation: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying latanoprost-induced iris pigmentation changes in research cohorts.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of latanoprost-induced iris pigmentation?
A1: Latanoprost, a prostaglandin F2-alpha analog, is believed to induce iris pigmentation by stimulating melanogenesis within the iridial melanocytes.[1][2][3] This process involves the upregulation of the tyrosinase gene and subsequent increase in tyrosinase activity, the rate-limiting enzyme in melanin synthesis.[1][4][5][6] The increased pigmentation is due to a higher concentration of melanin (eumelanin) in the melanocytes, not an increase in the number of melanocytes themselves.[2][3][7] Studies in cynomolgus monkeys have shown a significant increase in the eumelanin to pheomelanin ratio in treated eyes.[4]
Q2: Is the iris pigmentation change induced by latanoprost reversible?
A2: The increased iris pigmentation associated with latanoprost use is considered to be permanent or very slowly reversible.[1][2][3] In contrast, any periocular skin and eyelash hyperpigmentation that occurs is typically reversible upon discontinuation of the drug.[2][3][8]
Q3: What is the typical onset and time course of latanoprost-induced iris pigmentation?
A3: The onset of noticeable iris pigmentation changes generally occurs after 3 to 6 months of initiating latanoprost treatment, with a typical range of 3 to 17 months.[9][10] The incidence of pigmentation continues to increase with longer duration of treatment.[11]
Q4: Does the incidence of iris pigmentation vary among different populations and iris colors?
A4: Yes, the incidence of latanoprost-induced iris pigmentation is significantly influenced by baseline iris color and ethnicity.[1][12][13] Individuals with mixed-color irides, such as green-brown, yellow-brown, and blue/grey-brown, have the highest susceptibility.[9][12][13] Homogeneously blue, grey, green, or brown irides are less commonly affected.[9] Studies have reported varying incidences across different populations, with some research suggesting a higher incidence in Japanese populations compared to Caucasians.[9][11]
Q5: Are there any known factors that can influence the degree of pigmentation change?
A5: Besides baseline iris color, patient age may be a significant risk factor, with older patients potentially having a higher incidence of developing iris color change.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Iris Color Assessment | - Variability in photographic lighting conditions.- Subjective interpretation by different observers.- Lack of a standardized grading scale. | - Utilize a standardized photographic setup with consistent lighting, camera settings, and patient positioning.[13]- Employ at least two independent, masked observers for image analysis.[12][15]- Use a validated iris color classification system or a quantitative color analysis software.[16][17] |
| Difficulty Quantifying Pigmentation Change | - Subtle changes in pigmentation are hard to detect visually.- Lack of objective measurement tools. | - Implement computerized image analysis to measure changes in iris color and density.[18]- Calculate color values in a standardized color space (e.g., CIE u'v') for objective comparison.[16] |
| Unexpected Lack of Pigmentation in Susceptible Iris Colors | - Individual variability in melanocyte response.- Insufficient duration of treatment. | - Acknowledge that not all individuals with susceptible iris colors will develop pigmentation changes.[9]- Ensure the study duration is adequate (at least 12 months) to observe potential changes.[11] |
| Observed Pigmentation Appears Granular | - This may be a specific type of pigmentation change. | - Document this as a distinct type of change. Some studies have categorized changes as "granular" (superficial) versus "stromal" (deeper, more uniform darkening).[12][15] |
Quantitative Data Summary
Table 1: Incidence of Latanoprost-Induced Iris Pigmentation in Various Cohorts
| Study / Region | Number of Patients | Treatment Duration | Incidence of Pigmentation Change | Key Findings |
| Arranz-Marquez et al. (2007) | 72 | 6 months | 77.78% in patients >75 years vs. 22.22% in patients <60 years | Age is a significant risk factor.[14] |
| Gandolfi et al. (2001) | 43 | Chronic unilateral therapy | 69.7% | Higher incidence than previously reported, potentially due to the high prevalence of mixed-color irides.[12][15] |
| Phase III Clinical Trials (Travoprost vs. Latanoprost) | 196 (Latanoprost group) | Up to 1 year | 5.1% | Highest incidence in hazel or green irides (7-9%).[13] |
| Alm (1998) - UK | 205 | 1 year | 22.9% | Higher incidence attributed to a larger proportion of patients with green-brown or grey/blue-brown eyes.[12] |
| Alm (1998) - Scandinavia | Not specified | 1 year | 10.8% | Lower incidence compared to the UK study.[12] |
| Yoshino et al. (1998) - Japan | 104 | 12 months | 58.2% | Significantly higher incidence in Japanese eyes with brown irides compared to reports in Caucasians.[11] |
| Wistrand et al. (1997) | Not specified | 1 year | 12% (USA), 23% (UK), 11% (Scandinavia) | Incidence varies by geographic location and prevalence of susceptible iris colors.[9] |
| Fu et al. (2002) - Taiwan | 140 | Mean of 7.27 months to onset | 42.8% | High incidence observed in yellow-brown eyes.[10] |
Experimental Protocols
Protocol 1: Standardized Iris Photography for Pigmentation Assessment
Objective: To obtain high-quality, reproducible images of the iris for the assessment of pigmentation changes over time.
Materials:
-
Slit-lamp biomicroscope with an attached high-resolution digital camera
-
Chin and forehead rest
-
Standardized background
-
External light source with consistent output and positioning
-
Color calibration card
Methodology:
-
Patient Positioning: Seat the patient comfortably at the slit-lamp, ensuring their head is stable against the chin and forehead rests.
-
Camera and Slit-Lamp Setup:
-
Set the camera to a manual mode with fixed settings for aperture, shutter speed, ISO, and white balance. These settings should be determined during a pilot phase and remain constant for all subjects and time points.
-
The slit-lamp illumination should be set to a specific width, height, and intensity. The angle of illumination should also be standardized (e.g., 45 degrees).
-
-
Image Acquisition:
-
For each eye, capture a series of images at each study visit (baseline and follow-up).
-
Include a photograph of a color calibration card at the beginning of each photographic session to allow for color correction during image analysis.
-
Ensure the entire iris is in focus and well-illuminated.
-
-
Image Naming and Storage:
-
Establish a consistent and anonymized naming convention for the image files that includes the patient ID, eye (left/right), and visit date.
-
Store images in a lossless format (e.g., TIFF) to preserve image quality.
-
Protocol 2: Masked Observer Analysis of Iris Photographs
Objective: To subjectively, yet reliably, assess changes in iris pigmentation from a series of photographs.
Materials:
-
High-resolution computer monitor
-
Image viewing software
-
A panel of at least two independent, trained observers (e.g., glaucoma specialists).[11][12][15]
-
A third observer to act as an adjudicator in case of disagreement.[13]
Methodology:
-
Observer Masking: The observers should be masked to the patient's treatment status and the chronological order of the photographs.
-
Image Presentation: Present the baseline and follow-up photographs for a single patient side-by-side.
-
Assessment Criteria: Observers should independently evaluate the photographs for any increase in iris pigmentation. A standardized grading sheet should be used to record findings, noting the presence and characteristics of any change (e.g., diffuse, sectoral, granular).
-
Agreement and Adjudication: A change in pigmentation is confirmed if a pre-determined number of observers (e.g., a majority) are in agreement.[11][13] If there is a disagreement, the images should be reviewed by the third adjudicating observer.
Visualizations
Caption: Signaling pathway of latanoprost-induced melanogenesis in iridial melanocytes.
Caption: Workflow for a clinical study on latanoprost-induced iris pigmentation.
References
- 1. Mechanism and clinical significance of prostaglandin-induced iris pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latanoprost and pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Latanoprost stimulates eumelanogenesis in iridial melanocytes of cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Methyl-p-tyrosine inhibits latanoprost-induced melanogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jscholarpublishers.com [jscholarpublishers.com]
- 9. The incidence and time-course of latanoprost-induced iridial pigmentation as a function of eye color - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Incidence and severity of iris pigmentation on latanoprost-treated glaucoma eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incidence of a latanoprost-induced increase in iris pigmentation in Japanese eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incidence of iris colour change in latanoprost treated eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Effect of age on the development of a latanoprost-induced increase in iris pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Incidence of iris colour change in latanoprost treated eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pages.cs.wisc.edu [pages.cs.wisc.edu]
- 17. Grading of Iris Color with an Extended Photographic Reference Set - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Xalacom Adherence in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving adherence to Xalacom (latanoprost-timolol fixed combination) within clinical research settings.
Troubleshooting Guides
This section addresses specific issues that research teams may encounter during their clinical trials, offering potential solutions and mitigation strategies.
| Problem/Issue | Potential Causes | Suggested Troubleshooting Steps & Solutions |
| Participant reports frequently forgetting to instill this compound. | Lack of established routineCognitive impairmentAsymptomatic nature of glaucoma leading to low perceived need for treatment | Implement Reminder Systems: Utilize automated text messages, phone calls, or smartphone applications to remind participants.[1][2]Integrate into Daily Habits: Advise participants to link medication administration with a consistent daily activity, such as brushing their teeth.Provide Visual Cues: Suggest placing the medication bottle in a visible location as a physical reminder. |
| Participant complains of ocular irritation (burning, stinging, redness). | Local side effects of latanoprost or timololSensitivity to the preservative benzalkonium chloride (BAK)[1]Improper instillation technique | Review Instillation Technique: Ensure the participant is administering the drops correctly to avoid contamination or physical irritation.[3]Manage Side Effects: Inform participants that mild, transient irritation can occur.[4][5] Suggest preservative-free artificial tears (administered at least 5 minutes apart from this compound) for symptomatic relief.[6]Consider Preservative-Free Alternatives: For participants with significant ocular surface disease or preservative sensitivity, a switch to preservative-free formulations has been shown to reduce side effects and may improve short-term adherence.[1][7] |
| Participant expresses concern about changes in iris color. | Known side effect of latanoprost (increased iris pigmentation)[4][5][8]Lack of adequate initial counseling | Proactive Education: Inform all participants about the possibility of permanent iris color change before initiating treatment.[5]Reassurance: Explain that this is a cosmetic side effect and is not associated with any pathological changes or loss of efficacy.[8][9]Consistent Documentation: Document iris color at baseline and subsequent visits to monitor changes. |
| Participant experiences systemic side effects (e.g., fatigue, dizziness, shortness of breath). | Systemic absorption of the timolol component (a beta-blocker)[4][5][6]Pre-existing contraindications (e.g., asthma, bradycardia)[4][5][6] | Screening: Thoroughly screen participants for contraindications to beta-blockers, such as asthma, COPD, or certain heart conditions, prior to enrollment.[4][5]Minimize Systemic Absorption: Instruct participants on nasolacrimal occlusion (pressing on the tear duct) for one minute after instillation.Medical Evaluation: Any significant systemic side effects warrant immediate medical evaluation to rule out serious adverse events like bronchospasm or cardiac effects.[4][6] |
| Adherence rates, measured by electronic monitoring, are unexpectedly low. | Complex dosing schedules (less of an issue with once-daily this compound)[10]Multiple barriers to adherence (e.g., forgetfulness, side effects, lack of motivation)[1][7]Technical issues with the monitoring device | Multi-faceted Intervention: A single strategy is often insufficient. Combine patient education, reminders, and side effect management for a more robust approach.[1][7][11]Verify Device Function: Ensure electronic monitoring devices are functioning correctly and that participants understand how to use them.Qualitative Feedback: Conduct interviews or use questionnaires to understand the specific barriers individual participants are facing.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is adherence to glaucoma medication like this compound often low in clinical trials?
A1: Adherence is a complex issue influenced by multiple factors.[1] Glaucoma is a chronic, often asymptomatic disease, so participants may not perceive the immediate benefit of treatment, leading to forgetfulness.[1] Other barriers include side effects of the medication, difficulty with eye drop instillation, complex treatment schedules, and a lack of understanding about the potential for irreversible vision loss if the condition is not managed.[1][3][7]
Q2: How much can a fixed-combination therapy like this compound improve adherence compared to separate eye drops?
A2: Simplifying the medication regimen is a key strategy for improving adherence.[10] A 6-month observational study demonstrated significantly better adherence rates for patients on a fixed combination of latanoprost/timolol (this compound) compared to those on an unfixed regimen of latanoprost and timolol administered separately.
Data Presentation
Table 1: Comparison of Adherence Rates Between Fixed (this compound) vs. Unfixed Latanoprost and Timolol Therapy
| Time Point | Adherence Rate (Fixed Combination - this compound) | Adherence Rate (Unfixed Combination) | p-value |
| 3 Months | 75.6% | 61.2% | 0.001 |
| 6 Months | 73.0% | 57.3% | 0.001 |
Source: Data from a 6-month prospective, observational study using MEMS Caps for electronic monitoring.[13]
Q3: What is the most accurate way to measure adherence in a clinical research setting?
A3: Electronic monitoring, such as using a Medication Event Monitoring System (MEMS) cap which records the date and time a bottle is opened, is considered the most accurate and objective method for determining adherence.[1] However, this method is not without disadvantages, and selection of participants known to be poorly adherent can limit the generalizability of findings.[1] Other methods like self-reporting questionnaires or pharmacy refill records are also used, but may be less reliable.[12][14]
Q4: Can patient education alone significantly improve adherence?
A4: While patient education is a critical component, studies suggest that education alone is often not enough to produce a sustained improvement in adherence.[1] The most effective strategies employ a multi-faceted approach that combines education with other interventions, such as automated reminders and behavioral change techniques tailored to the individual.[1] A key aspect of education is ensuring the patient understands the risk of future vision loss.[1]
Q5: What are the key side effects of this compound that research staff should be prepared to address?
A5: Research staff should be knowledgeable about both the ocular and systemic side effects. The most common ocular side effect from the latanoprost component is a gradual, often permanent, increase in brown iris pigmentation, which occurred in 16-20% of patients in pivotal trials.[4][5] Other ocular effects include eye irritation, burning, and stinging upon instillation.[8] The timolol component can be absorbed systemically and may cause serious adverse reactions such as bradycardia (slow heart rate), hypotension, bronchospasm (especially in patients with asthma), and fatigue.[4][5][6]
Experimental Protocols
Protocol: Evaluating a Multi-Component Intervention to Improve this compound Adherence
1. Objective: To determine the efficacy of a multi-faceted intervention (education, plus automated reminders) compared to standard education alone on this compound adherence over a 3-month period.
2. Study Design: A prospective, randomized controlled trial.
3. Participant Population: Newly diagnosed open-angle glaucoma patients prescribed once-daily this compound. Participants with a baseline adherence of <80% (measured via electronic monitoring during a 1-month run-in period) will be included.
4. Methodology:
- Screening & Run-in (Month 0): All consented participants will be provided with this compound fitted with a MEMS electronic monitoring cap to establish baseline adherence.
- Randomization (Month 1): Participants with <80% adherence will be randomized into two groups:
- Control Group (Standard Education): Receives a standardized 15-minute educational session on glaucoma, the importance of treatment, and proper this compound instillation technique.
- Intervention Group (Multi-Component): Receives the same standard education session PLUS enrollment in an automated daily reminder system (participant's choice of text message or voice call).[1]
- Follow-up (Months 1-3): Adherence will be continuously and covertly monitored via the MEMS cap.
- Primary Outcome: The mean adherence rate (% of prescribed doses taken) at 3 months, as measured by the electronic monitoring device.
- Secondary Outcomes:
- Change in intraocular pressure (IOP) from baseline.
- Participant-reported barriers to adherence via a validated questionnaire.
5. Data Analysis: Adherence rates between the two groups will be compared using an independent samples t-test. IOP changes will be analyzed using a mixed-effects model.
Mandatory Visualizations
Diagram 1: Logical Flow for Troubleshooting Poor Adherence
Caption: A workflow for identifying and addressing common barriers to medication adherence.
Diagram 2: Multi-Faceted Approach to Improving Adherence
References
- 1. Improving Adherence to Topical Medication in Patients with Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Improving Compliance with Medical Treatment Using Eye Drop Aids [mdpi.com]
- 4. medicines.org.uk [medicines.org.uk]
- 5. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 6. lso.au [lso.au]
- 7. mdpi.com [mdpi.com]
- 8. nps.org.au [nps.org.au]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. Adherence to Therapy in Glaucoma Treatment—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. How the EMERGE guideline on medication adherence can improve the quality of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Xalacom® vs. Latanoprost Monotherapy: A Comparative Analysis of Intraocular Pressure Reduction
A definitive guide for researchers and drug development professionals on the relative efficacy, mechanisms of action, and experimental validation of Xalacom® versus latanoprost monotherapy for the management of elevated intraocular pressure (IOP).
The fixed-combination of latanoprost and timolol, marketed as this compound®, presents a dual-pronged therapeutic strategy for patients with primary open-angle glaucoma (POAG) and ocular hypertension (OHT). This guide provides a comprehensive comparison with latanoprost monotherapy, supported by quantitative data from clinical studies and detailed experimental protocols.
Quantitative Analysis of IOP Reduction
A systematic review and meta-analysis of randomized controlled trials has demonstrated the superior efficacy of the latanoprost/timolol fixed combination (FCLT) in reducing intraocular pressure (IOP) compared to both latanoprost and timolol monotherapies.[1] The fixed combination simplifies treatment regimens, which may enhance patient compliance.[1]
Below is a summary of the mean IOP reduction observed in comparative studies.
| Treatment Group | Mean IOP Reduction from Baseline | Mean Difference vs. Latanoprost |
| This compound® (Latanoprost/Timolol FC) | 8.6 mmHg to 9.0 mmHg | -1.11 mmHg[1] |
| Latanoprost Monotherapy | Varies by study | N/A |
| Timolol Monotherapy | Varies by study | -2.92 mmHg[1] |
Note: The data presented is a synthesis from multiple studies. Absolute values for IOP reduction can vary based on baseline IOP and patient population.
In a study involving patients with pseudoexfoliative glaucoma, those treated with this compound® experienced a decrease in IOP from a baseline of 22.00 ± 0.552 mm Hg to 19.67 ± 0.47 at 6 months, with the reduction being largely maintained at 24 months.[2] In contrast, the latanoprost monotherapy group saw IOP decrease from 23.75 ± 0.576 mm Hg to 18.93 ± 0.337 mm Hg at 6 months, but it increased to 22.00 ± 0.542 mm Hg by the 24-month mark.[2]
Furthermore, a meta-analysis indicated that the post-intervention mean IOP with the fixed combination was significantly lower than with latanoprost monotherapy, with a mean difference of -1.11 mmHg.[1] The same analysis showed an even greater mean difference of -2.92 mmHg when compared to timolol monotherapy.[1]
Mechanisms of Action: A Dual Approach
This compound® combines two active ingredients with complementary mechanisms for lowering IOP:
-
Latanoprost: A prostaglandin F2α analogue, latanoprost increases the uveoscleral outflow of aqueous humor.[1][3][4] It binds to prostaglandin F (FP) receptors in the ciliary muscle, leading to the remodeling of the extracellular matrix and a reduction in hydraulic resistance, thus facilitating fluid drainage.[5][6]
-
Timolol: A non-selective beta-adrenergic antagonist, timolol reduces the production of aqueous humor by the ciliary body.[1][7][8] It blocks beta-2 adrenergic receptors, thereby decreasing sympathetic stimulation that leads to aqueous humor secretion.[7]
The synergistic effect of these two mechanisms results in a more significant IOP reduction than can be achieved with either agent alone.
Dual mechanism of action for this compound®.
Experimental Protocols
The following outlines a typical methodology for a clinical trial comparing the IOP-lowering effects of this compound® and latanoprost monotherapy.
1. Study Design: A randomized, double-masked, parallel-group study is a common design.[9] Patients are randomly assigned to receive either the latanoprost/timolol fixed combination (e.g., once daily in the evening) or latanoprost monotherapy (e.g., once daily in the evening).
2. Patient Population: Inclusion criteria typically include:
-
Diagnosis of primary open-angle glaucoma or ocular hypertension.[1][10]
-
IOP above a certain threshold (e.g., ≥ 18 mmHg) after a washout period of any previous IOP-lowering medications.[11]
-
Age 18 years or older.
Exclusion criteria often include:
-
History of hypersensitivity to latanoprost, timolol, or other beta-blockers.
-
Contraindications to beta-blocker therapy (e.g., bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia).
-
Previous ocular surgery that could affect IOP.[11]
3. Treatment Regimen:
-
Fixed-Combination Group: One drop of latanoprost 0.005%/timolol 0.5% in the affected eye(s) once daily in the evening.
-
Monotherapy Group: One drop of latanoprost 0.005% in the affected eye(s) once daily in the evening.
4. Efficacy and Safety Assessments:
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Primary Efficacy Endpoint: The mean change in diurnal IOP from baseline to a predetermined follow-up point (e.g., 8 or 12 weeks).[9] Diurnal IOP is typically the average of measurements taken at several time points throughout the day (e.g., 8 AM, 10 AM, 2 PM, 4 PM).[9]
-
Secondary Efficacy Endpoints:
-
Percentage of patients achieving a target IOP reduction.
-
IOP measurements at individual time points.
-
-
Safety Assessments:
-
Incidence of ocular and systemic adverse events.[12]
-
Slit-lamp biomicroscopy.
-
Visual acuity.
-
Heart rate and blood pressure.
-
Typical clinical trial workflow.
Conclusion
The fixed-combination of latanoprost and timolol (this compound®) demonstrates statistically significant superiority in IOP reduction compared to latanoprost monotherapy. This enhanced efficacy is attributable to the complementary mechanisms of action of its components, which target both aqueous humor outflow and production. For researchers and clinicians, the choice between these therapies will depend on the target IOP, patient adherence considerations, and the overall clinical profile of the patient. The robust body of evidence from clinical trials supports the use of the fixed combination as a highly effective option for managing glaucoma and ocular hypertension.
References
- 1. Fixed combination of latanoprost and timolol vs the individual components for primary open angle glaucoma and ocular hypertension: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of Xalatan and this compound (Pfizer, USA) efficacy in the treatment of pseudoexfoliative glaucoma - Apostolova - Ophthalmology Reports [journals.eco-vector.com]
- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Latanoprostene bunod ophthalmic solution 0.024% for IOP lowering in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]
- 7. What is the mechanism of Timolol? [synapse.patsnap.com]
- 8. The mechanism of timolol in lowering intraocular pressure. In the normal eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and safety of the fixed versus unfixed combination of latanoprost and timolol in Chinese patients with open-angle glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reviewofophthalmology.com [reviewofophthalmology.com]
- 11. ichgcp.net [ichgcp.net]
- 12. Five-year, multicenter safety study of fixed-combination latanoprost/timolol (this compound) for open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Glaucoma Management: Xalacom® vs. Dorzolamide/Timolol Fixed Combination
In the landscape of glaucoma and ocular hypertension management, fixed-combination therapies have emerged as a cornerstone for simplifying treatment regimens and enhancing patient adherence. Among the most frequently prescribed are Xalacom®, a combination of the prostaglandin analog latanoprost and the beta-blocker timolol, and the fixed combination of the carbonic anhydrase inhibitor dorzolamide and timolol. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Efficacy in Intraocular Pressure Reduction
The primary measure of efficacy for glaucoma medications is their ability to reduce intraocular pressure (IOP). Multiple studies have compared the IOP-lowering effects of this compound® (latanoprost/timolol) and the dorzolamide/timolol fixed combination.
A meta-analysis of eight randomized controlled trials involving 841 patients found no statistically significant difference in the mean diurnal IOP reduction between the two fixed combinations.[1][2][3] The weighted mean difference (WMD) in diurnal IOP reduction was 0.16 mmHg, favoring the latanoprost/timolol combination, but this was not statistically significant.[1][2][3] Similarly, when analyzing IOP reduction at specific time points (8 AM, 12 PM, and 4 PM), no significant differences were observed between the two treatments.[1][2][3]
However, individual studies have shown some nuances. One multicenter clinical trial reported that while both combinations demonstrated similar mean reductions in daytime IOP after 12 weeks (-9.7 mmHg for latanoprost/timolol vs. -9.5 mmHg for dorzolamide/timolol), a significantly greater percentage of patients treated with the latanoprost/timolol fixed combination achieved lower target IOP levels of ≤16 mmHg and ≤15 mmHg.[4] Another study comparing the two combinations in patients with primary open-angle glaucoma or ocular hypertension found that the latanoprost/timolol combination was more effective in reducing mean diurnal IOP at 12 weeks.[5] Specifically, the mean IOP reduction from baseline was 9.92 mmHg in the latanoprost/timolol group compared to 9.22 mmHg in the dorzolamide/timolol group.[5]
| Efficacy Endpoint | Latanoprost/Timolol FC (this compound®) | Dorzolamide/Timolol FC | Key Findings | Citations |
| Mean Diurnal IOP Reduction | -9.7 mmHg to -9.92 mmHg | -9.22 mmHg to -9.5 mmHg | No significant difference in meta-analysis, but some individual studies show a slight advantage for latanoprost/timolol. | [1][2][3][4][5] |
| IOP Reduction at 12 Weeks | 9.92 mmHg | 9.22 mmHg | One study showed a statistically significant greater reduction with latanoprost/timolol. | [5] |
| Patients Achieving Target IOP (≤16 mmHg and ≤15 mmHg) | Significantly higher percentage | Lower percentage | Latanoprost/timolol was more likely to help patients reach lower target pressures. | [4] |
| Responder Rates | Not consistently reported | Not consistently reported | Data on the proportion of patients achieving a certain percentage of IOP reduction is limited in direct comparative trials. |
Tolerability and Adverse Events
Both fixed combinations are generally well-tolerated.[4] However, a meta-analysis highlighted some differences in their side effect profiles. The latanoprost/timolol fixed combination was associated with a significantly lower incidence of eye pain, bitter taste, and irritation or stinging compared to the dorzolamide/timolol fixed combination.[3] Conversely, conjunctival hyperemia (eye redness) was more frequently reported with the latanoprost/timolol combination.[5]
| Adverse Event | Latanoprost/Timolol FC (this compound®) | Dorzolamide/Timolol FC | Key Findings | Citations |
| Eye Pain | Lower incidence | Higher incidence | Statistically significant difference favoring latanoprost/timolol. | [3] |
| Bitter Taste | Lower incidence | Higher incidence | Statistically significant difference favoring latanoprost/timolol. | [3] |
| Irritation/Stinging | Lower incidence | Higher incidence | Statistically significant difference favoring latanoprost/timolol. | [3] |
| Conjunctival Hyperemia | More frequent | Less frequent | More commonly associated with latanoprost/timolol. | [5] |
Experimental Protocols
The findings presented are based on robust clinical trial methodologies. A common design for these comparative studies is the randomized, evaluator-masked, multicenter, controlled clinical trial.
Key Methodological Components:
-
Patient Population: Subjects typically include adults with primary open-angle glaucoma or ocular hypertension who have an IOP that is insufficiently controlled with monotherapy (e.g., a beta-blocker).[4] Baseline IOP is usually above 21 mmHg.[4]
-
Randomization: Patients are randomly assigned to receive either the latanoprost/timolol fixed combination (often dosed once daily in the evening) or the dorzolamide/timolol fixed combination (typically dosed twice daily).[4]
-
Masking: To minimize bias, the evaluator who measures the IOP is masked to the treatment allocation of the patients.[4]
-
Treatment Duration: The treatment period in these studies is often 12 weeks.[4][5]
-
Efficacy Measurement: The primary efficacy endpoint is typically the change in mean daytime IOP from baseline to the end of the study.[4] IOP is measured at multiple time points throughout the day (e.g., 8:00, 12:00, and 16:00) to calculate the diurnal IOP.[4]
-
Statistical Analysis: The primary analysis is often a non-inferiority comparison to determine if one treatment is not clinically worse than the other.[4] The confidence interval for the difference in mean IOP reduction between the two groups is a key statistical measure.[4]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of the active ingredients in each combination underpin their IOP-lowering effects.
Caption: Mechanisms of Action of Latanoprost, Timolol, and Dorzolamide.
Latanoprost, a prostaglandin F2-alpha analog, increases the uveoscleral outflow of aqueous humor.[6][7] Timolol, a non-selective beta-adrenergic blocker, and dorzolamide, a carbonic anhydrase inhibitor, both reduce the production of aqueous humor by the ciliary body.[7][8]
The logical flow of a typical comparative clinical trial for these fixed-dose combinations is illustrated below.
Caption: Workflow of a Comparative Clinical Trial.
Conclusion
Both this compound® (latanoprost/timolol fixed combination) and the dorzolamide/timolol fixed combination are effective and well-tolerated options for lowering IOP in patients with glaucoma and ocular hypertension. While meta-analyses suggest comparable efficacy in mean IOP reduction, some evidence indicates that the latanoprost/timolol combination may be more effective in achieving lower target IOPs. The choice between these two therapies may also be guided by their differing side effect profiles, with the dorzolamide/timolol combination being associated with more ocular discomfort and the latanoprost/timolol combination with a higher incidence of conjunctival hyperemia. Ultimately, treatment decisions should be individualized based on the patient's target IOP, tolerability, and clinical response.
References
- 1. Efficacy and Tolerability of the Fixed Combinations Latanoprost/Timolol versus Dorzolamide/Timolol in Patients with Elevated Intraocular Pressure: A Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 2. Efficacy and Tolerability of the Fixed Combinations Latanoprost/Timolol versus Dorzolamide/Timolol in Patients with Elevated Intraocular Pressure: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of the fixed combinations latanoprost/timolol versus dorzolamide/timolol in patients with elevated intraocular pressure: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of fixed combinations of latanoprost/timolol and dorzolamide/timolol in open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpmer.com [jpmer.com]
- 6. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy of latanoprost versus dorzolamide/timolol fixed combination therapy in patients with pseudoexfoliative glaucoma according to glaucoma stage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Clinical Trial Analysis: Xalacom® (Latanoprost/Timolol) vs. Bimatoprost/Timolol Fixed-Dose Combination
A comprehensive review of head-to-head clinical trials reveals nuanced differences in the efficacy and safety profiles of two prominent fixed-dose combinations for the management of open-angle glaucoma and ocular hypertension: Xalacom® (latanoprost 0.005%/timolol 0.5%) and the bimatoprost 0.03%/timolol 0.5% fixed combination (marketed as Ganfort®). This guide synthesizes key findings from major comparative studies, presenting detailed experimental protocols, quantitative performance data, and an overview of the relevant pharmacological signaling pathways.
Efficacy in Intraocular Pressure Reduction
Multiple randomized clinical trials have demonstrated that both the latanoprost/timolol and bimatoprost/timolol fixed combinations effectively reduce intraocular pressure (IOP). However, studies consistently indicate that the bimatoprost/timolol combination provides a statistically significant, albeit small, greater reduction in IOP compared to the latanoprost/timolol combination.
A prospective, randomized, evaluator-masked, single-center crossover study by Martinez et al. found that the bimatoprost/timolol fixed combination (BTFC) resulted in a lower mean 12-hour IOP compared to the latanoprost/timolol fixed combination (LTFC) (17.7 mmHg vs. 18.5 mmHg, respectively; P<0.001).[1][2][3][4] The mean IOP at baseline, after a 6-week run-in period with timolol maleate 0.5% twice daily, was 22.0 mmHg.[1][2][4][5] Furthermore, the bimatoprost/timolol combination demonstrated a significantly lower mean fluctuation in IOP over a 12-hour period compared to the latanoprost/timolol combination (4.8 mmHg vs. 5.9 mmHg; p<0.001).[6][7]
Another comparative study also concluded that a once-daily evening dose of the bimatoprost/timolol fixed combination resulted in a significantly greater mean diurnal IOP reduction compared to the latanoprost/timolol fixed combination.[8]
Conversely, a prospective, randomized, non-masked study by Maruyama et al. in a Japanese population of open-angle glaucoma patients found no statistically significant difference in IOP reduction between bimatoprost monotherapy and the latanoprost/timolol fixed combination after 12 weeks of treatment.[9][10][11] Both treatments showed a significant decrease in mean IOP from baseline.[9][10][11]
The following table summarizes the key efficacy data from a head-to-head crossover trial:
| Parameter | Bimatoprost/Timolol (Ganfort®) | Latanoprost/Timolol (this compound®) | p-value |
| Mean 12-hour IOP | 17.7 (0.8) mmHg | 18.5 (0.8) mmHg | <0.001 |
| Mean IOP Fluctuation | 4.8 mmHg | 5.9 mmHg | <0.001 |
Data from Martinez et al. crossover study.[1][2][4][5][6][7]
Safety and Tolerability Profile
The most frequently reported adverse event in studies comparing the two fixed-dose combinations is conjunctival hyperemia.[1][2][4] Studies consistently show that the bimatoprost/timolol combination is associated with a higher incidence and severity of conjunctival hyperemia compared to the latanoprost/timolol combination.[1][2][4]
In the Martinez et al. study, average hyperemia scores were significantly lower during the latanoprost/timolol treatment period (P=0.04).[1][2][4] Similarly, the study by Maruyama et al. found that the conjunctival injection score at 12 weeks was higher in the bimatoprost group compared to the latanoprost/timolol fixed combination group (P=0.0091).[9][10][11]
Other reported side effects for both combinations are generally mild and transient. The following table summarizes the key safety findings:
| Adverse Event | Bimatoprost/Timolol (Ganfort®) | Latanoprost/Timolol (this compound®) |
| Conjunctival Hyperemia | Higher Incidence | Lower Incidence |
Experimental Protocols
The methodologies of the key comparative clinical trials share several common features, including the enrollment of patients with open-angle glaucoma or ocular hypertension and the use of a washout period for previous glaucoma medications.
Martinez et al. Crossover Study Protocol
-
Study Design: Prospective, randomized, evaluator-masked, single-center crossover study.[1][2][4][5]
-
Patient Population: 54 patients with primary open-angle glaucoma or pseudoexfoliative glaucoma with an IOP of ≥19 mmHg.[1][2][4]
-
Procedure: Following a 6-week run-in period with timolol maleate 0.5% twice daily, patients were randomized to receive either the bimatoprost/timolol fixed combination or the latanoprost/timolol fixed combination once daily in the evening for 12 weeks. After the initial 12-week period, patients were switched to the alternate treatment for a subsequent 12-week period.[1][2][4][5]
-
Primary Outcome Measures: 12-hour IOP diurnal curve measurements were taken at baseline and at weeks 6 and 12 of each treatment period.[1][2][4]
Maruyama et al. Parallel-Group Study Protocol
-
Study Design: Prospective, randomized, non-masked, parallel-group study.[10][11]
-
Patient Population: 70 Japanese patients with open-angle glaucoma who had been using latanoprost monotherapy for more than 4 weeks.[10][11]
-
Procedure: Patients were randomly assigned to switch to either bimatoprost monotherapy or the latanoprost/timolol fixed combination for 12 weeks.[10][11]
-
Primary Outcome Measures: IOP, conjunctival injection score, corneal epitheliopathy score, tear film break-up time, heart rate, and blood pressure were evaluated at baseline and at 4 and 12 weeks after switching medications.[10][11]
Signaling Pathways
The pharmacological effects of both fixed-dose combinations are attributable to the distinct mechanisms of action of their constituent components: a prostaglandin analogue (latanoprost or bimatoprost) and a beta-blocker (timolol).
Latanoprost is a prostaglandin F2α analogue that acts as a selective agonist at the prostaglandin F receptor (FP receptor).[12][13][14] Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway leads to an increase in the outflow of aqueous humor, thereby reducing IOP.[12][13] The signaling cascade involves G-protein coupled receptor activation.[15]
Bimatoprost is a synthetic prostamide, an analogue of prostaglandin F2α ethanolamide.[5] While it can interact with the FP receptor, evidence suggests that bimatoprost may also act on a distinct, yet to be fully characterized, "prostamide receptor".[5][16][17] Similar to latanoprost, its primary IOP-lowering effect is an increase in the uveoscleral outflow of aqueous humor.[17]
Timolol is a non-selective beta-adrenergic antagonist.[18] It reduces IOP by decreasing the production of aqueous humor by the ciliary body.[18][19][20][21] This is achieved by blocking beta-1 and beta-2 adrenergic receptors in the ciliary epithelium, which are normally stimulated to produce aqueous humor.[18][19][20]
Caption: Signaling pathways of prostaglandin analogs and beta-blockers in IOP reduction.
Caption: Experimental workflow of a crossover clinical trial design.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Bimatoprost/timolol fixed combination vs latanoprost/timolol fixed combination in open-angle glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Bimatoprost/timolol fixed combination vs latanoprost/timolol fixed combination in open-angle glaucoma patients | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Bimatoprost and prostaglandin F(2 alpha) selectively stimulate intracellular calcium signaling in different cat iris sphincter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 7. ophthalmologyweb.com [ophthalmologyweb.com]
- 8. A comparison of the safety and intraocular pressure lowering of bimatoprost/timolol fixed combination versus latanoprost/timolol fixed combination in patients with open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison between bimatoprost and latanoprost-timolol fixed combination for efficacy and safety after switching patients from latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. immune-system-research.com [immune-system-research.com]
- 13. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. FP Prostanoid Receptors and the Eye - John Regan [grantome.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Timolol? [synapse.patsnap.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Beta-adrenoceptors and intraocular pressure – PharmaNUS [blog.nus.edu.sg]
- 21. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Xalacom's Neuroprotective Frontier: A Comparative Analysis for Retinal Ganglion Cell Preservation
For Immediate Release
A growing body of evidence highlights the neuroprotective capabilities of Xalacom, a fixed combination of latanoprost and timolol, extending its therapeutic profile beyond intraocular pressure (IOP) reduction in the management of glaucoma. This guide offers a comparative analysis of this compound's neuroprotective effects on retinal ganglion cells (RGCs) against other alternatives, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
I. Comparative Efficacy in Retinal Ganglion Cell Survival
This compound's constituent components, latanoprost and timolol, have been individually and collectively shown to promote RGC survival through distinct and synergistic mechanisms. The combination therapy appears to offer enhanced neuroprotection compared to either agent alone, particularly under cellular stress conditions.
Table 1: In Vitro Neuroprotective Effects of Latanoprost, Timolol, and their Combination on RGC-5 Cells
| Stress Condition | Treatment | Concentration | % Cell Viability (relative to control) | Key Finding |
| Oxidative Stress (H₂O₂) | Latanoprost | 10 nM | Increased | Latanoprost reduces H₂O₂-induced cell death in a dose-dependent manner.[1][2][3] |
| Timolol | 10 nM | Increased | Timolol reduces H₂O₂-induced cell death in a dose-dependent manner.[1][2][3] | |
| Latanoprost + Timolol | 1 nM + 1-1000 nM | Significantly Increased | The combination shows a stronger protective effect than latanoprost monotherapy.[1][2][3][4] | |
| Serum Deprivation | Latanoprost | 1 nM | No significant effect | |
| Timolol | 1 nM | No significant effect | ||
| Latanoprost + Timolol | 1 nM + 1-1000 nM | Significantly Increased | The combination protects against serum deprivation-induced cell death, an effect not seen with low-dose monotherapy.[1][2][4] | |
| Endoplasmic Reticulum Stress | Latanoprost | >1.0 nM | Increased | Latanoprost reduces ER stress-induced cell death.[2] |
| Timolol | >1.0 nM | Increased | Timolol reduces ER stress-induced cell death.[2] | |
| Latanoprost + Timolol | 0.1 nM + 10-100 nM | Significantly Increased | The combination shows a stronger protective effect on ER stress than low-dose latanoprost alone.[2] |
Table 2: In Vivo Neuroprotective Effects of Latanoprost and Timolol Compared to Alternatives
| Animal Model | Treatment | Outcome Measure | Result |
| Rat Laser-Induced Ocular Hypertension | Brimonidine | RGC Survival | 103.7% survival (total protection).[5] |
| Latanoprost | RGC Survival | 94.7% survival.[5] | |
| Latanoprost + Brimonidine | RGC Survival | 94.4% survival (no synergistic effect observed).[5] | |
| Vehicle Control | RGC Survival | 78.9% survival.[5] | |
| Rat Laser-Induced Chronic Ocular Hypertension | Brimonidine (1 mg/kg·d) | RGC Loss | Reduced loss to 15%.[6][7] |
| Timolol | RGC Loss | No significant effect on RGC loss.[6][7] | |
| Vehicle Control | RGC Loss | 33% loss.[6][7] | |
| DBA/2J Mouse Model of Glaucoma | Timolol | RGC Survival | 2313 ± 767 cells/mm².[8] |
| Memantine | RGC Survival | 2316 ± 627 cells/mm².[8] | |
| Untreated Control | RGC Survival | 1652 ± 1064 cells/mm².[8] | |
| Rat Ischemia/Reperfusion | Levobetaxolol | Attenuation of ischemic effects (ERG) | More effective than timolol.[9] |
| Timolol | Attenuation of ischemic effects (ERG) | Effective, but to a lesser extent than levobetaxolol.[9] |
II. Mechanistic Insights: Signaling Pathways
The neuroprotective effects of this compound's components are mediated through complex signaling pathways. Latanoprost has been shown to modulate the NF-κB and Klotho pathways, while timolol is thought to exert its effects through the regulation of ion channels. The combination therapy synergistically activates the pro-survival PI3K/Akt pathway.
Caption: Latanoprost-mediated neuroprotective signaling pathways in retinal ganglion cells.
Caption: Timolol's proposed mechanism of neuroprotection via ion channel modulation.
Caption: Synergistic activation of the PI3K/Akt survival pathway by this compound.
III. Experimental Protocols
In Vivo Model: Optic Nerve Crush in Rats
The optic nerve crush (ONC) model is a widely used method to induce RGC death and evaluate neuroprotective strategies.[10][11][12][13]
-
Anesthesia: Rats are anesthetized via intraperitoneal injection of a suitable anesthetic (e.g., 20% chloral hydrate, 420 mg/kg).[10]
-
Surgical Procedure:
-
A lateral canthotomy is performed to increase access to the optic nerve.
-
The conjunctiva is incised, and blunt dissection is used to expose the optic nerve, taking care to avoid damaging the ophthalmic artery.
-
The optic nerve sheath is opened longitudinally.
-
A standardized crush is applied to the optic nerve 1-2 mm behind the globe for a specific duration (e.g., 5-30 seconds) using self-closing forceps with a defined force (e.g., 40 grams).[10][12]
-
-
Post-operative Care: Antibiotic ointment is applied to the eye, and the animal is monitored during recovery.
-
Evaluation: RGC survival is typically assessed at various time points post-crush (e.g., 7, 14, or 21 days) using retrograde labeling and cell counting.
Caption: Experimental workflow for the rat optic nerve crush model.
RGC Apoptosis Detection: TUNEL Assay on Retinal Flatmounts
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation:
-
Permeabilization: Retinas are permeabilized using agents like Triton X-100 or cytonin to allow entry of the labeling reagents.[15]
-
TUNEL Reaction:
-
Retinas are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP).[15]
-
TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
-
Mounting and Imaging: Retinas are flat-mounted on slides with an anti-fading mounting medium.[15]
-
Analysis: TUNEL-positive cells are visualized and quantified using fluorescence or confocal microscopy.[15]
Signaling Pathway Analysis: Western Blot for NF-κB
Western blotting is used to detect and quantify specific proteins, such as the components of the NF-κB signaling pathway.
-
Protein Extraction: Retinal tissue or cultured RGCs are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[5]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.[5]
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-NF-κB p65).[5]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: The enzyme on the secondary antibody catalyzes a chemiluminescent reaction, and the resulting light is captured on film or by a digital imager. The band intensity corresponds to the amount of the target protein.
IV. Conclusion
The available evidence strongly suggests that this compound possesses neuroprotective properties that are independent of its IOP-lowering effects. The combination of latanoprost and timolol demonstrates a synergistic effect in protecting retinal ganglion cells from various stressors, mediated at least in part through the activation of the PI3K/Akt signaling pathway. When compared to other neuroprotective agents, the components of this compound show comparable or, in some instances, superior efficacy in preclinical models. Further head-to-head clinical trials are warranted to definitively establish the comparative neuroprotective benefits of this compound in a clinical setting. The experimental protocols outlined in this guide provide a framework for the continued investigation of these promising neuroprotective effects.
References
- 1. Neuroprotective Effect of Ocular Hypotensive Drugs: Latanoprost/Timolol in Combination Are More Effective than Each as Monotherapy in RGC-5 [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effect of Ocular Hypotensive Drugs: Latanoprost/Timolol in Combination Are More Effective than Each as Monotherapy in RGC-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of nuclear factor-κB during retinal degeneration in rd Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Neuroprotection of retinal ganglion cells by brimonidine in rats with laser-induced chronic ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effectiveness of levobetaxolol and timolol at blunting retinal ischaemia is related to their calcium and sodium blocking activities: relevance to glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a partial optic nerve crush model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sheath-Preserving Optic Nerve Transection in Rats to Assess Axon Regeneration and Interventions Targeting the Retinal Ganglion Cell Axon [jove.com]
- 12. Optic nerve crush as a model of retinal ganglion cell degeneration - Cammalleri - Annals of Eye Science [aes.amegroups.org]
- 13. Optic Nerve Crush - Experimentica [experimentica.com]
- 14. Measuring glutamate receptor activation-induced apoptotic cell death in ischemic rat retina using the TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Xalacom® (Fixed-Dose Latanoprost/Timolol) Versus an Unfixed Combination Regimen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fixed-dose combination ophthalmic solution, Xalacom® (latanoprost 0.005% and timolol 0.5%), with the unfixed, concomitant administration of its individual components. The following analysis is based on published experimental data to inform research and clinical development in ophthalmology.
Quantitative Data Summary
The clinical efficacy and patient adherence of this compound® have been compared to the unfixed combination of latanoprost and timolol in various studies. Key quantitative findings are summarized below.
Table 1: Intraocular Pressure (IOP) Reduction
| Study | Treatment Arms | Baseline Mean IOP (mmHg) | Mean IOP Reduction from Baseline | Percentage of Patients Achieving Target IOP |
| Higashide et al. (2012)[1] | Switched from unfixed to fixed combination | 15.2 ± 3.3 | No significant difference in IOP at 3, 6, 9, and 12 months post-switch. A significant decrease was noted at 36 months (P<0.01). | Not Reported |
| Diestelhorst & Larsson (2004)[2] | Fixed Combination (LTFC) vs. Unfixed Combination (LTuFC) | LTFC: 25.8, LTuFC: 26.0 | LTFC: -8.6 mmHg, LTuFC: -8.9 mmHg (Difference: 0.3 mmHg, 95% CI: -0.3 to 1.0) | At week 8, ~90% in both groups achieved diurnal IOP ≤21 mmHg. >30% in both groups achieved diurnal IOP ≤16 mmHg. |
| Diestelhorst et al. (2006)[3] | Fixed Combination vs. Unfixed Combination | 16.9 (both groups) | Mean diurnal IOP was 17.0 mmHg (fixed) and 15.9 mmHg (unfixed) (p<0.0001). | Not Reported |
Table 2: Patient Adherence
| Study | Treatment Arms | Follow-up Duration | Adherence Rate | Key Findings |
| Katsimpris et al. (2023)[4][5] | Fixed Combination vs. Unfixed Combination | 6 months | 3 months: 78.0% (fixed) vs. 63.0% (unfixed) (p < 0.001). 6 months: 73.0% (fixed) vs. 58.5% (unfixed) (p < 0.01). | Patients on the fixed combination were significantly more adherent. |
| Kameda et al. (2021)[6] | Fixed Combination vs. Unfixed Combination | 12 months | Mean Proportion of Days Covered (PDC): 79.1% (fixed) vs. 62.2% (unfixed) (P < 0.0001). High Adherence (PDC ≥ 80%): 69.6% (fixed) vs. 48.6% (unfixed) (P < 0.0001). | Adherence and persistence were significantly higher in the fixed-combination group. |
Table 3: Ocular Surface Health and Side Effects
| Study | Treatment Arms | Key Ocular Surface Findings | Common Adverse Events |
| Katsimpris et al. (2023)[4][5][7] | Fixed Combination vs. Unfixed Combination | Break-up Time (BUT), Schirmer test, and Van Bijsterveld score were significantly better in the fixed combination group at baseline and all follow-up visits (p < 0.05). | Not specified in detail, but a healthier ocular surface was observed with the fixed combination. |
| Diestelhorst & Larsson (2004)[2] | Fixed Combination vs. Unfixed Combination | Not the primary focus of the study. | Both treatments were well tolerated. Conjunctival hyperemia occurred in >3% of subjects in each group. |
| Higashide et al. (2012)[1][8] | Switched from unfixed to fixed combination | Not the primary focus of the study. | 45.1% of patients experienced irritation after switching. 8.0% discontinued due to side effects or insufficient IOP reduction by the third month. |
Experimental Protocols
Protocol for a Comparative Study of Adherence and Ocular Surface Health
This protocol is synthesized from the methodology described by Katsimpris et al. (2023).[4][9]
-
Study Design : A 6-month, prospective, parallel-group, observational study.
-
Patient Population : Patients with ocular hypertension (OHT), primary open-angle glaucoma (POAG), or exfoliation glaucoma (XFG). A total of 142 patients were enrolled.
-
Inclusion Criteria :
-
Diagnosis of OHT, POAG, or XFG.
-
Similar baseline characteristics between groups.
-
-
Treatment Groups :
-
Fixed Combination Group (n=71) : Received Latanoprost 0.005%/Timolol 0.5% fixed combination once in the evening.
-
Unfixed Combination Group (n=71) : Received Latanoprost 0.005% in the evening and Timolol 0.5% twice daily.
-
-
Outcome Measures :
-
Primary Outcome : Adherence rate, measured at baseline, 3 months, and 6 months.
-
Secondary Outcomes :
-
Signs of ocular surface disease (OSD), assessed by Break-up Time (BUT), Schirmer test, and Van Bijsterveld score.
-
Intraocular pressure (IOP).
-
-
-
Data Collection : Follow-up visits were conducted at 1, 3, and 6 months.
Protocol for a Non-inferiority Efficacy Study
This protocol is based on the methodology from the study by Diestelhorst & Larsson (2004).[2]
-
Study Design : An 8-week, randomized, open-label, parallel-group, non-inferiority study.
-
Patient Population : Chinese patients with primary open-angle glaucoma (POAG) or ocular hypertension (OH) who were insufficiently controlled on β-blocker monotherapy or β-blocker-based dual therapy.
-
Treatment Groups :
-
Fixed Combination (LTFC) Group (N=125) : Once-daily evening dosing of latanoprost 50 μg/mL and timolol 0.5 mg/mL.
-
Unfixed Combination (LTuFC) Group (N=125) : Unfixed combination of latanoprost (one drop in the evening) and timolol (one drop in the morning).
-
-
Primary Efficacy Endpoint : Mean change from baseline to week 8 in diurnal intraocular pressure (IOP), which is the mean of IOP measurements at 8 AM, 10 AM, 2 PM, and 4 PM.
-
Non-inferiority Margin : LTFC was considered non-inferior to LTuFC if the upper limit of the 95% confidence interval (CI) of the difference was < 1.5 mmHg.
-
Statistical Analysis : Analysis of covariance (ANCOVA).
Signaling Pathways and Experimental Workflow
Pharmacological Signaling Pathways
Latanoprost and Timolol lower intraocular pressure through distinct mechanisms.
-
Latanoprost , a prostaglandin F2α analogue, primarily increases the uveoscleral outflow of aqueous humor.[10][11] It binds to prostaglandin F receptors in the ciliary muscle, leading to remodeling of the extracellular matrix and reduced hydraulic resistance.[11][12]
-
Timolol , a non-selective beta-adrenergic antagonist, reduces IOP by decreasing the production of aqueous humor by the ciliary body.[13][14]
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing fixed versus unfixed combinations of latanoprost and timolol.
References
- 1. Efficacy and safety of switching to latanoprost 0.005%–timolol maleate 0.5% fixed-combination eyedrops from an unfixed combination for 36 months - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of the fixed versus unfixed combination of latanoprost and timolol in Chinese patients with open-angle glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 12 week study comparing the fixed combination of latanoprost and timolol with the concomitant use of the individual components in patients with open angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fixed versus Unfixed Combination of Topical Latanoprost/Timolol for Glaucoma: An Observational Study Investigating the Level of Adherence and Ocular Surface Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. megawecare.com [megawecare.com]
- 6. Comparison of adherence between fixed and unfixed topical combination glaucoma therapies using Japanese healthcare/pharmacy claims database: a retrospective non-interventional cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fixed versus Unfixed Combination of Topical Latanoprost/Timolol for Glaucoma: An Observational Study Investigating the Level of Adherence and Ocular Surface Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ocular hypotensive effects and safety over 3 months of switching from an unfixed combination to latanoprost 0.005%/timolol maleate 0.5% fixed combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Latanoprost? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Timolol? [synapse.patsnap.com]
- 14. [Timolol maleate. Pharmacology and review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Morning Versus Evening Dosing of Latanoprost-Timolol Fixed Combination (Xalacom) for Diurnal Intraocular Pressure Control
For Researchers, Scientists, and Drug Development Professionals
The optimal timing for the administration of Xalacom (a fixed combination of latanoprost 0.005% and timolol maleate 0.5%) to achieve superior 24-hour intraocular pressure (IOP) control in patients with primary open-angle glaucoma (POAG) and ocular hypertension remains a subject of clinical investigation. This guide provides an objective comparison of morning versus evening dosing regimens, supported by data from key clinical studies, to elucidate the therapeutic advantages and disadvantages of each approach.
Experimental Protocols
The findings presented herein are derived from prospective, randomized clinical trials designed to compare the efficacy of the latanoprost-timolol fixed combination (LTFC) administered in the morning versus the evening. A typical experimental design is as follows:
-
Study Design: The studies are generally designed as prospective, randomized, double-masked, crossover or parallel-group trials.[1][2][3] In a crossover design, patients are randomized to one dosing regimen (e.g., morning dosing) for a set period (typically 4 to 7 weeks), followed by a washout period and then "crossed over" to the other regimen.[3] In parallel-group studies, patients are randomized to either morning or evening dosing for the duration of the trial.[1][2]
-
Patient Population: Participants are typically adults diagnosed with primary open-angle glaucoma or ocular hypertension who require IOP reduction.[1][2][3]
-
Treatment Protocol: Patients are randomized to receive one drop of LTFC in the affected eye(s) either in the morning (e.g., 8:00 AM) or in the evening (e.g., 8:00 PM).[1][2] To maintain masking in double-blind studies, patients may receive a vehicle (placebo) drop at the alternate time point.[2][4]
-
Efficacy Measures: The primary outcome is typically the mean diurnal IOP over a 24-hour period. Secondary outcomes often include IOP at specific time points throughout the day and night, as well as the degree of IOP fluctuation (peak to trough IOP).[1][2][5]
-
IOP Measurement: 24-hour diurnal IOP curves are established by measuring IOP at multiple time points, for example, at 2 AM, 6 AM, 10 AM, 2 PM, 6 PM, and 10 PM.[1] Goldmann applanation tonometry is the standard method for IOP measurement.
Data Presentation: Diurnal IOP Control
The following table summarizes the quantitative data on mean IOP reduction and fluctuation from comparative studies.
| Study (Year) | Dosing Regimen | Mean 24-Hour IOP (mmHg) | Key Findings on IOP Reduction and Fluctuation |
| Takmaz et al. (2008) | Evening | 15.5 ± 2.2 | Evening dosing was found to be more effective in controlling IOP, especially in the morning hours (6 AM and 10 AM), and in reducing the range of IOP fluctuation compared to morning dosing.[1] A statistically significant difference in IOP reduction from baseline favored the evening dosing group at 6 AM, 10 AM, and for the mean diurnal measurement.[1] |
| Morning | 15.7 ± 2.4 | ||
| Konstas et al. (2002) | Evening | 17.1 ± 2.7 | A significantly lower mean range of diurnal pressure was observed with evening dosing (3.6 mmHg) versus morning dosing (4.3 mmHg).[3] The evening dosing regimen resulted in a statistically lower IOP at the 6:00 AM time point compared to the morning regimen.[3] A trend was noted for greater daytime IOP reduction with evening dosing, while morning dosing tended to result in lower nighttime pressures.[3][6] |
| Morning | 17.3 ± 3.1 | ||
| Yuan et al. (2024) | Evening | Not specified | The IOP reduction from baseline was significantly greater for the evening dosing group at the 9:30 AM time point.[2][4] |
| Morning | Not specified | The morning dosing group demonstrated a significantly greater decrease in diurnal IOP fluctuation (2.04 ± 2.32 mmHg) compared to the evening dosing group (0.50 ± 1.70 mmHg).[2][7] This suggests that morning administration may have a more stabilizing effect on 24-hour IOP.[5] Both morning and evening dosing of LTFC were effective in reducing 24-hour IOP and IOP fluctuation from baseline.[2][4] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The therapeutic effect of this compound is achieved through the complementary actions of its two active components: latanoprost and timolol. The following diagram illustrates their mechanisms of action on aqueous humor dynamics.
Caption: Mechanism of action for this compound's components.
The logical workflow for a clinical trial comparing morning and evening dosing regimens is depicted in the diagram below.
Caption: A typical experimental workflow for comparing dosing regimens.
Discussion and Conclusion
The available evidence indicates that both morning and evening administration of the latanoprost-timolol fixed combination effectively reduce mean 24-hour IOP.[1][2] However, the optimal timing for administration may depend on the specific therapeutic goal.
Studies by Takmaz et al. and Konstas et al. suggest that evening dosing offers an advantage in controlling the early morning IOP spike, which is a significant risk factor for glaucomatous progression.[1][3][6] Evening administration was also associated with a lower range of IOP fluctuation in these studies.[1][3] The mechanism for this may be related to the peak efficacy of latanoprost occurring 12 to 24 hours after administration, meaning an evening dose provides strong IOP control throughout the following day.[5]
Conversely, a more recent study by Yuan et al. (2024) found that while both regimens were effective, morning dosing resulted in a significantly greater reduction in diurnal IOP fluctuation.[2][4][7] This suggests that for patients where IOP stability is the primary concern, morning administration may be preferable.[5]
References
- 1. Comparison of intraocular pressure lowering effect of once daily morning vs evening dosing of latanoprost/timolol maleate combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Morning Versus Evening Latanoprost/Timolol Fixed Combination for Open-Angle Glaucoma and Ocular Hypertension: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of once-daily morning vs evening dosing of concomitant latanoprost/timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Morning Versus Evening Latanoprost/Timolol Fixed Combination for Open-Angle Glaucoma and Ocular Hypertension: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tvst.arvojournals.org [tvst.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Fixed-Combination Therapies for Glaucoma, with a Focus on Xalacom®
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of fixed-combination therapies for the management of glaucoma, with a specific focus on Xalacom® (latanoprost/timolol fixed-dose combination). The information presented herein is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed comparison of this compound's performance against other commercially available fixed-combination therapies. This analysis is supported by experimental data from randomized controlled trials and a thorough examination of the underlying pharmacological mechanisms.
Comparative Efficacy of Fixed-Combination Therapies
The primary endpoint in the clinical evaluation of glaucoma therapies is the reduction of intraocular pressure (IOP). A systematic review and meta-analysis of 16 randomized controlled trials by Xing et al. (2020) provides a robust comparison of the IOP-lowering effects of latanoprost/timolol fixed combination (LTFC) with other fixed-combination therapies, including travoprost/timolol (TTFC), dorzolamide/timolol (DTFC), and bimatoprost/timolol (BiTFC) in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).[1][2][3]
The key findings of this meta-analysis are summarized in the tables below, presenting quantitative data on mean IOP reduction and IOP fluctuation.
Table 1: Comparison of Mean Intraocular Pressure (IOP) Reduction
| Comparison | Mean Difference in IOP (mmHg) | 95% Confidence Interval | Summary of Findings |
| LTFC vs. TTFC | 0.07 | -0.38 to 0.52 | LTFC demonstrates a comparable mean IOP reduction to TTFC.[1] |
| LTFC vs. DTFC | -0.31 | -0.83 to 0.21 | LTFC shows a comparable mean IOP reduction to DTFC.[1] |
| LTFC vs. BiTFC | 0.76 | 0.43 to 1.09 | LTFC is less effective in reducing mean IOP compared to BiTFC.[1] |
Table 2: Comparison of Intraocular Pressure (IOP) Fluctuation
| Comparison | Mean Difference in IOP Fluctuation (mmHg) | 95% Confidence Interval | Summary of Findings |
| LTFC vs. TTFC | 0.13 | -0.31 to 0.57 | LTFC has a comparable effect on IOP fluctuation as TTFC.[1] |
| LTFC vs. DTFC | 0.25 | -0.44 to 0.94 | LTFC has a comparable effect on IOP fluctuation as DTFC.[1] |
| LTFC vs. BiTFC | 1.09 | 0.12 to 2.06 | LTFC is less effective in controlling IOP fluctuation compared to BiTFC.[1] |
Adverse Events
A randomized, multicenter, crossover clinical trial comparing LTFC and TTFC in patients with normal-tension glaucoma reported similar tolerability profiles for both treatments.[4] Mild punctate keratitis and a burning sensation in the eye were among the reported adverse events for both combinations, with no serious adverse events identified during the study.[4] Another study comparing LTFC with DTFC found that stinging and a bitter taste were reported with the DTFC group, while LTFC was generally well-tolerated.[5]
Table 3: Reported Ocular Adverse Events in Comparative Trials
| Fixed-Combination Therapy | Common Adverse Events |
| Latanoprost/Timolol (LTFC) | Mild punctate keratitis, burning eye sensation.[4] |
| Travoprost/Timolol (TTFC) | Mild punctate keratitis, burning eye sensation, conjunctival hyperemia, foreign body sensation.[4] |
| Dorzolamide/Timolol (DTFC) | Stinging, bitter taste.[5] |
Experimental Protocols
The data presented in this guide are derived from randomized controlled trials (RCTs) which represent the gold standard for clinical evidence. A general experimental workflow for these types of studies is outlined below, followed by specific details from representative clinical trials.
General Experimental Workflow for Glaucoma Clinical Trials
Detailed Methodologies from Key Experiments
1. Latanoprost/Timolol (LTFC) vs. Travoprost/Timolol (TTFC) in Normal-Tension Glaucoma (Shoji et al., 2013) [4]
-
Study Design: A two-sequence, 12-week, multicenter, prospective, randomized, single-blinded, crossover clinical trial.
-
Patient Population: 59 patients with normal-tension glaucoma (NTG).
-
Inclusion Criteria: Patients with NTG. If both eyes were eligible, one was chosen at random.
-
Procedure: A 12-week run-in period with dorzolamide plus timolol fixed combination (DTFC) was followed by randomization to one of two crossover sequences. Patients received either TTFC or LTFC for 12 weeks and were then crossed over to the alternative treatment for another 12 weeks.
-
Primary Endpoint: Reduction in IOP after 12 weeks of each treatment sequence.
-
IOP Measurement: The specific method of tonometry was not detailed in the abstract, but IOP was measured at multiple time points.
2. Latanoprost/Timolol (LTFC) vs. Dorzolamide/Timolol (DTFC) in Primary Open-Angle Glaucoma (Eren et al., 2010) [6]
-
Study Design: A randomized, crossover study.
-
Patient Population: 33 patients with primary open-angle glaucoma.
-
Inclusion Criteria: IOP between 22-32 mmHg at any time.
-
Procedure: Patients were randomized to either DTFC twice daily or LTFC once daily in the evening. After a 6-week treatment period, diurnal IOP was measured every 4 hours over a 24-hour period. Following a 6-week washout period, patients were switched to the other treatment for 6 weeks, followed by another 24-hour diurnal IOP measurement.
-
Primary Endpoint: Comparison of diurnal IOP control.
-
IOP Measurement: Not specified in the abstract.
Signaling Pathways
The therapeutic effects of this compound are attributable to the distinct yet complementary mechanisms of action of its two active components: latanoprost and timolol.
Latanoprost Signaling Pathway
Latanoprost, a prostaglandin F2α analogue, primarily reduces IOP by increasing the uveoscleral outflow of aqueous humor.[7][8] This is achieved through the remodeling of the extracellular matrix of the ciliary muscle.
Latanoprost acid, the active metabolite of latanoprost, binds to the prostaglandin FP receptor, a Gq/11-coupled receptor.[7] This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium and activation of the MAP kinase pathway results in the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.[8][9][10] These MMPs remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway.
Timolol Signaling Pathway
Timolol is a non-selective beta-adrenergic antagonist that lowers IOP by reducing the production of aqueous humor by the ciliary body.[11]
The ciliary processes contain a predominance of beta-2 adrenergic receptors.[12][13] Normally, stimulation of these Gs-coupled receptors by adrenergic agonists activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates proteins involved in ion transport, leading to the secretion of aqueous humor. Timolol, as a beta-adrenergic antagonist, blocks the binding of endogenous catecholamines to these receptors, thereby inhibiting the activation of adenylyl cyclase and reducing cAMP production.[11] This leads to a decrease in the rate of aqueous humor formation. Some studies also suggest a cAMP-independent mechanism of action for timolol.[14]
References
- 1. The efficacy of the fixed combination of latanoprost and timolol versus other fixed combinations for primary open-angle glaucoma and ocular hypertension: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of the fixed combination of latanoprost and timolol versus other fixed combinations for primary open-angle glaucoma and ocular hypertension: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Efficacy and safety of the fixed combinations latanoprost/timolol versus dorzolamide/timolol in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. immune-system-research.com [immune-system-research.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Latanoprost induces matrix metalloproteinase-1 expression in human nonpigmented ciliary epithelial cells through a cyclooxygenase-2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Beta adrenergic receptors in pigmented ciliary processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Timolol may inhibit aqueous humor secretion by cAMP-independent action on ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Branded Xalacom vs. Generic Latanoprost/Timolol: A Comparative Efficacy and Physicochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy and physicochemical properties of the branded latanoprost/timolol fixed combination (Xalacom®) versus generic formulations. The data presented is compiled from peer-reviewed studies to support evidence-based evaluations for research and development purposes.
Dual-Action Mechanism of Latanoprost/Timolol
The fixed combination of latanoprost and timolol lowers intraocular pressure (IOP) through two distinct and complementary mechanisms of action. Latanoprost, a prostaglandin F2α analogue, primarily increases the uveoscleral outflow of aqueous humor, while timolol, a non-selective beta-adrenergic blocker, reduces the production of aqueous humor by the ciliary body.[1] This dual approach provides a potent IOP-lowering effect.[2]
Signaling Pathways
The distinct signaling cascades for each active pharmaceutical ingredient (API) are visualized below. Latanoprost acid activates the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR), initiating a cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway. Timolol blocks beta-adrenergic receptors in the ciliary epithelium, which downregulates adenylyl cyclase activity and reduces cyclic AMP (cAMP) production, thereby decreasing aqueous humor secretion.
Comparative Clinical Efficacy: Branded vs. Generic
While regulatory bodies mandate that generic drugs contain the same active ingredients and demonstrate bioequivalence, studies have investigated whether these standards translate to identical clinical efficacy.[3] The primary endpoint in these studies is typically the reduction in intraocular pressure (IOP).
A key Phase III, randomized, investigator-masked study compared a preservative-free generic fixed combination of latanoprost-timolol (T2347) to the branded, benzalkonium chloride (BAK)-preserved this compound®. The study demonstrated that the preservative-free formulation was non-inferior to this compound® in its IOP-lowering effect over 84 days.[4]
| Study Parameter | Preservative-Free Generic (T2347) | Branded this compound® (BAK-preserved) |
| Patient Population | Ocular Hypertension (OHT) or Open-Angle Glaucoma (OAG) | Ocular Hypertension (OHT) or Open-Angle Glaucoma (OAG) |
| Number of Patients (N) | 127 | 115 |
| Mean Change in IOP from Baseline to Day 84 | -0.49 ± 1.80 mmHg | -0.49 ± 2.25 mmHg |
| Non-Inferiority | Met the pre-defined limits for non-inferiority | - |
| Key Tolerability Finding | Statistically significant lower incidence of ocular irritation, burning, stinging, and itching compared to this compound® | - |
| Table 1: Summary of Efficacy Data from a Phase III Non-Inferiority Trial.[4] |
Other studies comparing generic latanoprost monotherapy to its branded counterpart (Xalatan®) have yielded mixed results. Some have reported better IOP reduction with the branded product, while others found equal efficacy.[5][6] These discrepancies may be attributed to differences in inactive ingredients, which can affect drug stability, tolerability, and ocular bioavailability.[7]
Experimental Protocols
The methodologies employed in clinical trials comparing branded and generic formulations are critical for interpreting the results. Below is a detailed protocol from the representative Phase III non-inferiority study.
Study Title: Efficacy and Safety assessment of fixed combination unpreserved Latanoprost eye drops and Timolol 0.5% (T2347) versus this compound® in ocular hypertensive or glaucomatous patients.[4][8]
-
Study Design: A Phase III, randomized, parallel-group, investigator-masked, multicenter study conducted across 10 countries.[4]
-
Patient Population: Male or female patients aged ≥18 years with a diagnosis of Open-Angle Glaucoma (OAG) or Ocular Hypertension (OHT) in both eyes. A key inclusion criterion was that their condition was already controlled with the branded BAK-preserved latanoprost-timolol (this compound®).[4]
-
Randomization and Treatment:
-
Eligible patients were randomized at Day 0 to one of two treatment arms.
-
Group 1: Received the unpreserved fixed combination latanoprost-timolol (T2347), one drop administered each evening.
-
Group 2: Continued to receive the BAK-preserved latanoprost-timolol (this compound®), one drop administered each evening.
-
The total treatment duration was 84 days.[4]
-
-
Primary Efficacy Endpoint: The primary measure of efficacy was the change in intraocular pressure (IOP) from baseline (Day 0) to the end of the study (Day 84). Non-inferiority of the generic formulation (T2347) to the branded product (this compound®) was the statistical hypothesis.[4]
-
Data Collection: IOP was measured in the morning at three time points: Day 0 (Baseline), Day 42, and Day 84.[4]
-
Safety and Tolerability Assessment: Safety parameters, including adverse events, were recorded at each visit. Specific assessments for ocular irritation, burning/stinging, and itching were conducted.[4]
Typical Experimental Workflow
The workflow for a comparative efficacy trial follows a structured sequence from patient recruitment to final data analysis.
Physicochemical and Bioequivalence Considerations
While active ingredients are identical, differences in inactive ingredients (excipients) between branded and generic formulations can lead to variations in physicochemical properties. These can include pH, viscosity, buffer capacity, and preservative concentration.[7][9]
Such variations can potentially impact:
-
Ocular Comfort and Tolerability: Differences in pH and preservatives may lead to increased stinging, burning, or allergic reactions.[4][10]
-
Drug Stability: Some generic latanoprost formulations have been found to lose active ingredient concentration at a higher rate than the branded version, particularly at elevated temperatures.[9]
-
Bottle Design and Drop Size: Variations in bottle design can affect the ease of use and the volume of the dispensed drop, which can influence dosing accuracy and how long a bottle lasts.[7][11]
Regulatory agencies require generic ophthalmic solutions to have the same active and inactive ingredients or, if they differ, to prove "clinical bioequivalence".[11] However, due to the practical challenges of measuring drug concentration in the eye, direct bioequivalence testing is not always performed.[11] This underscores the importance of post-market surveillance and direct comparative clinical trials.
Conclusion
The available evidence from a large-scale clinical trial suggests that a preservative-free generic fixed combination of latanoprost/timolol is non-inferior in efficacy to the branded, preserved this compound®.[4] Furthermore, the absence of the preservative BAK in the generic formulation studied was associated with improved ocular tolerability, a significant consideration for chronic therapies.[4]
However, it is crucial for researchers and clinicians to recognize that not all generics may perform identically. Variations in excipients and manufacturing processes can lead to differences in physicochemical properties and, potentially, clinical outcomes.[7][9] Therefore, a comprehensive evaluation of any new generic formulation should include not only bioequivalence data but also direct, well-controlled clinical comparisons to the reference branded product.
References
- 1. researchgate.net [researchgate.net]
- 2. Fixed combination of latanoprost and timolol vs the individual components for primary open angle glaucoma and ocular hypertension: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Generics versus brand-named drugs for glaucoma: the debate continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness of generic latanoprost versus branded prostaglandin analogs for primary open angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branded or Generic: Which Eye Drops Do You Choose? | Glaucoma Australia [glaucoma.org.au]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Are generics and brand-name medicines the same?* | glaucoma-answers.org [glaucoma-answers.org]
- 10. Generic vs. Branded Drugs: Just How Equal Is Equal? - American Academy of Ophthalmology [aao.org]
- 11. Glaucoma Eye Drops: Is There a Difference Between Brand Name and Generic? [brightfocus.org]
A Comparative Analysis of the Safety Profiles of Prostaglandin-Beta-Blocker Fixed-Dose Combinations in Glaucoma Management
A comprehensive review of the ocular and systemic safety of commonly prescribed fixed-dose combinations for elevated intraocular pressure, including latanoprost-timolol, travoprost-timolol, and bimatoprost-timolol, supported by clinical trial data and detailed experimental methodologies.
Fixed-dose combinations of prostaglandin analogues and beta-blockers are a cornerstone in the management of glaucoma, offering the convenience of a single instillation to enhance patient adherence. While their efficacy in lowering intraocular pressure (IOP) is well-established, their safety profiles, encompassing both local ocular adverse effects and potential systemic side effects, warrant careful consideration. This guide provides a detailed comparison of the safety profiles of three widely used combinations: latanoprost 0.005%-timolol 0.5% (LTFC), travoprost 0.004%-timolol 0.5% (TTFC), and bimatoprost 0.03%-timolol 0.5% (BTFC).
Ocular Adverse Events: A Tabulated Comparison
The most frequently reported ocular adverse events associated with prostaglandin-beta-blocker combinations are summarized below. The incidence rates are derived from various clinical studies and may vary depending on the study population and design.
| Adverse Event | Latanoprost-Timolol (LTFC) | Travoprost-Timolol (TTFC) | Bimatoprost-Timolol (BTFC) | Key Insights |
| Conjunctival Hyperemia | 2.9% - 5%[1] | 11.8% - 20.8%[2][3] | Higher incidence reported[4][5] | LTFC generally exhibits the lowest rate of hyperemia.[1][4] The incidence of hyperemia with BTFC is consistently reported to be higher than with LTFC.[5] |
| Ocular Irritation/Burning | ~5.1% (Latanoprost + Timolol)[6] | Reported, but incidence varies | Reported, often linked to hyperemia | Symptoms are generally mild and transient. |
| Allergic Conjunctivitis | Less common | Less common | Less common | While infrequent, allergic reactions can occur with any topical medication. |
| Eyelash Growth | Common with prostaglandin class | Common with prostaglandin class | Common with prostaglandin class | A well-documented effect of prostaglandin analogues.[2] |
| Iris Pigmentation | Possible, gradual change | Possible, gradual change | Possible, gradual change | More likely in individuals with mixed-color irides.[2] |
Systemic Safety Profile
The systemic side effects of these combinations are primarily attributed to the beta-blocker component, timolol. Systemic absorption can lead to cardiovascular and respiratory adverse events, particularly in susceptible individuals.
| Systemic Effect | Mechanism & Potential Manifestations | Clinical Considerations |
| Cardiovascular | Beta-1 adrenergic receptor blockade in the heart can lead to bradycardia (slowed heart rate), hypotension (lowered blood pressure), and potentially exacerbate heart failure.[7] | Caution is advised in patients with pre-existing heart conditions. Monitoring of heart rate and blood pressure may be necessary. |
| Respiratory | Beta-2 adrenergic receptor blockade in the lungs can cause bronchospasm, which is particularly risky for patients with asthma or chronic obstructive pulmonary disease (COPD).[7] | These combinations are generally contraindicated in patients with reactive airway disease. |
| Central Nervous System | Timolol can cross the blood-brain barrier and may cause fatigue, dizziness, and depression in some individuals.[7] | Patients should be informed of these potential side effects. |
Experimental Protocols
The assessment of safety in clinical trials of prostaglandin-beta-blocker combinations involves standardized and rigorous methodologies.
Assessment of Ocular Hyperemia
-
Objective: To quantify the degree of redness of the conjunctiva.
-
Methodology: Conjunctival hyperemia is typically graded using a standardized photographic or descriptive scale at specified time points after instillation. Common scales include:
-
Efron Grading Scale: A 0-4 scale with standardized photographic images representing increasing levels of hyperemia.
-
Mandell Slit-Lamp Classification: A numerical scale from 0 to 4, with decimal subdivisions to denote the location and severity of injection.
-
Bonini Scale: A clinical grading system from 0 to 4 that also considers patient symptoms.
-
-
Procedure: A trained investigator, often masked to the treatment allocation, examines the patient's eye at a slit lamp. The degree of hyperemia is compared to the reference images or descriptions of the chosen scale and a score is assigned. Digital image analysis is also increasingly used for objective quantification.
Cardiovascular Safety Assessment
-
Objective: To monitor for potential systemic cardiovascular effects of the beta-blocker component.
-
Methodology:
-
Vital Signs: Heart rate and blood pressure are measured at baseline and at various intervals throughout the study. Measurements are typically taken in a standardized manner (e.g., after a period of rest, in a seated position).
-
Electrocardiogram (ECG): An ECG may be performed at baseline and at the end of the study to detect any changes in cardiac rhythm or conduction.
-
Holter Monitoring: In some studies, 24-hour ambulatory ECG monitoring (Holter) may be used to assess for transient changes in heart rate and rhythm.
-
-
Procedure: Patients are instructed to maintain their normal daily activities while wearing the Holter monitor. The recorded data is then analyzed by a cardiologist for any clinically significant events.
Respiratory Safety Assessment
-
Objective: To evaluate the potential for bronchospasm, particularly in patients with pre-existing respiratory conditions.
-
Methodology:
-
Spirometry: This is a standard pulmonary function test that measures the volume and/or flow of air that can be inhaled and exhaled. Key parameters include:
-
Forced Expiratory Volume in 1 second (FEV1)
-
Forced Vital Capacity (FVC)
-
FEV1/FVC ratio
-
-
-
Procedure: Patients perform a series of maximal inhalation and exhalation maneuvers into a spirometer. The results are compared to predicted values based on age, sex, and height. A significant decrease in FEV1 after drug administration can indicate bronchoconstriction.
Signaling Pathways
The therapeutic effects and some adverse effects of prostaglandin-beta-blocker combinations can be understood by examining their respective signaling pathways.
Caption: Signaling pathways of prostaglandin analogues and beta-blockers in the eye.
Experimental Workflow Example
The following diagram illustrates a typical workflow for a clinical trial comparing the safety of two different prostaglandin-beta-blocker fixed combinations.
Caption: A typical experimental workflow for a comparative safety clinical trial.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Travoprost 0.004%/timolol 0.5%-fixed combination with and without benzalkonium chloride: a prospective, randomized, doubled-masked comparison of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pooled results of two randomized clinical trials comparing the efficacy and safety of travoprost 0.004%/timolol 0.5% in fixed combination versus concomitant travoprost 0.004% and timolol 0.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of prostaglandins E2 and F2 alpha on porcine ciliary muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized trial comparing three fixed combinations of prostaglandins/prostamide with timolol maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Description and Appraisal of Outcome Measures - Clinical Review Report: Cyclosporine (VERKAZIA) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Cost-effectiveness analysis of Xalacom compared to other glaucoma medications in a research context
In the landscape of glaucoma management, where long-term efficacy and economic sustainability are paramount, the fixed-combination ophthalmic solution Xalacom®, containing latanoprost and timolol, presents a significant therapeutic option. This guide provides a detailed cost-effectiveness analysis of this compound in comparison to other commonly prescribed fixed-combination glaucoma medications, tailored for researchers, scientists, and drug development professionals. The following analysis is based on a synthesis of data from multiple clinical and pharmacoeconomic studies.
Comparative Efficacy and Cost-Effectiveness
The primary measure of efficacy in glaucoma treatment is the reduction of intraocular pressure (IOP). This compound, a combination of a prostaglandin analogue (latanoprost) and a beta-blocker (timolol), leverages two distinct mechanisms of action to achieve this goal.[1][2][3] Latanoprost increases the uveoscleral outflow of aqueous humor, while timolol reduces its production.[1][2] This dual-action approach often leads to greater IOP reduction than either component administered as monotherapy.[1][4]
Numerous studies have compared the cost-effectiveness of this compound (latanoprost/timolol) with other fixed-combination therapies, such as those containing travoprost/timolol (Travatan Z/DuoTrav), bimatoprost/timolol (Ganfort), and brimonidine/timolol (Combigan). The cost-effectiveness can vary significantly based on geographical location due to differences in drug pricing, healthcare system structures, and prescribing patterns.[5]
A systematic review of pharmacoeconomic evaluations revealed that in several European countries and the Philippines, the travoprost/timolol fixed-dose combination was found to be more cost-effective than latanoprost/timolol, leading to lower long-term costs and a slower progression of vision loss.[5] Conversely, in China, the latanoprost/timolol fixed-dose combination was identified as more cost-effective due to lower daily costs.[5][6]
The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Intraocular Pressure (IOP) Reduction of Fixed-Combination Glaucoma Therapies
| Medication | Mean Diurnal IOP Reduction (%) |
| Travoprost/Timolol | 34.9% |
| Bimatoprost/Timolol | 34.3% |
| Latanoprost/Timolol (this compound) | 33.9% |
| Brinzolamide/Timolol | 32.7% |
| Dorzolamide/Timolol | 29.9% |
| Brimonidine/Timolol | 28.1% |
Source: Data synthesized from a systematic review and meta-analysis of randomized clinical trials.
Table 2: Comparative Daily and Yearly Costs of Fixed-Combination Glaucoma Therapies in China (2020)
| Medication | Daily Cost (USD) | Yearly Cost (USD) | Cost-Effectiveness ($ per mmHg reduction) |
| Brinzolamide/Timolol (Azarga) | $0.23 | $84.72 | $2.17 - $3.30 |
| Bimatoprost/Timolol (Ganfort) | $0.35 | $128.53 | $3.40 - $4.04 |
| Latanoprost/Timolol (this compound) | $0.56 | $204.40 | Not explicitly stated in this study |
| Travoprost/Timolol (DuoTrav) | $0.79 | $287.02 | Not explicitly stated in this study |
Source: Adapted from a study on the daily costs and cost-effectiveness of glaucoma fixed combinations in China.[6]
Table 3: Cost-Effectiveness Analysis of Prostaglandin Analogues in Combination with Timolol in Europe
| Medication Combination | Cost-Effectiveness Finding | Countries |
| Bimatoprost/Timolol | More effective and less costly | UK, Sweden, Norway, Italy, Spain |
| Travoprost/Timolol | Less effective and more costly than Bimatoprost/Timolol | UK, Sweden, Norway, Italy, Spain |
| Latanoprost/Timolol (this compound) | Less effective and more costly than Bimatoprost/Timolol | UK, Sweden, Norway, Italy, Spain |
Source: Based on a decision analytic cost-effectiveness model in five European countries.[7]
Experimental Protocols
The cost-effectiveness analyses cited in this guide are typically based on data from randomized controlled trials (RCTs) and decision-analytic models. Below is a generalized methodology for a comparative clinical trial evaluating fixed-combination glaucoma medications, followed by the structure of a typical pharmacoeconomic model.
Generalized Clinical Trial Protocol
-
Study Design: A prospective, randomized, evaluator-masked, multicenter, crossover clinical trial.[8][9]
-
Patient Population: Patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) who require IOP-lowering therapy. Inclusion criteria often specify a certain baseline IOP (e.g., >21 mmHg) and open angles on gonioscopy. Exclusion criteria typically include contraindications to beta-blockers, severe ocular surface disease, and recent intraocular surgery.
-
Washout Period: A period where patients discontinue their current glaucoma medications to establish a baseline IOP. The duration of the washout period varies depending on the previously used medication.
-
Randomization: Patients are randomly assigned to receive one of the fixed-combination therapies (e.g., this compound or Ganfort) for a specified period (e.g., 12 weeks).[8][9]
-
Intervention: Patients self-administer the assigned eye drops, typically once daily in the evening.
-
Crossover: After the initial treatment period, patients may undergo another washout period before being switched to the comparator medication for the same duration.[8][9]
-
Outcome Measures: The primary efficacy endpoint is the mean change in diurnal IOP from baseline. Secondary endpoints can include the percentage of patients achieving a target IOP, safety assessments (e.g., adverse events), and patient-reported outcomes.
-
Data Analysis: Statistical analyses are performed to compare the IOP-lowering effects and safety profiles of the different treatments.
Pharmacoeconomic Modeling Protocol
-
Model Type: Decision-analytic models, often employing a Markov model structure, are commonly used to simulate the long-term costs and outcomes of different treatment strategies.[7][10]
-
Perspective: The analysis is typically conducted from the perspective of a healthcare payer (e.g., a national health service) or society.
-
Time Horizon: The model simulates outcomes over a lifetime or a long-term period (e.g., 5 or 10 years).[10]
-
Health States: The Markov model defines distinct health states that a patient can occupy, such as "stable glaucoma," "progressed glaucoma," and "blindness."
-
Transition Probabilities: The model uses probabilities derived from clinical trial data and epidemiological studies to determine the likelihood of a patient moving between health states over time.
-
Cost Inputs: Direct medical costs (e.g., drug acquisition costs, ophthalmologist visits, diagnostic tests, surgical procedures) and sometimes indirect costs (e.g., productivity losses) are included.[7]
-
Utility Inputs: For cost-utility analyses, health state utilities (a measure of quality of life) are incorporated to calculate quality-adjusted life years (QALYs).
-
Outcome Measures: The primary outcome is the incremental cost-effectiveness ratio (ICER), which represents the additional cost per additional unit of health outcome (e.g., per QALY gained or per mmHg of IOP reduction).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the analytical processes involved in this research context, the following diagrams are provided in the DOT language for Graphviz.
Caption: Combined signaling pathways of latanoprost and timolol in this compound.
Caption: Workflow of a cost-effectiveness analysis for glaucoma medications.
References
- 1. An evaluation of the fixed-combination of latanoprost and timolol for use in open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latanoprost/timolol - Wikipedia [en.wikipedia.org]
- 3. Timolol/Latanoprost: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Efficacy and safety of latanoprost/timolol fixed combination dosed twice daily compared to once daily in patients with primary open angle glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cost and clinical effectiveness of fixed-dose combination therapies in the treatment of glaucoma patients: a systematic review | Umarova | FARMAKOEKONOMIKA. Modern Pharmacoeconomics and Pharmacoepidemiology [pharmacoeconomics.ru]
- 6. Daily Costs and Cost Effectiveness of Glaucoma Fixed Combinations in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cost-effectiveness analysis of fixed-combination therapies in patients with open-angle glaucoma: a European perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 10. Cost-effectiveness of latanoprost and timolol maleate for the treatment of glaucoma in Scandinavia and the United Kingdom, using a decision-analytic health economic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Xalacom
Proper disposal of Xalacom, an ophthalmic solution containing latanoprost and timolol, is crucial for ensuring patient safety and minimizing environmental impact. Adherence to established disposal protocols is a critical component of laboratory safety and responsible chemical handling for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Disposal Recommendations
Unused or expired this compound should be handled as pharmaceutical waste. The primary recommendation for end-users is to return the product to a pharmacy for safe disposal.[1][2] This ensures that the medication does not enter household waste streams or wastewater systems, which can harm the environment.[3] For laboratory and research settings, disposal must comply with all applicable local, state, and federal regulations for pharmaceutical waste.[4][5]
It is imperative to avoid disposing of this compound down the drain or in household trash.[3] The active ingredients, latanoprost and timolol, can have ecotoxicological effects if they enter aquatic ecosystems.
Disposal Guidelines for this compound
| Scenario | Recommended Disposal Procedure | Key Considerations |
| Expired or Unused this compound (Patient) | Return to any pharmacy for safe disposal.[1][2] | Do not discard in household waste or pour down the drain.[3] |
| Opened this compound Bottle (Patient) | Discard the bottle four weeks after opening.[1][6] | The preservative in the solution may not be effective after this period, increasing the risk of contamination.[1] |
| Expired or Unused this compound (Laboratory) | Dispose of as pharmaceutical waste in accordance with institutional, local, state, and federal regulations.[4][5] | Review the Safety Data Sheet (SDS) for specific guidance. It is recommended that waste minimization be practiced.[4][5] |
| Spilled this compound (Laboratory) | 1. Contain the spill. 2. Absorb the liquid with an inert material. 3. Place the absorbent material and any contaminated items into a labeled, sealed container for disposal.[4][7] | Personnel involved in the cleanup should wear appropriate personal protective equipment.[4][7] |
Experimental Protocols
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory or research setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
